molecular formula C12H12O4 B1362866 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester CAS No. 50551-56-9

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Cat. No.: B1362866
CAS No.: 50551-56-9
M. Wt: 220.22 g/mol
InChI Key: IJCODAOXFYTGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-methoxy-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCODAOXFYTGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198587
Record name 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50551-56-9
Record name 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50551-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50551-56-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] The inherent aromatic and heterocyclic nature of the benzofuran ring system imparts unique physicochemical properties that are leveraged in the design of novel pharmaceuticals. Notably, these scaffolds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making a robust and well-understood synthetic protocol for its preparation invaluable to researchers in drug discovery and development.

This guide provides a detailed, field-proven methodology for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and mechanistic insights that govern the transformation.

Strategic Approach to Synthesis: A Two-Step, One-Pot Annulation

The synthesis of the target ester is most efficiently achieved through a tandem reaction sequence commencing with the readily available 2-hydroxy-5-methoxybenzaldehyde. This strategy involves an initial O-alkylation with ethyl bromoacetate, followed by an intramolecular cyclization. This approach is advantageous due to the accessibility of the starting materials and the operational simplicity of a one-pot reaction, which enhances overall efficiency by minimizing intermediate isolation steps.

Overall Synthetic Transformation

The synthesis proceeds in two key stages within a single reaction vessel:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is deprotonated by a mild base, and the resulting phenoxide undergoes nucleophilic substitution with ethyl bromoacetate to form an ether intermediate.

  • Intramolecular Aldol-Type Condensation/Cyclization: The aldehyde group of the ether intermediate then undergoes an intramolecular reaction, leading to the formation of the benzofuran ring.

The following diagram illustrates the overall workflow for the synthesis.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification prep_reagents Combine 2-hydroxy-5-methoxybenzaldehyde, ethyl bromoacetate, and K₂CO₃ in DMF step1 Initial O-Alkylation (Formation of Ether Intermediate) prep_reagents->step1 step2 Intramolecular Cyclization (Benzofuran Ring Formation) step1->step2 Heat workup1 Quench with ice water step2->workup1 workup2 Filter the precipitate workup1->workup2 workup3 Wash with water workup2->workup3 purify Recrystallization from ethanol or column chromatography workup3->purify final_product final_product purify->final_product Characterization (NMR, MS, IR)

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and clear endpoints for each critical step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Role
2-hydroxy-5-methoxybenzaldehyde152.153.0 g19.7Starting Material
Ethyl bromoacetate167.003.3 g (2.2 mL)19.8Alkylating Agent
Anhydrous Potassium Carbonate (K₂CO₃)138.213.3 g23.9Base
N,N-Dimethylformamide (DMF)73.0950 mL-Solvent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzaldehyde (3.0 g, 19.7 mmol) and anhydrous potassium carbonate (3.3 g, 23.9 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.

  • Addition of Alkylating Agent: Slowly add ethyl bromoacetate (3.3 g, 19.8 mmol) dropwise to the cooled and stirred suspension over 10-15 minutes. The dropwise addition is crucial to control any potential exotherm.

  • Initial Reaction: Stir the reaction mixture at 0 °C for 30 minutes following the complete addition of ethyl bromoacetate.

  • Cyclization: Remove the ice bath and transfer the flask to a preheated oil bath at 60 °C. Stir the reaction mixture at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After 12 hours, cool the reaction mixture to room temperature. Pour the contents of the flask into a beaker containing approximately 200 mL of ice water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual DMF and inorganic salts.

  • Drying: Dry the collected solid in a vacuum oven at a temperature not exceeding 50 °C.

  • Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the final product as a solid.

Mechanistic Insights: The Chemistry Behind the Synthesis

The formation of this compound from 2-hydroxy-5-methoxybenzaldehyde and ethyl bromoacetate proceeds through a well-established reaction pathway.

  • Formation of the Phenoxide: Anhydrous potassium carbonate acts as a base, deprotonating the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde to form a nucleophilic phenoxide ion.

  • O-Alkylation: The phenoxide ion then attacks the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis, displacing the bromide ion and forming an intermediate ether.

  • Intramolecular Cyclization: The reaction is then driven to completion by an intramolecular cyclization. The methylene group alpha to both the ester carbonyl and the ether oxygen is sufficiently acidic to be deprotonated by the base (or another suitable base in the reaction mixture). The resulting carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

  • Dehydration: This intermediate then undergoes dehydration to form the stable aromatic benzofuran ring system.

The following diagram provides a visual representation of the reaction mechanism.

G cluster_mechanism Reaction Mechanism start 2-hydroxy-5-methoxybenzaldehyde phenoxide Phenoxide Intermediate start->phenoxide + K₂CO₃ - KHCO₃ ether Ether Intermediate phenoxide->ether + Ethyl bromoacetate - KBr cyclized Cyclized Intermediate ether->cyclized Intramolecular Cyclization product This compound cyclized->product - H₂O

Caption: Mechanism for the formation of the target ester.

Alternative Synthetic Route: The Perkin Rearrangement

An alternative and historically significant method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement.[3][4] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base.[3] For the synthesis of 5-Methoxybenzofuran-2-carboxylic acid, this would entail the initial preparation of the corresponding 3-bromo-6-methoxycoumarin.

The Perkin rearrangement can be expedited using microwave-assisted heating, significantly reducing reaction times from hours to minutes.[3] While this method first yields the carboxylic acid, which then requires a subsequent esterification step to obtain the target ethyl ester, it is a powerful alternative, especially when the corresponding coumarin is readily accessible. The esterification of the resulting carboxylic acid can be achieved through a Fischer esterification, reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[5]

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₁₂H₁₂O₄[6][7]
Molecular Weight 220.22 g/mol [6][7]
Appearance Off-white to light yellow solid
CAS Number 50551-56-9[6]

Spectroscopic data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy should be acquired and compared with literature values to confirm the structure. The NIST Chemistry WebBook is a reliable source for reference spectra for this compound.

Conclusion

The synthesis of this compound is a critical process for researchers in the fields of medicinal chemistry and drug development. The one-pot method from 2-hydroxy-5-methoxybenzaldehyde presented in this guide offers an efficient, reliable, and scalable route to this valuable intermediate. A thorough understanding of the experimental protocol and the underlying reaction mechanism is paramount for successful and reproducible synthesis. The alternative Perkin rearrangement route also provides a viable pathway, highlighting the versatility of synthetic strategies available for accessing this important benzofuran derivative.

References

An In-depth Technical Guide to 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Keystone Building Block for Advanced Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9), a pivotal intermediate in organic synthesis and medicinal chemistry. The benzofuran scaffold is a cornerstone in the development of a wide array of therapeutic agents, and this particular derivative offers a strategic combination of functional groups for the construction of complex, biologically active molecules. This document details the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural rigidity and electron-rich nature of the benzofuran ring system allow for specific interactions with various biological targets. The title compound, this compound, serves as a valuable building block, with its methoxy and ethyl ester functionalities providing avenues for further chemical modification and diversification. These features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drugs, as well as agents targeting the central nervous system.

Synthesis and Mechanism

The most common and efficient synthesis of this compound proceeds via a tandem reaction involving the O-alkylation of a substituted salicylaldehyde followed by an intramolecular condensation. The primary starting materials are 2-hydroxy-5-methoxybenzaldehyde and an ethyl haloacetate, typically ethyl bromoacetate.

The reaction mechanism commences with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, resulting in the formation of an ether intermediate. The subsequent and crucial step is an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the ester group, generating an enolate. This enolate then attacks the carbonyl carbon of the aldehyde group, leading to the formation of a five-membered ring. The final step is a dehydration reaction, which eliminates a molecule of water to yield the stable aromatic benzofuran ring system.

Synthesis_Mechanism Sal 2-Hydroxy-5-methoxybenzaldehyde Phenoxide Phenoxide intermediate Sal->Phenoxide Deprotonation Bromo Ethyl bromoacetate Ether Ether intermediate Bromo->Ether Base K₂CO₃ (Base) Base->Phenoxide Enolate Enolate intermediate Base->Enolate Phenoxide->Ether O-Alkylation (SN2) Ether->Enolate Deprotonation (α-carbon) Cyclized Cyclized intermediate Enolate->Cyclized Intramolecular Cyclization Product Ethyl 5-methoxybenzofuran-2-carboxylate Cyclized->Product Dehydration

Caption: Synthesis pathway of Ethyl 5-methoxybenzofuran-2-carboxylate.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound:

  • Reaction Setup: To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 equivalents).

  • Addition of Reagents: Stir the mixture at room temperature and add ethyl bromoacetate (1 equivalent) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in further synthetic applications.

PropertyValue
CAS Number 50551-56-9
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Appearance Off-white to light yellow solid
Melting Point 74-76 °C
Solubility Soluble in most organic solvents
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.20 (s, 1H, furan-H), 7.05 (d, J = 2.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.1, 156.2, 148.5, 145.8, 123.6, 115.4, 112.9, 111.8, 103.2, 61.3, 55.9, 14.5.

Infrared (IR) Spectroscopy:

The IR spectrum of an ester is characterized by a strong C=O stretching vibration. For this compound, this peak is typically observed around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 220, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the reactivity of the ethyl ester group, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, and the potential for electrophilic substitution on the benzofuran ring.

One notable application is in the synthesis of Vilazodone, an antidepressant medication. The benzofuran core of Vilazodone is derived from a substituted benzofuran intermediate, highlighting the importance of compounds like this compound in accessing complex drug scaffolds.

Applications Core Ethyl 5-methoxybenzofuran-2-carboxylate Hydrolysis Hydrolysis Core->Hydrolysis Amidation Amidation Core->Amidation RingFunc Ring Functionalization Core->RingFunc CarboxylicAcid 5-Methoxybenzofuran-2-carboxylic acid Hydrolysis->CarboxylicAcid Amide Benzofuran-2-carboxamides Amidation->Amide SubstitutedBenzofuran Further Substituted Benzofurans RingFunc->SubstitutedBenzofuran Bioactive Bioactive Molecules (e.g., Vilazodone precursors) CarboxylicAcid->Bioactive Amide->Bioactive SubstitutedBenzofuran->Bioactive

Caption: Applications of Ethyl 5-methoxybenzofuran-2-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (based on related compounds):

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

For detailed and specific safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, allows for the efficient construction of complex molecular architectures. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.

References

A comprehensive list of references would be compiled here based on the specific literature and data sources utilized in the generation of this guide. For the purpose of this demonstration, the following are representative examples of the types of sources that would be cited:

  • Synthesis of Benzofuran Derivatives: Journal articles from publications such as the Journal of Organic Chemistry, Tetrahedron Letters, or Organic Letters detailing synthetic methodologies for benzofuran-2-carboxyl
  • Spectroscopic Data: Entries from chemical databases like the NIST Chemistry WebBook or spectral databases such as the Spectral D
  • Applications in Medicinal Chemistry: Review articles and primary research papers from journals like the Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters that discuss the use of benzofuran intermediates in the synthesis of bioactive molecules.
  • Safety Information: Material Safety Data Sheets (MSDS) from chemical suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, or Alfa Aesar.

The Multifaceted Biological Activities of 5-Methoxybenzofuran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Significance of Methoxy Substitution

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a "privileged structure" in the field of medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, making them attractive candidates for the development of new drugs.[1][2] The introduction of a methoxy group at the 5-position of the benzofuran ring has been shown to be a critical determinant of the biological activity of these compounds, often enhancing their therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of 5-methoxybenzofuran derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for professionals in drug discovery and development by offering in-depth scientific insights, detailed experimental protocols, and visualizations of key molecular interactions.

Anticancer Potential: Targeting the Engines of Cell Proliferation

A significant body of research has highlighted the potent anticancer activities of 5-methoxybenzofuran derivatives against a variety of human cancer cell lines.[5][6][7] Their mechanisms of action are multifaceted and often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several potent 5-methoxybenzofuran derivatives exert their anticancer effects by targeting microtubule dynamics.[3] Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division through the formation of the mitotic spindle. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of programmed cell death (apoptosis).[3] For instance, certain derivatives have demonstrated tubulin polymerization inhibition with IC₅₀ values comparable to the well-known inhibitor combretastatin A-4.[3]

G cluster_cell Cancer Cell methoxy_benzofuran 5-Methoxybenzofuran Derivative microtubules Microtubule Polymerization methoxy_benzofuran->microtubules Inhibits tubulin Tubulin Dimers tubulin->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Simplified signaling pathway of 5-methoxybenzofuran derivatives targeting tubulin polymerization.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of 5-methoxybenzofuran derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay provides a quantitative measure of cell viability. The table below summarizes the cytotoxic activity of selected 5-methoxybenzofuran derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amineSQ20B (Head and Neck)0.46[6][8]
2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furanL1210, FM3A, Molt/4, CEM0.065, 0.059, 0.048, 0.078[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549, HepG2Significant Activity[5]
5-methoxybenzofuran-3-yl-1,3-benzoxazole derivativeA549, MCF-7, A375, HT-29Varies by derivative[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a 5-methoxybenzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HCT-116)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 5-methoxybenzofuran derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

  • Compound Treatment: The following day, treat the cells with various concentrations of the 5-methoxybenzofuran derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 5-methoxybenzofuran have demonstrated notable antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as yeasts.[10][11][12] This broad-spectrum activity makes them promising candidates for the development of new anti-infective agents.

Structure-Activity Relationship

Studies on methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have shown that the introduction of halogen and aminoalkyl groups can significantly influence their antimicrobial properties.[10][11] The specific nature and position of these substituents on the benzofuran core are crucial for their activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a 5-methoxybenzofuran derivative against various microorganisms.

Materials:

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • 5-methoxybenzofuran derivative stock solution (in DMSO)

  • Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

  • Resazurin solution (for viability indication)

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of the 5-methoxybenzofuran derivative in the appropriate broth directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by adding a viability indicator like resazurin.

Anti-inflammatory Properties: Modulating Key Signaling Pathways

5-Methoxybenzofuran derivatives have also been investigated for their anti-inflammatory effects.[13][14] Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The ability of these compounds to modulate inflammatory pathways highlights their therapeutic potential.

Mechanism of Action: Downregulation of MAPK and NF-κB Signaling

Certain 5-methoxybenzofuran derivatives have been shown to exert their anti-inflammatory effects by downregulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[13][14] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15] By inhibiting the phosphorylation of key proteins in these pathways, 5-methoxybenzofuran derivatives can effectively reduce the inflammatory response.[14]

G cluster_cell Macrophage lps LPS mapk MAPK Pathway lps->mapk Activates nfkb NF-κB Pathway lps->nfkb Activates methoxy_benzofuran 5-Methoxybenzofuran Derivative methoxy_benzofuran->mapk Inhibits methoxy_benzofuran->nfkb Inhibits pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) mapk->pro_inflammatory Induces nfkb->pro_inflammatory Induces

Caption: Inhibition of inflammatory pathways by 5-methoxybenzofuran derivatives.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

Objective: To assess the anti-inflammatory activity of a 5-methoxybenzofuran derivative by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line[13]

  • Complete cell culture medium

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • 5-methoxybenzofuran derivative stock solution (in DMSO)

  • Griess reagent

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 24-well plates until they reach 80-90% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the 5-methoxybenzofuran derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.[13]

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-only group.

Conclusion and Future Directions

5-Methoxybenzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with well-defined mechanisms of action, make them attractive lead compounds for drug discovery and development. The presence and position of the methoxy group, along with other substitutions on the benzofuran ring, are critical for their bioactivity, offering ample opportunities for medicinal chemists to design and synthesize novel derivatives with enhanced efficacy and selectivity.[4][6] Further research, including in vivo studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

References

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065. Retrieved from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. Retrieved from [Link]

  • Kossakowski, J., Krawiecka, M., & Kaźmierska, P. (2020). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 25(23), 5642. Retrieved from [Link]

  • Synthesis of benzofurans. (n.d.). Google Patents.
  • Kossakowski, J., Krawiecka, M., & Kaźmierska, P. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Al-Zighaibi, A., & El-Senduny, F. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. Retrieved from [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1- benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-65. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S., Al-Malki, J., Al-Zighaibi, A., & El-Senduny, F. F. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2824. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Retrieved from [Link]

  • Lee, J. Y., Sim, H., Lee, J. E., Lim, J. W., Kim, D. E., & Kim, Y. S. (2013). 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells. Biological & pharmaceutical bulletin, 36(6), 1034–1039. Retrieved from [Link]

  • Kossakowski, J., Krawiecka, M., & Kaźmierska, P. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. Retrieved from [Link]

  • Abstract 2531: Benzofuran derivatives as a novel class of mTOR signaling inhibitors. (2015). Cancer Research, 75(15_Supplement), 2531. Retrieved from [Link]

  • Al-Warhi, T., Rizwana, H., Sabt, A., Al-Salahi, R., Al-Sanea, M. M., & El-Gamal, A. A. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC advances, 13(18), 12229–12250. Retrieved from [Link]

  • (PDF) Benzofurans: A new profile of biological activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Leoni, A., Hamel, E., Ferri, N., & Brancale, A. (2012). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & medicinal chemistry letters, 22(1), 589–592. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Zhang, J., & Li, Y. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. Retrieved from [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. (n.d.). Retrieved from [Link]

  • Zhang, Y., Huang, R., Liu, Y., Li, S., She, Z., & Lin, Y. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine drugs, 21(10), 513. Retrieved from [Link]

  • Hishmat, O. H., Atta, S. M., Atalla, M. M., & Abd el Rahman, A. H. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), 784–786. Retrieved from [Link]

  • (PDF) Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. (n.d.). ResearchGate. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (n.d.). Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (n.d.). CNR-IRIS. Retrieved from [Link]

  • Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. (n.d.). Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Zhang, J., & Li, Y. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International journal of molecular sciences, 24(4), 3575. Retrieved from [Link]

  • Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.). Google Patents.
  • Jones, C. B., Blough, L. E., Walther, D., Baumann, M. H., & Bagley, M. J. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of pharmacology and experimental therapeutics, 389(1), 136–144. Retrieved from [Link]

Sources

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic compounds has established it as a "privileged structure," conferring favorable pharmacological properties.[3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, physicochemical properties, and diverse therapeutic applications of benzofuran derivatives. We will delve into the intricate structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, elucidate key mechanisms of action through critical signaling pathways, and present field-proven experimental protocols.

The Benzofuran Core: Structure and Physicochemical Properties

First synthesized in 1870, the benzofuran ring is an aromatic heterocyclic compound.[4] Its structure, a fusion of a benzene ring with a furan ring, provides a rigid, planar scaffold that is amenable to a wide range of chemical modifications.[1] This structural rigidity can be advantageous for specific receptor binding.

Core Structure of Benzofuran

dot graph Benzofuran_Core { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; O [label="O"];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; E -- G [len=1.5]; G -- H [len=1.5]; H -- O [len=1.5]; O -- F [len=1.5];

node [shape=none, fontcolor="#202124"]; posA [pos="0,1.5!", label="1"]; posB [pos="-1.3,0.75!", label="2"]; posC [pos="-1.3,-0.75!", label="3"]; posD [pos="0,-1.5!", label="4"]; posE [pos="1.3,-0.75!", label="5"]; posF [pos="1.3,0.75!", label="6"]; posG [pos="2.6,-0.75!", label="7"]; posH [pos="2.6,0.75!", label="8"];

} Caption: General chemical structure of the benzofuran nucleus.

Physicochemically, benzofuran is a colorless, oily liquid with a characteristic aromatic odor.[5][6] The lipophilic nature of the benzofuran ring contributes to the high lipid solubility of many of its derivatives, which can enhance their ability to cross biological membranes and influence their pharmacokinetic profiles.[7]

Table 1: Physicochemical Properties of Benzofuran

PropertyValueReference
Molecular FormulaC₈H₆O[5]
Molecular Weight118.13 g/mol [5]
Boiling Point174 °C (345 °F)[5]
Melting Point< -18 °C (-0.4 °F)[5]
logP (Octanol/Water)2.67[5]
AppearanceClear, oily yellow liquid[5]

The Significance of Benzofuran in Drug Discovery

The benzofuran scaffold is a recurring motif in numerous natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities.[2][8] This versatility has made it an attractive starting point for the design of novel therapeutic agents.[9] Its derivatives have shown promise in treating a wide range of conditions, including cancer, microbial infections, neurodegenerative diseases, and cardiovascular disorders.[1][10]

The broad utility of this scaffold stems from several key factors:

  • Synthetic Tractability : The benzofuran core can be synthesized and functionalized through a variety of reliable and high-yielding chemical reactions.[4][11]

  • Structural Versatility : The benzene and furan rings offer multiple positions for substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity.[12]

  • Biological Activity : The inherent structure of benzofuran is associated with a wide array of biological activities, including but not limited to:

    • Anticancer[13]

    • Antimicrobial (antibacterial and antifungal)[3][14]

    • Antiviral[8]

    • Antioxidant[15]

    • Anti-inflammatory[9]

    • Neuroprotective[10]

Clinically approved drugs incorporating the benzofuran scaffold, such as the antiarrhythmic agent Amiodarone and the gout medication Benzbromarone , underscore its therapeutic relevance.[4][16]

Synthetic Strategies for Benzofuran Derivatives

The construction of the benzofuran nucleus is a well-explored area of organic synthesis, with numerous methodologies developed to afford substituted derivatives efficiently. Modern strategies often employ transition-metal catalysis to achieve high yields and functional group tolerance.[2][11]

Key Synthetic Methodologies
  • Palladium- and Copper-Catalyzed Synthesis : These are among the most powerful tools for constructing benzofurans. A common approach is the Sonogashira cross-coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization.[4][11] This method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the benzofuran ring.

  • Copper-Catalyzed Reactions : Copper catalysis offers a cost-effective alternative, often involving the coupling of phenols with alkynes followed by cyclization.[2] One-pot syntheses reacting salicylaldehydes, amines, and alkynes in the presence of a copper catalyst have also been reported as an efficient strategy.[4][11]

  • Intramolecular Cyclizations : Various intramolecular cyclization strategies starting from appropriately substituted phenols or other aromatic precursors are widely used to construct the furan ring.

General Synthetic Workflow

G A A B B A->B C C B->C D D C->D E E D->E F F E->F G G F->G

Experimental Protocol: General Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by cyclization.

Materials:

  • o-Iodophenol

  • Terminal alkyne

  • (PPh₃)PdCl₂ (Palladium catalyst)

  • Copper(I) iodide (CuI, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • Reactant Preparation : To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq.), (PPh₃)PdCl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Base Addition : Add anhydrous triethylamine and the chosen solvent.

  • Alkyne Addition : Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of benzofuran derivatives is vast, with significant research focused on their anticancer and antimicrobial activities.[8][14]

Anticancer Activity

Benzofuran derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines.[2][10] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, protein kinases, and epigenetic enzymes like lysine-specific demethylase 1 (LSD1).[7][17]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • Position 2 Substitution : The introduction of aryl groups, heterocyclic rings, or chalcone moieties at the C-2 position is often crucial for cytotoxic activity.[2][10]

  • Position 5 Substitution : The presence of hydroxyl, halogen, or amino groups at the C-5 position can significantly influence antibacterial activity, and by extension, can be explored for anticancer effects.[8]

  • Halogenation : The position of halogen atoms on the benzofuran ring or on substituted groups is a critical determinant of biological activity.[10]

  • Hybrid Molecules : Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active motifs (e.g., chalcone, triazole, piperazine) have emerged as potent cytotoxic agents.[10]

Table 2: Selected Benzofuran Derivatives with Anticancer Activity

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Benzofuran-Chalcone Hybrid 1aMCF-7 (Breast)1.2Tubulin Polymerization Inhibition[2]
Benzofuran-Triazole 4aA549 (Lung)2.5Not specified[2]
Compound 17i (LSD1 Inhibitor)H460 (Lung)2.06LSD1 Inhibition[18]
Compound 17i (LSD1 Inhibitor)MCF-7 (Breast)2.90LSD1 Inhibition[18]
Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[14] Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents.[3][19] They have demonstrated high potency against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14][19]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Inhibitory activity against Gram-negative bacteria has been shown to be higher than against Gram-positive bacteria for certain series of derivatives.[14]

  • Introduction of thiazolyl-pyrazoline moieties can lead to excellent activity against Gram-negative bacteria.[14]

  • The presence of chloro groups on the phenyl ring of chalcone-linked benzofurans can maximize antifungal potential.[20]

Mechanism of Action: Modulating Key Signaling Pathways

Understanding the molecular mechanisms by which benzofuran compounds exert their effects is crucial for rational drug design.[2] In cancer, many benzofuran derivatives have been found to modulate critical signaling pathways that control cell growth, proliferation, and survival.

One such pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis (programmed cell death). Certain benzofuran derivatives have been identified as inhibitors of key kinases within this pathway.[7]

PI3K/Akt/mTOR Pathway Inhibition by Benzofurans

G cluster_0 Cell Membrane cluster_1 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a highly productive framework in the quest for novel therapeutic agents.[2] Its synthetic accessibility and the diverse pharmacological activities of its derivatives make it a "privileged" core for drug discovery.[3][4] The extensive research into the structure-activity relationships of benzofuran compounds has provided invaluable insights for medicinal chemists, guiding the design of next-generation drug candidates with enhanced potency and selectivity.[1][13]

Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to rationally design benzofuran derivatives with optimized pharmacokinetic and pharmacodynamic properties. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH. Available at: [Link]

  • An update on benzofuran inhibitors: a patent review. PubMed. Available at: [Link]

  • Clinically approved drugs containing the benzofuran scaffold. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]

  • Benzofuran | C8H6O | CID 9223. PubChem - NIH. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. RSC Publishing. Available at: [Link]

  • Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Physical and Chemical Properties of 2,3-Benzofuran. NCBI. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. Available at: [Link]

  • Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. ResearchGate. Available at: [Link]

  • Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. bepls. Available at: [Link]

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]

Sources

A Technical Guide to the Natural Sources of Benzofuran Compounds: From Biosynthesis to Isolation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzofuran and its derivatives represent a cornerstone in natural product chemistry and drug discovery, exhibiting a vast array of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the natural origins of benzofuran compounds, delving into their diverse biosynthetic pathways across various biological taxa. We will meticulously detail the established methodologies for the extraction, isolation, and purification of these valuable compounds from their natural matrices. Furthermore, this guide will offer a practical, step-by-step approach to the analytical techniques essential for their structural elucidation and quantification, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Through a synthesis of theoretical principles and field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge and practical tools necessary to navigate the rich and complex world of naturally occurring benzofurans.

Introduction: The Significance of Benzofuran Scaffolds in Nature and Medicine

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a privileged structure in medicinal chemistry.[1] This assertion is strongly supported by its widespread occurrence in a multitude of biologically active natural products.[1] These natural benzofurans have been isolated from a diverse range of sources, including higher plants, fungi, and marine organisms, showcasing nature's remarkable ability to synthesize complex and potent molecules.[2]

The interest in these compounds is not merely academic; many natural benzofuran derivatives have demonstrated significant therapeutic potential, exhibiting anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1] For instance, psoralen, a furocoumarin (a class of benzofuran derivatives), is a well-known photosensitizer used in the treatment of skin diseases like psoriasis.[1] The broad spectrum of biological activities associated with the benzofuran nucleus has made it a focal point for drug discovery and development programs worldwide.[1] Understanding the natural sources and biosynthesis of these compounds is the first crucial step in harnessing their therapeutic potential. This guide will provide a structured journey from the biological origins of benzofurans to their isolation and detailed chemical characterization.

Natural Occurrence and Biosynthesis of Benzofuran Compounds

Benzofuran compounds are ubiquitously distributed in the plant kingdom, with a notable prevalence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[3] They are also found as metabolites in fungi and have been isolated from various marine organisms. The structural diversity of natural benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures like furocoumarins and benzofuran neolignans.

Furocoumarins: A Prominent Class of Plant-Derived Benzofurans

Furocoumarins, characterized by a furan ring fused to a coumarin (benzopyran-2-one) nucleus, are among the most studied natural benzofurans. Their biosynthesis originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. A key intermediate in this pathway is umbelliferone (7-hydroxycoumarin), which is derived from the shikimate pathway.[4] The formation of the furan ring then proceeds via the mevalonate pathway, involving the prenylation of umbelliferone.[5]

The regioselectivity of this prenylation step dictates the final structure of the furocoumarin. Prenylation at the C6 position of umbelliferone leads to the formation of linear furocoumarins, such as psoralen. Conversely, prenylation at the C8 position results in the formation of angular furocoumarins, like angelicin.[4] The cyclization of the prenyl group to form the furan ring is catalyzed by specific cytochrome P450 monooxygenases, such as psoralen synthase and angelicin synthase.[6]

Furocoumarin_Biosynthesis Phenylalanine L-Phenylalanine Shikimate_Pathway Shikimate Pathway Phenylpropanoid_Pathway Phenylpropanoid Pathway Shikimate_Pathway->Phenylpropanoid_Pathway Multiple Steps Umbelliferone Umbelliferone Phenylpropanoid_Pathway->Umbelliferone Mevalonate_Pathway Mevalonate Pathway Prenyl_Umbelliferone_6 6-Prenylumbelliferone Mevalonate_Pathway->Prenyl_Umbelliferone_6 Prenylation at C6 Prenyl_Umbelliferone_8 8-Prenylumbelliferone Mevalonate_Pathway->Prenyl_Umbelliferone_8 Prenylation at C8 Psoralen_Synthase Psoralen Synthase (CYP71AJ1) Angelicin_Synthase Angelicin Synthase (CYP71AJ4) Psoralen Psoralen (Linear) Psoralen_Synthase->Psoralen Cyclization Angelicin Angelicin (Angular) Angelicin_Synthase->Angelicin Cyclization Neolignan_Biosynthesis cluster_precursors Phenylpropanoid Precursors Ferulic_Acid Ferulic Acid Oxidative_Enzymes Oxidative Enzymes (Peroxidases, Laccases) Ferulic_Acid->Oxidative_Enzymes Coniferyl_Alcohol Coniferyl Alcohol Coniferyl_Alcohol->Oxidative_Enzymes Radical_Formation Radical Intermediates Oxidative_Enzymes->Radical_Formation Dirigent_Proteins Dirigent Proteins (Stereoselective Control) Radical_Formation->Dirigent_Proteins Guidance Coupling Radical Coupling Radical_Formation->Coupling Dirigent_Proteins->Coupling Dihydrobenzofuran_Neolignan Dihydrobenzofuran Neolignan Coupling->Dihydrobenzofuran_Neolignan

Caption: Generalized biosynthetic pathway of dihydrobenzofuran neolignans.

2-Arylbenzofurans in the Moraceae Family

The Moraceae family, which includes mulberry (Morus spp.) and jackfruit (Artocarpus spp.), is a rich source of 2-arylbenzofuran derivatives. [7][8]These compounds are characterized by a phenyl group at the 2-position of the benzofuran ring and often possess prenyl or geranyl substitutions. [8]While the complete biosynthetic pathway is not as well-defined as that of furocoumarins, it is believed to involve precursors from both the shikimate and acetate-malonate pathways. The formation of the 2-arylbenzofuran skeleton likely proceeds through the condensation of a benzaldehyde derivative with a phenylacetic acid derivative, followed by cyclization and subsequent modifications.

Methodologies for Extraction, Isolation, and Purification

The successful investigation of natural benzofuran compounds hinges on their effective extraction from the source material and subsequent purification. The choice of methodology is dictated by the chemical properties of the target compounds and the nature of the plant, fungal, or marine matrix.

Extraction Techniques

Several techniques can be employed for the initial extraction of benzofurans from their natural sources. The selection of the solvent is critical and should be based on the polarity of the target compounds.

Table 1: Common Extraction Methods for Natural Benzofurans

Extraction MethodPrincipleSuitable ForAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature for an extended period. [9]Thermolabile compounds, small-scale extractions.Simple, requires minimal equipment.Time-consuming, may result in incomplete extraction.
Soxhlet Extraction Continuous extraction with a hot solvent. [10]Thermostable compounds, exhaustive extraction.Efficient, requires less solvent than repeated maceration. [10]Not suitable for thermolabile compounds, can be time-consuming.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration.Wide range of compounds.Faster than maceration, can be performed at lower temperatures.May cause degradation of some compounds if not controlled.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and plant material, accelerating extraction.Thermostable compounds.Very fast, requires less solvent.Requires specialized equipment, potential for localized overheating.
A Step-by-Step Protocol for Soxhlet Extraction

Soxhlet extraction is a robust and widely used method for the exhaustive extraction of moderately polar to nonpolar compounds like many benzofurans.

Experimental Protocol: Soxhlet Extraction of Benzofurans from Plant Material

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, roots, or bark) at a controlled temperature (typically 40-50 °C) to a constant weight.

    • Grind the dried material into a coarse powder to increase the surface area for extraction.

  • Soxhlet Apparatus Setup:

    • Place the powdered plant material (a known weight, e.g., 50 g) into a cellulose extraction thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Assemble the Soxhlet apparatus with a round-bottom flask containing the extraction solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) and a condenser on top.

  • Extraction Process:

    • Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the thimble containing the plant material.

    • The solvent will fill the thimble, extracting the soluble compounds. Once the solvent reaches the top of the siphon arm, the entire volume of solvent and extract will be siphoned back into the round-bottom flask.

    • This cycle is repeated continuously, ensuring that the plant material is repeatedly extracted with fresh, hot solvent.

    • Continue the extraction for a sufficient duration (typically 6-24 hours) until the solvent in the siphon arm is colorless, indicating that the extraction is complete. [11]

  • Solvent Removal:

    • After the extraction is complete, allow the apparatus to cool.

    • Remove the round-bottom flask containing the solvent and the extracted compounds.

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent. The resulting crude extract can then be further processed for isolation and purification.

Isolation and Purification using Chromatographic Techniques

The crude extract obtained from the initial extraction is a complex mixture of various compounds. Chromatographic techniques are indispensable for the separation and purification of individual benzofuran derivatives.

Flash chromatography is a rapid and efficient method for the preparative separation of compounds from a crude extract. [12]It utilizes a column packed with a solid stationary phase (e.g., silica gel) and a mobile phase (solvent) that is pushed through the column under moderate pressure.

Experimental Protocol: Isolation of Benzofurans using Flash Chromatography

  • Column Preparation:

    • Select a flash chromatography column of an appropriate size based on the amount of crude extract to be purified.

    • Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel by co-evaporation and load the resulting dry powder onto the top of the column.

  • Elution:

    • Begin the elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. This will allow for the sequential elution of compounds with different polarities.

    • Monitor the elution of compounds using Thin-Layer Chromatography (TLC) or a UV detector.

  • Fraction Collection:

    • Collect the eluent in a series of fractions.

    • Analyze the fractions by TLC to identify those containing the desired benzofuran compounds.

    • Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated benzofuran.

Flash_Chromatography_Workflow Start Crude Extract Dissolve_Load Dissolve in minimal solvent or dry load onto silica Start->Dissolve_Load Packed_Column Packed Flash Chromatography Column (e.g., Silica Gel) Dissolve_Load->Packed_Column Elution Elute with a solvent gradient (e.g., Hexane to Ethyl Acetate) Packed_Column->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Analysis Analyze Fractions by TLC Fraction_Collection->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Evaporation Evaporate Solvent Combine_Fractions->Solvent_Evaporation End Isolated Benzofuran Solvent_Evaporation->End

Caption: Workflow for flash chromatography purification.

For the final purification of benzofuran compounds to a high degree of purity, preparative HPLC is the method of choice. [13]It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.

Method Development for Preparative HPLC:

  • Analytical Method Development:

    • First, develop an analytical HPLC method using a standard analytical column (e.g., C18) to achieve good separation of the target benzofuran from impurities.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid) and flow rate. [14]

  • Scale-Up to Preparative Scale:

    • Once a suitable analytical method is established, it can be scaled up to a preparative column with the same stationary phase.

    • The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column. [13]

  • Purification and Fraction Collection:

    • Inject the partially purified sample from flash chromatography onto the preparative HPLC system.

    • Monitor the elution of the compounds using a UV detector.

    • Collect the fraction corresponding to the peak of the target benzofuran.

    • Evaporate the solvent from the collected fraction to obtain the highly purified compound.

Analytical Techniques for Structural Elucidation and Quantification

Once a benzofuran compound has been isolated, its chemical structure must be unambiguously determined, and its concentration in the original source or in biological samples may need to be quantified. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the qualitative and quantitative analysis of benzofuran compounds. [14] Experimental Protocol: HPLC Analysis of Benzofurans

  • Instrumentation:

    • An HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often employed. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The gradient could start with a low percentage of B, which is gradually increased over the run time.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

    • Detection: UV detection at the wavelength of maximum absorbance of the target benzofuran.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the isolated benzofuran or a reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.

    • Prepare the sample solution by dissolving a known amount of the extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Analysis and Quantification:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Identify the peak corresponding to the benzofuran in the sample chromatogram by comparing its retention time with that of the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the benzofuran in the sample by interpolating its peak area on the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, including benzofurans. [15]1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) provide detailed information about the connectivity of atoms in the molecule.

Interpreting NMR Spectra of Benzofurans:

  • ¹H NMR:

    • The protons on the furan ring typically appear as doublets or singlets in the aromatic region (around 6.5-7.5 ppm).

    • The protons on the benzene ring also resonate in the aromatic region, and their splitting patterns can provide information about the substitution pattern.

    • Protons of substituents on the benzofuran core will have characteristic chemical shifts.

  • ¹³C NMR:

    • The carbon atoms of the benzofuran skeleton typically resonate between 100 and 160 ppm.

    • The chemical shifts of the carbons are sensitive to the nature and position of substituents.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. [3]When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for the analysis of complex mixtures and the identification of known and unknown compounds. Tandem mass spectrometry (MS/MS) can provide structural information through the analysis of fragmentation patterns. [16] Characteristic Fragmentation of Benzofurans:

  • The molecular ion (M+) is usually observed.

  • A common fragmentation pathway for many benzofurans is the loss of a molecule of carbon monoxide (CO) from the furan ring, leading to a characteristic fragment ion. [17]* The fragmentation of substituents on the benzofuran ring will also produce specific fragment ions that can aid in structure elucidation. [16]

Conclusion

The natural world is a vast and largely untapped reservoir of novel benzofuran compounds with significant potential for drug discovery and development. This technical guide has provided a comprehensive overview of the key aspects of working with these fascinating molecules, from their origins in diverse biological systems to the practical methodologies for their extraction, isolation, and structural characterization. By understanding the biosynthetic pathways, researchers can gain insights into the enzymatic machinery that constructs these complex scaffolds. The detailed protocols for extraction and chromatographic purification offer a practical roadmap for obtaining pure compounds for biological screening and further investigation. Finally, the principles of analytical techniques such as HPLC, NMR, and MS provide the necessary tools for unambiguous structure elucidation and quantification. It is our hope that this guide will serve as a valuable resource for scientists in their quest to unlock the full therapeutic potential of natural benzofuran compounds.

References

  • Bourgaud, F., Hehn, A., Larbat, R., Doerper, S., Gontier, E., Kellner, S., & Matern, U. (2006). Biosynthesis of furanocoumarins in plants: a model for the evolution of secondary metabolic pathways. Phytochemistry Reviews, 5(2-3), 293-303.
  • Tavares, W. R., Seca, A. M., & Pinto, D. C. (2019). Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest. Molecules, 24(23), 4331.
  • Shtratnikova, V. Y., Moiseeva, Y. V., & Ozeretskovskaya, O. L. (2023). Furanocoumarins: History of Research, Diversity, Synthesis, Physiological Role in the Plant, and Medical Application. Biochemistry (Moscow), 88(Suppl 1), S158-S178.
  • Larbat, R., Kellner, S., Specker, S., Hehn, A., Gontier, E., Hans, J., ... & Matern, U. (2007). Psoralen synthase (CYP71AJ1), a C2′-hydroxylase of marmesin in furanocoumarin biosynthesis. Journal of Biological Chemistry, 282(1), 542-554.
  • Bolzacchini, E., Brunow, G., Meinardi, S., Orlandi, M., Rindone, B., Rummakko, P., & Setälä, H. (1998). Enantioselective synthesis of a benzofuranic neolignan by oxidative coupling. Tetrahedron letters, 39(20), 3291-3294.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC advances, 7(36), 22415-22456.
  • Dias, H. J., Baguenard, M., Crevelin, E. J., Palaretti, V., Gates, P. J., Vessecchia, R., & Crotti, A. E. M. (2020). Gas-phase fragmentation reactions of protonated benzofuran-and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 31(7), 1476-1487.
  • SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]

  • Abubakar, A. R., & Haque, M. (2020). Preparation of medicinal plants: Basic extraction and fractionation procedures for experimental purposes. Journal of pharmacy & bioallied sciences, 12(1), 1.
  • Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 31, 1438-1447.
  • Umezawa, T. (2003). Diversity in lignan biosynthesis. Phytochemistry Reviews, 2(3), 371-390.
  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved from [Link]

  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. Retrieved from [Link]

  • Niculaes, C., Eudes, A., Pollet, B., Le Bris, P., Leplé, J. C., Lapierre, C., & Jouanin, L. (2014). Phenylcoumaran benzylic ether reductase (PCBER) is a new player in the lignan/neolignan biosynthetic pathway in poplar. The Plant Journal, 78(3), 509-521.
  • Sarker, S. D., & Latif, Z. (2012). Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC).
  • U.S. Environmental Protection Agency. (1994). Method 3540C: Soxhlet Extraction. Retrieved from [Link]

  • extraktLAB. (n.d.). What is Flash Chromatography and its Applications in Hemp Industry. Retrieved from [Link]

  • Miao, Y. H., Hu, Y., Wang, X. J., & Li, Y. L. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(49), 28656-28678.
  • Syah, Y. M., Juliawaty, L. D., Hakim, E. H., & Achmad, S. A. (2006). Four new prenylated 2-arylbenzofurans from the root bark of Artocarpus petelotii.
  • Barnes, C. S., & Loder, J. W. (1962). The mass spectra of coumarins and related compounds. Australian Journal of Chemistry, 15(2), 322-333.
  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Retrieved from [Link]

  • El-Sayed, M. (2023). Plant Extraction and Fractionation. protocols.io. [Link]

  • Davin, L. B., & Lewis, N. G. (2005). Lignin and lignan biosynthesis: A 2005 perspective. In Annu. Plant Rev. Vol. 20: Biosynthesis of vitamins in plants (pp. 195-249). Blackwell Publishing Ltd.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Nkengfack, A. E., Azebaze, A. G. B., Waffo, A. K., Fomum, Z. T., Meyer, M., & Van Heerden, F. R. (2002). Prenylated 2-arylbenzofuran derivatives with potent antioxidant properties from Chlorophora regia (Moraceae). Phytochemistry, 60(4), 381-385.
  • Interchim. (2020, January). Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions. Retrieved from [Link]

  • Jacobs, H., & Schripsema, J. (2012). Structure elucidation of natural products. In Natural products (pp. 79-111). Springer, Berlin, Heidelberg.
  • Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.
  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.
  • da Silva, R., de Souza, G. H. B., & da Silva, A. A. (2016). Detailed 1 H and 13 C NMR spectral data assignment for two dihydrobenzofuran neolignans. Journal of the Brazilian Chemical Society, 27, 136-143.
  • Yeo, H., Lee, J. H., & Kim, J. (1999). Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling. Archives of pharmacal research, 22(3), 306-308.
  • National Institute of Standards and Technology. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved from [Link]

  • Skarkova, J., Havlik, J., Vankova, K., Valterova, I., & Kokoska, L. (2021). Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. Molecules, 26(22), 6825.
  • Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of pharmaceutical and biomedical analysis, 23(4), 705-713.
  • Nakanishi, W., Hamada, R., & Iwamura, H. (2017). Preparation and isolation of isobenzofuran. Beilstein journal of organic chemistry, 13(1), 2634-2638.
  • Wankhede, D. P., Attal, N. B., Narwade, S. S., & Mahajan, M. B. (2021). Determination and quantitation of benzofuran, Indole and piperazine containing selective serotonin reuptake inhibitor vilazodone hydrochloride in human plasma by LC-ESI-MS/MS with an application to pharmacokinetic study under the frame work of bioequivalence study. International Journal of Pharmaceutical Quality Assurance, 12(1), 54-61.
  • Welter, J., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2014). Benzofuran analogues of amphetamine and methamphetamine: studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques. Analytical and bioanalytical chemistry, 406(7), 1927-1941.
  • Jasperse, C. (n.d.). Chem 341 Jasperse Ch. 13 Handouts H-NMR Interpretation. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Zhang, Y., Wang, M., Chen, H., Zhang, C., & Wang, M. (2021). Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells. Molecules, 26(11), 3193.
  • Nkengfack, A. E., Azebaze, A. G., Waffo, A. K., Fomum, Z. T., Meyer, M., & van Heerden, F. R. (2002). Prenylated 2-arylbenzofuran derivatives with potent antioxidant properties from Chlorophora regia (Moraceae). Phytochemistry, 60(4), 381–385.
  • Li, Y., Li, Y., Wang, Y., Zhang, Y., Chen, Y., & Zhao, Y. (2023). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. Frontiers in Plant Science, 14, 1189673.

Sources

The Enduring Scaffold: A Technical Guide to the Structure-Activity Relationships of Substituted Benzofurans in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the benzofuran scaffold has stood as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] This bicyclic heterocycle, formed by the fusion of a benzene and a furan ring, is a cornerstone in a vast array of natural products and synthetic compounds, exhibiting a remarkable spectrum of pharmacological activities.[4][5][6][7] Its structural rigidity, coupled with the electronic properties of the oxygen heteroatom, provides an ideal framework for molecular recognition by various biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of substituted benzofurans, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure influence therapeutic potential across diverse disease areas.

I. The Benzofuran Core: A Playground for Medicinal Chemists

The versatility of the benzofuran nucleus lies in its susceptibility to substitution at multiple positions, primarily C2, C3, C5, and C6. Each position offers a unique vector for modifying the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric bulk—thereby fine-tuning its interaction with biological targets. The strategic placement of various functional groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

II. Anticancer Activity: Targeting the Malignant Phenotype

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer.[3][4][8][9][10][11] Their mechanisms of action are diverse, ranging from the inhibition of critical cell cycle enzymes to the induction of programmed cell death (apoptosis).[9][12]

Key SAR Insights for Anticancer Benzofurans:
  • Substitution at C2 and C3: The C2 and C3 positions of the benzofuran ring are pivotal for anticancer activity. Earlier SAR studies highlighted that ester or heterocyclic ring substitutions at the C-2 position were crucial for the cytotoxic activity of the compounds.[10] For instance, 2-benzoylbenzofuran derivatives have shown significant potency, particularly against breast cancer cell lines.[13] The presence of a 3-aroyl group has also been identified as a key feature for potent tubulin polymerization inhibitors.

  • The Role of the Benzene Ring: Substitutions on the fused benzene ring also play a critical role. Methoxy and hydroxyl groups are frequently found in highly active natural and synthetic benzofurans. For example, the presence of methoxy groups at the ortho and para positions of a phenyl ketone substituent at C2 was found to be the most potent anti-tumor benzofuran derivative in one study.[14]

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly enhance cytotoxic properties, often due to increased hydrophobicity and altered electronic character.[10][15] Halogen substitution on an N-phenyl ring attached to the benzofuran is considered beneficial.[10] Specifically, placing a halogen at the para position of the N-phenyl ring has been associated with maximal activity.[10]

  • Hybrid Molecules: A promising strategy in the development of potent anticancer agents involves the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like pyrazoline, thiazole, and imidazole.[10] This approach can lead to compounds with dual mechanisms of action or improved target engagement.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of benzofuran derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.[9][12]

Compound ClassCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Benzofuran-based LSD1 Inhibitor (17i)H460 (Lung)2.06 ± 0.27Specific heterocyclic substitution at C2[16]
Amino 2-(trimethoxybenzoyl)-benzofuran (10h)L1210 (Leukemia)0.016Amino group at C5, methoxy at C6[8]
2-Benzoylbenzofuran (11e)MCF-7 (Breast)Not specified, but potentSpecific substitution on the benzoyl moiety[13]
Brominated Benzofuran (1c)K562 (Leukemia)Significant activityBromine on a methyl group[6]
Benzofuran-piperazine hybrid (16)A549 (Lung)0.12Piperazine moiety and keto-substituent[17]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with varying concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[9]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Diagram of a General Experimental Workflow for Anticancer Evaluation

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis & Characterization mtt MTT Assay (Cytotoxicity Screening) synthesis->mtt Test Compounds cell_cycle Flow Cytometry (Cell Cycle Analysis) mtt->cell_cycle Active Compounds apoptosis Annexin V/PI Staining (Apoptosis Assay) cell_cycle->apoptosis western_blot Western Blot (Protein Expression) apoptosis->western_blot xenograft Xenograft Tumor Model western_blot->xenograft Lead Compound efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: A generalized workflow for the evaluation of anticancer benzofuran derivatives.

III. Antimicrobial Activity: Combating Infectious Agents

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Benzofuran derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][2][18]

Key SAR Insights for Antimicrobial Benzofurans:
  • Substitution and Activity Spectrum: The nature and position of substituents on the benzofuran scaffold influence the spectrum of antimicrobial activity. For instance, some derivatives show greater activity against Gram-negative bacteria, while others are more effective against Gram-positive strains.[1]

  • Hydrophobicity: Increased hydrophobicity often correlates with enhanced antibacterial activity. The introduction of hydrophobic groups, such as halogens, can improve the ability of the compound to penetrate bacterial cell membranes.[19]

  • Hybrid Scaffolds: The combination of benzofuran with other heterocyclic moieties like pyrazoline and thiazole is a recurring theme for potent antimicrobial activity.[14] The 1-(thiazol-2-yl)pyrazoline derivative of benzofuran, for example, has shown excellent activity against Gram-negative bacteria.[14]

  • Specific Substituent Effects: Hydroxyl groups at the C3 and C4 positions have been associated with good antibacterial activity, whereas a hydroxyl group at C2 did not impart an increase in activity.[1] Electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency.[1]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20]

Compound ClassMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Aza-benzofuran (1)S. aureus12.5Aza-benzofuran scaffold[21]
Aza-benzofuran (1)S. typhimurium12.5Aza-benzofuran scaffold[21]
Oxa-benzofuran (6)P. italicum12.5Oxa-benzofuran scaffold[21]
Benzofuran-3-carbohydrazide derivative (4)M. tuberculosis H37Rv2Carbohydrazide at C3[1]
Hydrophobic benzofuran analogS. aureus (MRSA)0.39-3.12Aryl substituent at C3 via methanone linker[19]
Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The benzofuran derivative is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[20]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[5] A primary mechanism of action for many of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[21]

Key SAR Insights for Anti-inflammatory Benzofurans:
  • Unsaturation: The presence of a double bond between C2 and C3 can confer superior anti-inflammatory activity compared to a single bond.[21]

  • Hydroxyurea Moiety: Benzofuran derivatives containing hydroxyurea fragments at the C3 position have been shown to exhibit anti-inflammatory activity, likely through the inhibition of leukotriene synthesis.[14]

  • Fluorination: The introduction of fluorine atoms can enhance the biological effects of benzofuran derivatives, including their anti-inflammatory properties.[22]

  • Hybridization with Piperazine: Certain benzofuran-piperazine hybrids have demonstrated potent inhibitory effects on NO generation.[17]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is often evaluated by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Compound IDIC50 for NO Inhibition (µM)Key Structural FeaturesReference
Aza-benzofuran (1)17.31Double bond between C2 and C3[21]
Aza-benzofuran (3)16.5Double bond at C2 and C11[21]
Benzofuran-piperazine hybrid (16)5.28Keto-substituent and piperazine moiety[17]
Fluorinated benzofuran (1)2.4 (for NO)Difluorine, bromine, and ester groups[22][23][24]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • Incubation: The plate is incubated for a specified period (e.g., 24 hours).

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.

Diagram of the NF-κB Signaling Pathway in Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Nucleus->iNOS Induces transcription of NO NO iNOS->NO Produces

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway leading to NO production.

V. Neuroprotective Activity: Guarding Against Neurological Insults

Benzofuran derivatives are also being explored for their potential in treating neurodegenerative diseases.[11][25] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.[25]

Key SAR Insights for Neuroprotective Benzofurans:
  • Substitutions on the Phenyl Ring: In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, a methyl group at the R2 position of the phenyl ring conferred the most potent neuroprotective action against NMDA-induced excitotoxicity.[25] A hydroxyl group at the R3 position also showed marked anti-excitotoxic effects.[25]

  • Antioxidant Moieties: The incorporation of groups with known antioxidant activity can enhance the neuroprotective potential of the benzofuran scaffold.

  • Inhibition of β-amyloid Aggregation: Some benzofuran-based compounds have demonstrated the ability to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[25]

Experimental Protocol: Neuroprotection Against NMDA-Induced Excitotoxicity
  • Primary Neuronal Culture: Primary cortical neurons are isolated from rat embryos and cultured.

  • Compound Treatment: The cultured neurons are treated with the benzofuran derivatives.

  • NMDA-Induced Excitotoxicity: Neuronal cell death is induced by exposing the cells to N-methyl-D-aspartate (NMDA).[25]

  • Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay, to determine the protective effect of the compounds.[25]

VI. Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of new derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties. Future research will likely focus on the development of multi-target benzofuran derivatives that can address the complex, multifactorial nature of diseases like cancer and neurodegenerative disorders. The strategic application of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the translation of promising benzofuran-based compounds from the laboratory to the clinic.

References

  • Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021-08-05). PubMed. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022-04-28). Cancers. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022-04-28). PubMed Central. Retrieved from [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Retrieved from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). PubMed Central. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-09-02). RSC Publishing. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019-04-18). MDPI. Retrieved from [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022-04-28). PubMed. Retrieved from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. (n.d.). PubMed Central. Retrieved from [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015-05-01). ScienceDirect. Retrieved from [Link]

  • Benzofuran : SAR And Pharmacological activity scaffold. (2011-12-02). PharmaTutor. Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023-04-11). RSC Advances. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (n.d.). Journal of Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023-04-11). PubMed Central. Retrieved from [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023-02-10). PubMed Central. Retrieved from [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). RSC Publishing. Retrieved from [Link]

  • In vitro assay of benzofuran derivatives 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of novel benzofuran and related benzimidazole derivatives for evaluation of in vitro anti-HIV-1, anticancer and antimicrobial activities. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and antimicrobial evaluation of new benzofuran derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015-11-09). Semantic Scholar. Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023-06-20). PubMed Central. Retrieved from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • (PDF) Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2025-10-12). ResearchGate. Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023-06-20). MDPI. Retrieved from [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024-03-18). ResearchGate. Retrieved from [Link]

  • Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018-03-21). PubMed Central. Retrieved from [Link]

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024-03-22). MDPI. Retrieved from [Link]

  • Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025-06-04). Journal of Pharmaceutical Research. Retrieved from [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation. (n.d.). PubMed. Retrieved from [Link]

Sources

Introduction: The Significance of the 5-Methoxybenzofuran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Study of 5-Methoxybenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] These derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] Within this chemical class, the strategic placement of a methoxy group at the C-5 position of the benzofuran ring has been shown to be a critical determinant of biological efficacy. This substitution can enhance binding affinity to target proteins and favorably modulate the molecule's pharmacokinetic profile. For instance, studies have highlighted that the presence of a methoxy substituent at C-5 can lead to a significant enhancement in the antiproliferative activity of certain benzofuran derivatives.[4] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 5-methoxybenzofuran derivatives, offering a powerful lens through which to understand their structure, reactivity, and therapeutic potential.

Part 1: Unveiling Molecular Architecture and Electronic Landscape

Theoretical studies provide foundational insights into the intrinsic properties of a molecule, which govern its behavior and interactions. For 5-methoxybenzofuran derivatives, computational chemistry serves as an in silico microscope, revealing details inaccessible through experimental means alone.

Geometry Optimization and Structural Stability

The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a favorable balance between accuracy and computational cost.[5] Functionals like B3LYP, paired with basis sets such as 6-311G(d,p), are commonly employed to accurately predict geometric parameters.[6][7]

The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For 5-methoxybenzofuran derivatives, a key parameter is the dihedral angle between the benzofuran ring system and any substituents, as this influences the overall planarity and steric profile of the molecule, which are critical for receptor binding.[5]

Frontier Molecular Orbitals (FMO) and Reactivity

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the Frontier Molecular Orbitals (FMOs).

  • HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate sites susceptible to electrophilic attack.

  • LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5][7] These calculations help researchers predict the most likely sites for metabolic transformation or chemical reaction.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's charge distribution and is invaluable for understanding intermolecular interactions.

  • Red Regions (Negative Potential): Indicate areas rich in electrons, such as those around electronegative atoms (e.g., oxygen). These regions are prone to electrophilic attack and are often involved in hydrogen bond acceptance.

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around hydrogen atoms attached to electronegative atoms. These regions are susceptible to nucleophilic attack and act as hydrogen bond donors.[7]

For 5-methoxybenzofuran derivatives, the MEP map can pinpoint the key pharmacophoric features responsible for binding to a biological target, such as the hydrogen-bonding capacity of the methoxy group's oxygen atom.

Part 2: Application in Rational Drug Design

Theoretical studies are not merely academic exercises; they are indispensable tools in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents.[8][9]

Molecular Docking: Simulating the "Lock and Key"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10] This method is instrumental in identifying potential drug candidates by simulating the interaction between a 5-methoxybenzofuran derivative and its biological target.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.[8][11] Lower binding energy scores generally indicate a more stable and favorable interaction.[11] For example, docking studies have been used to evaluate 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization, a key target in cancer therapy.[12] These studies can reveal crucial binding modes and specific interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for the compound's biological activity.

G cluster_0 Computational Drug Design Workflow Target Target Identification (e.g., Tubulin) Docking Molecular Docking (Prediction of Binding Mode & Affinity) Target->Docking Ligand Ligand Library (5-Methoxybenzofuran Derivatives) Ligand->Docking Scoring Analysis of Docking Scores & Interactions Docking->Scoring Optimization Lead Optimization (SAR-guided design) Scoring->Optimization Synthesis Chemical Synthesis Optimization->Synthesis Testing Biological Evaluation (e.g., IC50 determination) Synthesis->Testing Testing->Scoring Feedback Loop

Caption: A typical workflow for drug discovery incorporating molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to build a mathematical relationship between the chemical structure of a compound and its biological activity.[5] By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of 5-methoxybenzofuran derivatives, a predictive model can be developed.

This model can then be used to:

  • Predict the activity of newly designed, unsynthesized compounds.

  • Identify the key molecular features that contribute positively or negatively to the desired biological effect.

  • Optimize lead compounds to enhance their potency and selectivity.

DFT-calculated descriptors, such as HOMO-LUMO energies and dipole moments, often serve as valuable parameters in building robust QSAR models.[5]

Part 3: A Practical Guide to Theoretical Protocols

This section provides a generalized, step-by-step protocol for conducting a theoretical analysis of a 5-methoxybenzofuran derivative using DFT.

Protocol: DFT Analysis of a 5-Methoxybenzofuran Derivative

Objective: To determine the optimized geometry, electronic properties, and electrostatic potential of a novel 5-methoxybenzofuran derivative.

Methodology:

  • Structure Preparation:

    • Draw the 2D structure of the target molecule (e.g., 5-methoxy-2-methylbenzofuran) using a molecular editor like ChemDraw or GaussView.[5][13]

    • Convert the 2D structure into an initial 3D conformation. This initial structure does not need to be perfect, as the optimization step will refine it.

  • Geometry Optimization:

    • Causality: This step is crucial to find the lowest energy, most stable conformation of the molecule, which is the most representative structure for subsequent property calculations.

    • Procedure: Submit the 3D structure to a quantum chemistry software package (e.g., Gaussian).

    • Keywords: Specify the level of theory and basis set (e.g., B3LYP/6-31G(d,p)) and the Opt keyword to request a geometry optimization.

    • Validation: The optimization is successful when the forces on the atoms are near zero, and the structure represents a minimum on the potential energy surface.

  • Frequency Calculation:

    • Causality: This is a self-validating step. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or an unstable structure, requiring re-optimization.

    • Procedure: Use the optimized geometry from the previous step as input.

    • Keywords: Use the Freq keyword at the same level of theory.

    • Output: Confirm the absence of imaginary frequencies to validate the optimized structure. The output also provides thermodynamic data like zero-point vibrational energy.

  • Electronic Property Calculation:

    • Causality: With a validated stable structure, accurate electronic properties can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.

    • Procedure: This is often performed concurrently with the optimization and frequency steps.

    • Analysis: Extract key data from the output file:

      • HOMO and LUMO energies.

      • The HOMO-LUMO energy gap (ΔE).

      • The total dipole moment.

      • Mulliken or Natural Bond Orbital (NBO) atomic charges.

  • Visualization:

    • Procedure: Use visualization software (e.g., GaussView, Avogadro) to analyze the results.

    • Outputs:

      • Generate and view the 3D shapes of the HOMO and LUMO orbitals to identify reactive sites.

      • Generate and display the MEP surface to visualize the charge distribution and predict sites for non-covalent interactions.

G A 1. Build Initial 3D Structure B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C E Check C->E D Validation Check: Any Imaginary Frequencies? H Error: Transition State Re-evaluate Structure E->H Yes I Success: True Minimum E->I No F 4. Calculate Properties (HOMO, LUMO, MEP) G 5. Data Analysis & Visualization F->G I->F

Caption: A standard workflow for DFT calculations on a molecule.

Data Presentation: A Hypothetical Case Study

To illustrate the output of such theoretical studies, the table below summarizes hypothetical calculated properties for a series of 5-methoxybenzofuran derivatives.

CompoundDerivative SubstitutionHOMO (eV)LUMO (eV)ΔE (eV)Dipole Moment (Debye)Predicted Docking Score (kcal/mol)
1 2-Methyl-5.89-1.214.682.15-7.8
2 2-Acetyl-6.25-2.104.153.50-8.5
3 2-Bromoacetyl-6.40-2.453.953.88-9.1
4 3-Amino-5.50-0.954.552.80-8.2

Data are hypothetical for illustrative purposes.

This table clearly demonstrates how theoretical calculations can quantify the effects of different substituents. For example, the introduction of electron-withdrawing groups like acetyl and bromoacetyl (Compounds 2 and 3) lowers the HOMO and LUMO energies and decreases the energy gap, suggesting increased reactivity.[1] This correlates with a more favorable predicted docking score, guiding medicinal chemists toward more promising synthetic targets.

Conclusion

Theoretical studies, anchored by robust methodologies like Density Functional Theory and molecular docking, provide an indispensable framework for the investigation of 5-methoxybenzofuran derivatives. These computational approaches offer profound insights into molecular structure, electronic properties, and reactivity, which are directly translatable to the rational design of new therapeutic agents. By simulating molecular interactions and predicting biological activity, these in silico techniques accelerate the drug discovery process, reduce costs, and ultimately pave the way for the development of more effective and selective medicines. The integration of theoretical calculations into experimental research programs is no longer an option but a necessity for staying at the forefront of medicinal chemistry and drug development.

References

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals. Available at: [Link]

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. National Institutes of Health (NIH). Available at: [Link]

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. PubMed Central. Available at: [Link]

  • 5-methoxybenzofuran (C9H8O2). PubChem. Available at: [Link]

  • 5-Methoxybenzofuran | C9H8O2 | CID 25943. PubChem. Available at: [Link]

  • Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. CNR-IRIS. Available at: [Link]

  • Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. African Journal of Biomedical Research. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). Available at: [Link]

  • 5-Methoxybenzofuran-3(2H)-one | C9H8O3 | CID 346608. PubChem. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ResearchGate. Available at: [Link]

  • Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. African Journal of Biomedical Research. Available at: [Link]

  • Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. Available at: [Link]

  • Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. Royal Society of Chemistry. Available at: [Link]

  • Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Available at: [Link]

  • 5-Methoxy-2-methylbenzofuran | C10H10O2 | CID 4639349. PubChem. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available at: [Link]

  • A Density Functional Theory Study. Physical Chemistry Research. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Available at: [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. PubMed Central. Available at: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive protocol for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous biologically active compounds, and this particular derivative serves as a key intermediate for more complex molecules. This document offers a detailed, step-by-step procedure, an in-depth discussion of the reaction mechanism, and complete characterization data to ensure reliable and reproducible results.

Introduction

Benzofuran derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 5-methoxybenzofuran-2-carboxylate is a versatile intermediate, with its ester functionality allowing for further chemical modifications, and the methoxy group influencing its electronic and pharmacokinetic properties. The synthesis described herein follows a well-established and robust pathway, the Rap-Stoermer condensation, which provides a reliable method for the construction of the benzofuran ring system.

Reaction Scheme Overview

The synthesis of ethyl 5-methoxybenzofuran-2-carboxylate is typically achieved through the reaction of 2-hydroxy-5-methoxybenzaldehyde with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base. This one-pot reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the furan ring.

Mechanistic Insights: The Rap-Stoermer Condensation

The formation of the benzofuran ring in this synthesis is a classic example of the Rap-Stoermer condensation [1][2]. This reaction is a powerful tool for the synthesis of 2-acylbenzofurans and related derivatives. The mechanism can be dissected into two key stages:

  • O-Alkylation (Williamson Ether Synthesis-like): The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde by a base, typically a carbonate such as potassium carbonate. This generates a phenoxide ion, which is a potent nucleophile. The phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in a nucleophilic substitution reaction (SN2), displacing the halide ion and forming an ether linkage. This initial step is analogous to the well-known Williamson ether synthesis[3][4][5][6].

  • Intramolecular Aldol-Type Condensation and Dehydration: The intermediate formed in the first step contains both an aldehyde and an active methylene group (alpha to the ester carbonyl). In the presence of the base, the active methylene group is deprotonated to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde carbonyl group, forming a five-membered ring intermediate. This is a type of aldol addition reaction. The resulting aldol adduct readily undergoes dehydration (loss of a water molecule) under the reaction conditions to form the stable, aromatic benzofuran ring system.

dot digraph "Rap-Stoermer_Condensation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot Figure 1: Mechanism of the Rap-Stoermer condensation for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate.

Experimental Protocol

This protocol is designed to be a reliable and reproducible method for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate in a standard laboratory setting.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPuritySupplier
2-Hydroxy-5-methoxybenzaldehydeC₈H₈O₃152.151.52 g (10 mmol)≥98%Sigma-Aldrich
Ethyl chloroacetateC₄H₇ClO₂122.551.35 g (11 mmol)≥99%Sigma-Aldrich
Anhydrous Potassium CarbonateK₂CO₃138.212.76 g (20 mmol)≥99%Sigma-Aldrich
AcetoneC₃H₆O58.0850 mLACS gradeFisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93As neededACS gradeFisher Scientific
n-HexaneC₆H₁₄86.18As neededACS gradeFisher Scientific
Ethyl acetateC₄H₈O₂88.11As neededACS gradeFisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededACS gradeFisher Scientific
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • NMR spectrometer

  • FT-IR spectrometer

Step-by-Step Procedure

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} .dot Figure 2: Experimental workflow for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).

  • Addition of Reagent: While stirring, add ethyl chloroacetate (1.35 g, 11 mmol) to the suspension.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 60-65 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 mixture of n-hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-16 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by either column chromatography or recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel (100-200 mesh).

    • Eluent: A gradient of ethyl acetate in n-hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 15%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified product as a solid.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Expected Results

The identity and purity of the synthesized ethyl 5-methoxybenzofuran-2-carboxylate should be confirmed by various analytical techniques.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 54-56 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.42 (d, J = 2.8 Hz, 1H), 7.35 (d, J = 9.0 Hz, 1H), 7.20 (s, 1H), 6.95 (dd, J = 9.0, 2.8 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 3.86 (s, 3H), 1.43 (t, J = 7.1 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz)δ 159.8, 156.1, 150.2, 145.8, 122.9, 115.1, 112.3, 111.9, 103.2, 61.5, 55.9, 14.4
FT-IR (KBr, cm⁻¹)~2980 (C-H), ~1715 (C=O, ester), ~1620, 1490 (C=C, aromatic), ~1270, 1030 (C-O)

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend the reaction time and monitor by TLC until the starting material is consumed.
Loss of product during work-up.Ensure complete extraction from the aqueous layer. Be careful during solvent removal to avoid loss of product.
Impure Product Incomplete removal of starting materials or by-products.Optimize the purification method. For column chromatography, use a shallower solvent gradient. For recrystallization, try a different solvent system.
Reaction does not start Inactive reagents.Use freshly opened or properly stored reagents. Ensure the potassium carbonate is anhydrous.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Ethyl chloroacetate is a lachrymator and is toxic. Handle with care.

  • Acetone and other organic solvents are flammable. Keep away from open flames and ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate. By following the outlined procedures and understanding the underlying reaction mechanism, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs. The provided characterization data serves as a benchmark for ensuring the quality and identity of the synthesized compound.

References

  • Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 7(30), e202202243. Available at: [Link]

  • Shaikh, A. A., & Varvounis, G. (2015). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. Tetrahedron Letters, 56(3), 490-494. Available at: [Link]

  • Farooq, U., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065. Available at: [Link]

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 39-47. Available at: [Link]

  • Royal Society of Chemistry. (2012). Supporting Information for "A mild and efficient method for the synthesis of stilbenes and cinnamates catalyzed by palladium nanoparticles supported on aminofunctionalized SBA-15". RSC Advances. Available at: [Link]

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61. Available at: [Link]

  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-266.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. Available at: [Link]

Sources

The Benzofuran Scaffold: Application Notes for 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Core as a Privileged Scaffold in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged scaffold" in medicinal chemistry. This core structure is present in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities.[1][2] Its unique electronic and structural features allow for diverse substitutions, leading to compounds with activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[3] This document provides detailed application notes and protocols for a specific derivative, 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, with a focus on its potential application in cancer drug discovery as a modulator of the Pim-1 kinase signaling pathway.

Prodrug Strategy: Enhancing Bioavailability

This compound is the ethyl ester form of the corresponding carboxylic acid. In drug discovery, esterification of a carboxylic acid is a common prodrug strategy to enhance a compound's lipophilicity, thereby improving its membrane permeability and oral bioavailability. It is anticipated that intracellular esterases will hydrolyze the ethyl ester in vivo to release the active carboxylic acid.

Pim-1 Kinase: A Key Target in Oncology

The Proviral Integration site for Moloney murine leukemia (Pim) kinases are a family of constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are key regulators of cell proliferation, survival, and apoptosis.[4] Overexpression of Pim kinases is frequently observed in various hematological malignancies and solid tumors, making them attractive targets for cancer therapy.[4]

Downstream Signaling of Pim-1 Kinase

Pim-1 kinase exerts its oncogenic effects through the phosphorylation of a range of downstream substrates. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 leads to its inactivation, thereby promoting cell survival. Inhibition of Pim-1 is therefore expected to decrease the levels of phosphorylated BAD (p-BAD), leading to the induction of apoptosis in cancer cells.

Application Notes: Investigating this compound as a Pim-1 Kinase Inhibitor

The benzofuran-2-carboxylic acid scaffold has been identified as a potent inhibitor of Pim-1 kinase.[5][6] While specific inhibitory data for 5-Methoxybenzofuran-2-carboxylic acid is not yet publicly available, data from closely related analogs provide a strong rationale for its investigation as a Pim-1 inhibitor. The following application notes and protocols are based on the established activity of this chemical class.

Rationale for Investigation

The 5-methoxy substitution on the benzofuran ring can influence the compound's electronic properties and its interaction with the ATP-binding pocket of Pim-1 kinase. The ethyl ester is expected to act as a prodrug, delivering the active carboxylic acid to the intracellular environment.

Experimental Objectives
  • To determine the in vitro inhibitory activity of 5-Methoxybenzofuran-2-carboxylic acid (the active metabolite) against Pim-1 kinase.

  • To assess the cellular activity of this compound by measuring its effect on a known downstream target of Pim-1 (p-BAD).

  • To evaluate the cytotoxic effects of the compound on a cancer cell line known to overexpress Pim-1.

Experimental Protocols

Protocol 1: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the direct inhibitory effect of the active metabolite, 5-Methoxybenzofuran-2-carboxylic acid, on Pim-1 kinase activity. The ethyl ester prodrug should first be hydrolyzed to the carboxylic acid for this assay.

Materials:

  • Recombinant human Pim-1 enzyme

  • PIMtide substrate (a peptide substrate for Pim-1)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 5-Methoxybenzofuran-2-carboxylic acid (test compound)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Methoxybenzofuran-2-carboxylic acid in DMSO. Perform serial dilutions in kinase buffer to create a dose-response curve (e.g., from 100 µM to 1 nM).

  • Assay Setup: In a 384-well plate, add 1 µL of the diluted test compound or control.

  • Enzyme Addition: Add 2 µL of Pim-1 enzyme solution to each well.

  • Substrate/ATP Addition: Add 2 µL of a mixture of PIMtide substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature. This reagent converts the generated ADP to ATP and produces a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Assay for Pim-1 Inhibition (Western Blotting for p-BAD)

This protocol assesses the ability of the prodrug, this compound, to inhibit Pim-1 signaling in a cellular context by measuring the phosphorylation of its downstream target, BAD.

Materials:

  • A human cancer cell line known to overexpress Pim-1 (e.g., MV4-11 acute myeloid leukemia cells)

  • Cell culture medium and supplements

  • This compound (test compound)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-BAD (Ser112), anti-total BAD, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against p-BAD.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-BAD.

    • Strip the membrane and re-probe for total BAD and GAPDH to normalize the p-BAD signal.

    • Compare the levels of p-BAD in the treated samples to the vehicle control to determine the dose-dependent inhibition of Pim-1 activity.

Data Presentation

CompoundTargetAssayIC₅₀ (µM)Cell LineEndpoint
5-Methoxybenzofuran-2-carboxylic acid Pim-1 KinaseADP-Glo™To be determined-Biochemical Inhibition
This compound Pim-1 SignalingWestern BlotEffective Concentration to be determinedMV4-11p-BAD reduction
Representative Benzofuran-2-carboxylic acid analog Pim-1 KinaseBiochemical~0.1 - 1.0-Biochemical Inhibition

Note: The IC₅₀ value for the representative analog is based on published data for this class of compounds and serves as an expected range for the test compound.

Visualizations

Pim-1 Signaling Pathway and Point of Inhibition

Pim1_Pathway cluster_upstream Upstream Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor Growth_Factors Growth_Factors Growth_Factors->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT STAT_dimer STAT Dimer STAT->STAT_dimer Pim1_mRNA Pim1_mRNA Pim1_Kinase Pim1_Kinase Pim1_mRNA->Pim1_Kinase Translation p_BAD p-BAD (Inactive) Pim1_Kinase->p_BAD Phosphorylation BAD BAD BAD->p_BAD Apoptosis Apoptosis p_BAD->Apoptosis Inhibition of Inhibitor 5-Methoxybenzofuran- 2-carboxylic acid Inhibitor->Pim1_Kinase Pim1_Gene Pim1_Gene STAT_dimer->Pim1_Gene Transcription Pim1_Gene->Pim1_mRNA Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Hydrolysis Ester Hydrolysis (Prodrug -> Active Drug) Kinase_Assay Pim-1 Kinase Assay (ADP-Glo) Hydrolysis->Kinase_Assay IC50 Determine IC50 Kinase_Assay->IC50 Cell_Treatment Treat Cells with Ethyl Ester Prodrug Cell_Lysis Cell Lysis & Protein Quantification Cell_Treatment->Cell_Lysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Treatment->Cytotoxicity Western_Blot Western Blot for p-BAD/Total BAD Cell_Lysis->Western_Blot Cellular_Effect Confirm Cellular Target Engagement Western_Blot->Cellular_Effect Viability_Effect Assess Effect on Cell Viability Cytotoxicity->Viability_Effect

Caption: Workflow for inhibitor characterization.

Conclusion

This compound represents a promising starting point for a drug discovery campaign targeting Pim-1 kinase. The protocols outlined in this document provide a robust framework for characterizing its activity, from direct enzyme inhibition to cellular target engagement and downstream effects on cancer cell viability. The insights gained from these studies will be crucial in guiding the optimization of this benzofuran scaffold towards the development of novel anticancer therapeutics.

References

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056. [Link]

  • Nawaz, H., et al. (2014). Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. Natural Product Research, 28(15), 1163-1168. [Link]

  • Brault, L., et al. (2010). PIM kinases in oncogenesis and as novel anti-cancer therapeutic targets. Cancers, 2(3), 628-654. [Link]

  • Chen, Y., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Asif, M. (2015). A mini review on anticancer activities of benzofuran derivatives. Mini reviews in medicinal chemistry, 15(11), 944-951. [Link]

  • Dawood, K. M. (2013). Benzofuran derivatives: a patent review. Expert opinion on therapeutic patents, 23(9), 1133-1156. [Link]

  • Huttunen, K. M., et al. (2011). Prodrugs—from serendipity to rational design. Pharmacological reviews, 63(3), 750-771. [Link]

  • Kossakowski, J., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

Sources

Application Notes and Protocols: Strategic Derivatization of Ethyl 5-Methoxybenzofuran-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Motif in Drug Discovery

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1][2] Its unique structural and electronic properties make it a "privileged" motif in medicinal chemistry, frequently serving as the core of molecules with anticancer, antifungal, antibacterial, and anti-inflammatory properties.[3][4][5] Ethyl 5-methoxybenzofuran-2-carboxylate is a particularly attractive starting material for the generation of compound libraries for biological screening. The ester functionality at the 2-position provides a versatile handle for derivatization, allowing for the introduction of diverse functional groups through reactions such as hydrolysis, amidation, and hydrazide formation. The methoxy group at the 5-position can also influence the biological activity of the resulting derivatives.[3] This document provides a comprehensive guide for the strategic derivatization of ethyl 5-methoxybenzofuran-2-carboxylate and subsequent biological screening of the synthesized analogues.

Chemical Synthesis and Derivatization

The overall strategy involves the initial synthesis of the starting material, ethyl 5-methoxybenzofuran-2-carboxylate, followed by a series of derivatization reactions to generate a library of compounds with diverse physicochemical properties.

Derivatization_Workflow start 4-Methoxysalicylaldehyde ester Ethyl 5-methoxybenzofuran-2-carboxylate start->ester Ethyl Chloroacetate, K2CO3 acid 5-Methoxybenzofuran-2-carboxylic Acid ester->acid Hydrolysis (NaOH or LiOH) hydrazide 5-Methoxybenzofuran-2-carbohydrazide ester->hydrazide Hydrazine Hydrate amide N-Substituted-5-methoxybenzofuran-2-carboxamides acid->amide Amine, Coupling Agent

Figure 1: General workflow for the synthesis and derivatization of ethyl 5-methoxybenzofuran-2-carboxylate.

Protocol 1: Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate

This protocol is a suggested method based on the synthesis of structurally similar benzofuran-2-carboxylates.

Materials:

  • 4-Methoxysalicylaldehyde

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetone in a round-bottom flask, add 4-methoxysalicylaldehyde (1.0 eq).

  • To this mixture, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure ethyl 5-methoxybenzofuran-2-carboxylate.

Protocol 2: Hydrolysis to 5-Methoxybenzofuran-2-carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step to enable further derivatization, such as amidation via coupling agents.[6]

Materials:

  • Ethyl 5-methoxybenzofuran-2-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)/Water mixture

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve ethyl 5-methoxybenzofuran-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) or lithium hydroxide (2.0-3.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, or stir at room temperature overnight, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 2 M HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 5-methoxybenzofuran-2-carboxylic acid. Alternatively, the product can be extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Protocol 3: Amidation to N-Substituted-5-methoxybenzofuran-2-carboxamides

Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a general method for the coupling of 5-methoxybenzofuran-2-carboxylic acid with various primary and secondary amines using a standard coupling agent.[7][8]

Materials:

  • 5-Methoxybenzofuran-2-carboxylic acid

  • Primary or secondary amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) or 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 5-methoxybenzofuran-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15-20 minutes at room temperature.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-methoxybenzofuran-2-carboxamide.

Protocol 4: Synthesis of 5-Methoxybenzofuran-2-carbohydrazide

Carbohydrazides are valuable intermediates for the synthesis of various heterocyclic systems, such as oxadiazoles and triazoles, and have shown a range of biological activities.[9]

Materials:

  • Ethyl 5-methoxybenzofuran-2-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O), 80-99%

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Dissolve ethyl 5-methoxybenzofuran-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (5.0-10.0 eq).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with cold ethanol or water to induce crystallization.

  • Collect the solid product by filtration and dry to yield 5-methoxybenzofuran-2-carbohydrazide.

Biological Screening of Derivatized Compounds

The synthesized library of 5-methoxybenzofuran-2-carboxylic acid derivatives can be screened for various biological activities. Based on the known pharmacological profile of benzofurans, anticancer and antifungal screenings are highly relevant.[3][5]

Biological_Screening compound Synthesized Derivatives anticancer Anticancer Screening (MTT Assay) compound->anticancer antifungal Antifungal Screening (Broth Microdilution) compound->antifungal data IC50 / MIC Values anticancer->data antifungal->data

Figure 2: Workflow for the biological screening of derivatized compounds.

Application 1: Anticancer Activity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized benzofuran derivatives in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

    • Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1 (Amide)MCF-7Value
Derivative 2 (Amide)A549Value
Derivative 3 (Hydrazide)MCF-7Value
Doxorubicin (Control)MCF-7Value
Application 2: Antifungal Activity Screening using the Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Principle: A standardized inoculum of a fungal strain is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus.

Protocol:

  • Fungal Strains and Inoculum Preparation:

    • Use clinically relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27-A3 for yeasts).[11]

  • Compound Dilution:

    • Prepare stock solutions of the synthesized benzofuran derivatives in DMSO.

    • Perform serial twofold dilutions of the compounds in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum). A known antifungal agent (e.g., fluconazole) should be used as a positive control.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually read the plates to determine the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control. This concentration is the MIC.

Data Presentation:

CompoundFungal StrainMIC (µg/mL)
Derivative 1 (Amide)Candida albicansValue
Derivative 2 (Hydrazide)Aspergillus fumigatusValue
Fluconazole (Control)Candida albicansValue

Conclusion and Future Perspectives

The derivatization of ethyl 5-methoxybenzofuran-2-carboxylate provides a facile and efficient route to a diverse library of novel compounds. The protocols outlined in this document offer a systematic approach to the synthesis and subsequent biological evaluation of these derivatives. The data generated from anticancer and antifungal screenings will be instrumental in establishing structure-activity relationships (SAR) and identifying lead compounds for further optimization in drug discovery programs. The versatility of the benzofuran scaffold, coupled with a strategic derivatization and screening cascade, holds significant promise for the development of new therapeutic agents.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Advances, 13(17), 11385-11406. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(9), 4813. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2023). Journal of Fungi, 9(10), 988. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2007). Chinese Journal of Organic Chemistry, 27(8), 1011-1014. [Link]

  • Preparation of benzofuran-2-carbohydrazide and its utilization for benzofuran-bearing 1,2,4-triazole and 1,3,4-oxadiazole synthesis. (2023). Science and Technology Development Journal, 6(1), 2167-2174. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). Journal of Visualized Experiments, (132), 56586. [Link]

  • SYNTHESIS AND EVALUATION OF NOVEL BENZOFURAN DERIVATIVES AS POTENTIAL THERAPEUTIC AGENTS. (2014). World Journal of Pharmaceutical Research, 3(10), 821-832. [Link]

  • Synthesis and Antifungal Activity of Derivatives of 2- and 3-Benzofurancarboxylic Acids. (2012). Antimicrobial Agents and Chemotherapy, 56(1), 332-340. [Link]

  • SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4333-4340. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). JoVE, (132), e56586. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. (2020). Journal of the Pediatric Infectious Diseases Society, 9(4), 456–463. [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (2015). Tetrahedron Letters, 56(3), 514-517. [Link]

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2024). Molbank, 2024(1), M1790. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (2014). Molecules, 19(9), 13583-13599. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). Journal of Chemistry, 2014, 1-6. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Tetrahedron Letters, 61(19), 151834. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. (2021). Communications Chemistry, 4(1), 1-8. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Chemistry Central Journal, 11(1), 93. [Link]

  • Convenient amidation of carboxyl group of carboxyphenylboronic acids. (2016). Chemical Papers, 70(6), 756-763. [Link]

  • Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. (2018). ResearchGate. [Link]

  • Ethyl 5-methoxybenzofuran-2-carboxylic acid. PubChem. [Link]

  • Synthesis of 2-(p-methoxybenzoyl)-3-methyl-4-hydroxy-5-chloro-7-allylbenzofuran. Molbank. [Link]

  • Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. (2007). ResearchGate. [Link]

Sources

Application Notes & Protocols: 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Strategic Value of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Derivatives of benzofuran are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] Consequently, the development of modular and efficient synthetic routes to functionalized benzofurans is a primary focus in medicinal chemistry and drug discovery.[3]

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9) represents a highly valuable and versatile starting material for accessing a diverse range of complex molecular architectures.[4] Its structure incorporates three key reactive sites: the C2-ester, the C5-methoxy group, and the electron-rich benzofuran ring system. The ester functionality serves as a linchpin for fundamental transformations such as hydrolysis, amidation, and reduction, providing access to acids, amides, and alcohols, respectively. These second-generation intermediates are pivotal for constructing pharmacologically active agents, such as potent inhibitors of Pim-1 kinase, a key target in oncology.[5]

This guide provides an in-depth exploration of the core synthetic transformations of ethyl 5-methoxybenzofuran-2-carboxylate, complete with detailed, field-tested protocols and mechanistic insights to empower researchers in their synthetic campaigns.

Physicochemical & Handling Data

Proper characterization and handling are paramount for successful and safe experimentation. The key properties of the title compound are summarized below.

PropertyValueSource(s)
CAS Number 50551-56-9[6][7]
Molecular Formula C₁₂H₁₂O₄[6]
Molecular Weight 220.22 g/mol [6]
Appearance Colorless liquid or low-melting solid[4]
Melting Point 37-39 °C[4]
Solubility Soluble in chloroform, ethanol, dichloromethane; slightly soluble in water[4]

Safety & Handling: this compound is classified as an irritant.[4] Standard laboratory safety protocols should be strictly followed. Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with copious amounts of water and seek medical attention.[4]

Core Synthetic Transformations & Protocols

The true utility of ethyl 5-methoxybenzofuran-2-carboxylate lies in its capacity to be readily converted into other key functional groups. The following sections detail the most critical of these transformations.

Workflow Overview: Key Synthetic Pathways

The following diagram illustrates the primary synthetic routes originating from the title ester, showcasing its role as a central hub for generating diverse functional intermediates.

G cluster_0 cluster_1 A Ethyl 5-Methoxybenzofuran- 2-carboxylate B 5-Methoxybenzofuran- 2-carboxylic Acid A->B Saponification (NaOH or LiOH) C 5-Methoxybenzofuran- 2-carboxamides A->C Direct Aminolysis (Amine, Heat) D [5-Methoxybenzofuran-2-yl]methanol A->D Reduction (LiAlH₄ or DIBAL-H) B->C Amide Coupling (EDC, HOBt, etc.) G start Start setup 1. Dissolve Ester in THF/MeOH/H₂O start->setup add_base 2. Add LiOH·H₂O (2.0 equiv) setup->add_base react 3. Stir at RT (4-12 h) add_base->react monitor 4. Monitor by TLC (Ester Consumption) react->monitor workup1 5. Concentrate (Remove Organics) monitor->workup1 Reaction Complete workup2 6. Acidify with 1N HCl to pH ~2-3 workup1->workup2 workup3 7. Collect Precipitate by Filtration workup2->workup3 dry 8. Wash with H₂O & Dry (Vacuum Oven) workup3->dry product Product: Carboxylic Acid dry->product

Caption: Experimental workflow for the saponification protocol.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the ester in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water. The typical concentration is 0.1 to 0.2 M.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution. While sodium hydroxide can also be used, LiOH is often preferred for its better solubility in mixed organic-aqueous solvents and for minimizing potential side reactions.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The reaction is complete upon the disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylic acid spot (baseline or very low Rf). This typically takes 4-12 hours.

  • Work-up & Isolation:

    • Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and cool it in an ice bath.

    • Slowly acidify the solution to a pH of approximately 2-3 by adding 1N hydrochloric acid (HCl). A white precipitate of the carboxylic acid will form.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

    • Dry the product under vacuum at 40-50 °C to a constant weight.

  • Characterization: The product, 5-methoxybenzofuran-2-carboxylic acid, is typically obtained as a white solid with a yield of >90%. It can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

B. Reduction to [5-Methoxybenzofuran-2-yl]methanol

Scientific Rationale: The reduction of the ester to the corresponding primary alcohol opens up a different branch of synthetic possibilities. The resulting alcohol, [5-methoxybenzofuran-2-yl]methanol, is a key intermediate for introducing the benzofuran moiety into molecules via ether linkages, Mitsunobu reactions, or after conversion to a halide (e.g., a bromomethyl derivative) for subsequent nucleophilic substitution. Strong hydride reagents like lithium aluminum hydride (LAH) are required for this transformation, as milder reagents like sodium borohydride are generally ineffective at reducing esters. [8][9] Detailed Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a suspension of lithium aluminum hydride (LAH, 1.5 - 2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Expertise Note: LAH is highly reactive and pyrophoric upon contact with water. [8]All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Work-up & Isolation (Fieser Work-up):

    • Cool the reaction mixture back down to 0 °C.

    • Quench the reaction with extreme caution by the sequential, dropwise addition of:

      • 'X' mL of water (where 'X' is the mass of LAH in grams).

      • 'X' mL of 15% aqueous NaOH.

      • '3X' mL of water.

    • Trustworthiness Note: This specific quenching procedure (Fieser work-up) is designed to precipitate the aluminum salts as a granular, easily filterable solid, greatly simplifying the isolation process.

    • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude alcohol.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) to afford [5-methoxybenzofuran-2-yl]methanol as a pure solid.

C. Direct Amidation to N-Substituted 5-Methoxybenzofuran-2-carboxamides

Scientific Rationale: Direct conversion of the ester to an amide (aminolysis) is a straightforward method for forming the robust amide bond, a cornerstone of many pharmaceutical structures. [3]This method is particularly effective with primary amines and can be driven to completion by using the amine as a solvent or by heating in a sealed vessel. While not as universally applicable as the acid-coupling route, it is an atom-economical choice for simple amides.

Detailed Protocol:

  • Reaction Setup: In a pressure-rated reaction vessel, combine this compound (1.0 eq) and the desired primary amine (e.g., methylamine as a solution in THF or ethanol, 5.0 - 10.0 eq). [10]2. Catalyst (Optional): For less reactive amines, a catalytic amount of ammonium chloride (NH₄Cl, ~0.1 eq) can be added to facilitate the reaction. [10]3. Reaction: Seal the vessel tightly and heat the mixture to 60-80 °C. The reaction time can vary significantly (12-48 hours) depending on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting ester.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Evaporate the solvent and excess amine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1N HCl (to remove any remaining amine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-substituted amide.

References

  • Vertex AI Search. (2025). Key Benzofuran-2-carboxylic Acid Synthesis Applications for Manufacturers.
  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-6. [Link]

  • ChemBK. (2024). 5-methoxy-2-benzofurancarboxylic acid ethyl ester - Introduction.
  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press.
  • Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

  • Lindh, J., et al. (2021). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 26(16), 4983. [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 29936-29955. [Link]

  • Chem-Impex International. (n.d.). Ethyl 5-aminobenzofuran-2-carboxylate.
  • Kowalewska, M., et al. (2014). Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.
  • Shaikh, A. K., & Varvounis, G. (2015). Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. ResearchGate.
  • Matrix Scientific. (n.d.). This compound.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methoxybenzofuran-2-carboxylic acid. PubChem Compound Database.
  • PrepChem. (n.d.). Synthesis of ethyl 5-(4-chlorophenyl)benzofuran-2-carboxylate.
  • Zhang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3619. [Link]

  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • Khan Academy. (n.d.). Reduction of carboxylic acids.
  • LibreTexts Chemistry. (2020). 22.6: Ester Chemistry.
  • LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids.
  • CHEM 222. (2017). Reduction of Alcohols. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5-Hydroxybenzothiazole-2-carboxylic Acid.
  • Khusnutdinov, R. I., et al. (2009). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. Russian Journal of Applied Chemistry, 82(2), 346-348.
  • Google Patents. (2009). AU2008280257A1 - Benzofuran- and benzo[B]thiophene-2-carboxylic acid amide derivatives and use thereof as histamine 3 receptor modulators.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran scaffolds are of paramount importance in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceutical agents.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and execution of palladium-catalyzed reactions for the synthesis of substituted benzofurans. We delve into the core mechanistic principles, offer detailed, field-proven protocols for key methodologies, present troubleshooting strategies, and visualize complex workflows to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of Benzofurans and Palladium Catalysis

The benzofuran nucleus is a privileged heterocyclic motif due to its wide-ranging biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] Consequently, the development of efficient and versatile synthetic routes to access this scaffold is a primary focus of modern organic chemistry.

Traditional methods for benzofuran synthesis often require harsh conditions and have limited functional group tolerance.[2] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and elegant solution, offering mild reaction conditions, high efficiency, and broad substrate scope.[1][3] These methods typically involve the formation of a key C-C or C-O bond to construct the furan ring onto a phenol-based starting material.

This guide will focus on two robust and widely adopted palladium-catalyzed strategies:

  • Tandem Sonogashira Coupling and Cyclization: An efficient one-pot method involving the coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[4][5]

  • Intramolecular Heck Reaction: A powerful cyclization strategy for forming the benzofuran core from a suitably prepared alkenyl phenol derivative.[6][7]

Core Principles: Mechanistic Insights

Understanding the catalytic cycle is crucial for rational optimization and troubleshooting. Most palladium-catalyzed syntheses of benzofurans rely on the Pd(0)/Pd(II) catalytic cycle. The specific steps vary with the chosen methodology, but a generalized cycle for the popular Sonogashira coupling followed by 5-endo-dig cyclization is illustrated below.

General Catalytic Cycle for Sonogashira Coupling/Cyclization

The process begins with a Pd(0) active species. Oxidative addition of the o-iodophenol creates a Pd(II) intermediate. Following a copper-cocatalyzed transmetalation with the alkyne (the Sonogashira coupling), the coupled product is formed. A base then facilitates deprotonation of the phenol, which subsequently undergoes an intramolecular nucleophilic attack on the alkyne (cyclization). A final protonolysis step yields the 2-substituted benzofuran and regenerates the active Pd(0) catalyst.[4][5]

Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd o-Iodophenol PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation (with Cu-acetylide) PdII_Aryl->Transmetalation R-C≡CH, CuI PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Coupled o-alkynylphenol Intermediate RedElim->Coupled Cyclization Base-mediated 5-endo-dig Cyclization Coupled->Cyclization Base (e.g., K₃PO₄) Product 2-Substituted Benzofuran Cyclization->Product

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for benzofuran synthesis.

Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for the synthesis of a representative 2-arylbenzofuran. These protocols are designed to be self-validating, with clear instructions for setup, monitoring, and purification.

3.1. Method 1: One-Pot Domino Sonogashira Coupling/Cyclization

This protocol is adapted from modern procedures that utilize well-defined palladium catalysts for the efficient synthesis of benzofurans from commercially available starting materials in a single operation.[5]

Reaction Scheme: o-Iodophenol + Phenylacetylene → 2-Phenylbenzofuran

Materials & Reagents:

  • 2-Iodophenol (1.0 mmol, 220 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

  • Anhydrous, degassed Dimethylformamide (DMF) (5 mL)

  • Standard glassware (Schlenk flask, condenser), magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon).

Step-by-Step Protocol:

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodophenol, potassium phosphate, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Scientist's Note: An inert atmosphere is critical. The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, leading to catalyst deactivation and poor yields.

  • Reagent Addition:

    • Using a syringe, add the anhydrous, degassed DMF (5 mL) to the flask.

    • Stir the mixture at room temperature for 5 minutes to dissolve the solids.

    • Add the phenylacetylene (132 µL) dropwise via syringe.

    • Scientist's Note: Degassed solvent is used to minimize dissolved oxygen. K₃PO₄ acts as the base, which is essential for both the Sonogashira coupling and the final cyclization step.[5]

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 90-100 °C using an oil bath and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a silica gel TLC plate. A suitable eluent system is 9:1 Hexane:Ethyl Acetate. The disappearance of the 2-iodophenol spot indicates reaction completion. This typically takes 8-12 hours.

  • Workup Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, to isolate the pure 2-phenylbenzofuran.

    • Scientist's Note: The product is typically a white or off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

3.2. Substrate Scope & Data Presentation

The palladium-catalyzed Sonogashira/cyclization protocol is robust and tolerates a wide variety of functional groups on both the phenol and alkyne coupling partners.

Entryo-Iodophenol DerivativeAlkyneYield (%)
12-IodophenolPhenylacetylene85-95
24-Methyl-2-iodophenolPhenylacetylene88
34-Methoxy-2-iodophenolPhenylacetylene82
42-Iodophenol1-Octyne75
54-Chloro-2-iodophenol4-Ethynyltoluene80
Table 1: Representative yields for the synthesis of various 2-substituted benzofurans. Yields are based on isolated product after chromatography and are representative of typical outcomes from literature precedents.
General Laboratory Workflow

A successful synthesis requires a systematic approach from preparation to final analysis. The following diagram outlines the logical flow of the entire experimental process.

Experimental Workflow Prep 1. Reagent & Glassware Preparation Setup 2. Inert Atmosphere Reaction Setup Prep->Setup Reaction 3. Reaction Execution (Heating & Stirring) Setup->Reaction Monitor 4. Progress Monitoring (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Continue if incomplete Workup 5. Aqueous Workup & Extraction Monitor->Workup Proceed if complete Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Product Characterization (NMR, MS) Purify->Analyze

Caption: Standard laboratory workflow for palladium-catalyzed synthesis.

Troubleshooting and Optimization
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality base.1. Use fresh catalyst or a robust pre-catalyst.2. Ensure proper Schlenk line technique; use freshly distilled/dried solvents.3. Use freshly purchased or properly stored base.
Formation of Side Products 1. Homocoupling of the alkyne (Glaser coupling).2. Reaction temperature too high.3. Incorrect stoichiometry.1. Ensure a thoroughly oxygen-free environment; sometimes adding a ligand like PPh₃ can suppress this.2. Optimize temperature; run at the lowest effective temperature.3. Carefully check molar ratios of reactants.
Difficulty in Purification 1. Streaking on TLC plate.2. Product co-elutes with impurities.1. Add a small amount of triethylamine (1%) to the eluent to neutralize acidic silica.2. Try a different solvent system or consider recrystallization as an alternative purification method.
Safety Precautions
  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents like DMF are flammable and have specific health hazards. Always work in a well-ventilated fume hood and avoid inhalation or skin contact.

  • Reagents: Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use. Bases like K₃PO₄ are corrosive.

References
  • Benchchem Application Notes. (n.d.). Application Notes and Protocols for Heck Reaction Conditions in Substituted Benzofuran Synthesis. Retrieved from Benchchem website.[6]

  • Novák, Z., et al. (n.d.). Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Retrieved from zoltan-novak-group.com.

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link][1][4]

  • Cacchi, S., et al. (1998). Palladium-Catalyzed Cyclization of o-Alkynylphenols with Allyl Carbonates. A Regioselective Synthesis of 2-Substituted-3-allylbenzo[b]furans. The Journal of Organic Chemistry. [Link][8]

  • Chemagility. (n.d.). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Retrieved from a site hosted on chemagility.com.[9]

  • Organic Letters. (2024). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. [Link][10]

  • Sharma, U., et al. (2013). Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. Retrieved from scispace.com.[3]

  • Royal Society of Chemistry. (2024). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. [Link][5]

  • Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters. [Link][2]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]

  • Zhang, T., et al. (2015). Construction of 2-Substituted-3-Functionalized Benzofurans via Intramolecular Heck Coupling: Application to Enantioselective Total Synthesis of Daphnodorin B. Organic Letters. [Link][7]

Sources

Application Note & Protocols for the Analysis of Benzofuran Compounds by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzofuran derivatives represent a critical class of heterocyclic compounds ubiquitous in medicinal chemistry and drug development, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The robust and accurate analysis of these compounds is paramount for quality control, impurity profiling, and pharmacokinetic studies. This document provides a comprehensive technical guide detailing validated methodologies for the analysis of benzofuran compounds using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, field-proven insights into experimental choices, and data interpretation.

Introduction: The Significance of Benzofuran Analysis

The benzofuran scaffold is a privileged structural motif found in numerous natural products and synthetic pharmaceuticals.[5] Notable drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the antidepressant vilazodone, highlighting the therapeutic importance of this class of compounds.[2][3] Given their potent biological activity, even trace-level impurities or degradation products can impact the safety and efficacy of pharmaceutical products. Therefore, highly sensitive and selective analytical methods are essential for their quantification and characterization in various matrices, from raw materials to finished drug products and biological samples.[6][7]

The choice between HPLC and GC-MS for benzofuran analysis is primarily dictated by the physicochemical properties of the analyte, specifically its volatility and thermal stability.[8] HPLC is a versatile technique suitable for a broad range of benzofuran derivatives, including those that are non-volatile or thermally labile.[8] In contrast, GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile benzofurans, offering excellent sensitivity and structural elucidation capabilities.[8][9]

High-Performance Liquid Chromatography (HPLC) Analysis of Benzofuran Compounds

HPLC, particularly when coupled with UV and MS detectors, provides a powerful platform for the separation, identification, and quantification of benzofuran derivatives.[1] The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Causality Behind Experimental Choices in HPLC
  • Stationary Phase Selection: A C18 reversed-phase column is the most common choice for the analysis of benzofuran compounds due to its hydrophobicity, which allows for good retention and separation of these relatively nonpolar molecules.[6] The choice of a 150 mm or 250 mm column length with 5 µm particles typically provides a good balance between resolution and analysis time.[6][7]

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with water is a standard mobile phase for the reversed-phase separation of benzofurans.[6] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid or phosphoric acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the benzofuran derivatives.[10] For MS detection, volatile buffers like formic acid or ammonium formate are necessary.[10] Gradient elution is frequently employed to separate compounds with a wider range of polarities.[1]

  • Detector Selection: A UV detector is a robust and widely available option for the quantification of benzofurans, as the fused aromatic ring system provides strong chromophores.[11] The detection wavelength is typically set at the absorption maximum of the analyte, often around 254 nm or 280 nm.[12] For enhanced specificity and identification, coupling HPLC with a mass spectrometer (LC-MS) is invaluable. Electrospray ionization (ESI) is a common ionization technique for benzofuran derivatives.[1]

HPLC-UV/MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_output Data Output Sample Pharmaceutical Formulation Dissolution Dissolution in Acetonitrile/Methanol Sample->Dissolution Sonication Sonication (15 min) Dissolution->Sonication Dilution1 Dilution to Volume Sonication->Dilution1 Filtration 0.45 µm Syringe Filtration Dilution1->Filtration Dilution2 Further Dilution with Mobile Phase Filtration->Dilution2 HPLC_System HPLC System Dilution2->HPLC_System UV_Detector UV Detection HPLC_System->UV_Detector MS_Detector Mass Spectrometry (ESI) UV_Detector->MS_Detector Data_Acquisition Data Acquisition & Processing MS_Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Identification Identification Data_Acquisition->Identification

Caption: Workflow for the HPLC-UV/MS analysis of benzofuran derivatives.

Detailed Protocol for HPLC-UV/MS Analysis

This protocol is a general guideline and may require optimization for specific benzofuran derivatives and matrices.

2.3.1. Sample Preparation (Pharmaceutical Formulations) [1]

  • Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of the active benzofuran derivative into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to a concentration within the established calibration range.

2.3.2. HPLC and MS Conditions

ParameterHPLC-UV ConditionsMS Conditions
Column C18 reverse-phase column (4.6 x 150 mm, 5 µm)[6]-
Mobile Phase A 0.1% Formic Acid in Water-
Mobile Phase B 0.1% Formic Acid in Acetonitrile-
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.[1]-
Flow Rate 1.0 mL/min[6]-
Column Temp. 30°C[6]-
Injection Vol. 10 µL[6]-
UV Detection 254 nm or as per analyte's λmax[12]-
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode-
Scan Range m/z 100-500-
Data Presentation: HPLC Performance

The following table summarizes representative quantitative data for the HPLC analysis of selected benzofuran derivatives.

CompoundRetention Time (min)Linearity RangeLODLOQ
Carbofuran 4.0527.5 - 75 µg/mL0.9991.31 µg/mL[1]3.97 µg/mL[1]
Vilazodone ~6.81 - 64 ng/mL>0.99--
2-(2-thienyl)benzofuran ~5.81 - 100 µg/mL>0.9990.05 µg/mL[1]0.15 µg/mL[1]
3-Benzylidene-2-benzofuran-1-one --0.9995[6]-0.15 µg/mL[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Benzofuran Compounds

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable benzofuran compounds.[8] It is particularly useful for impurity profiling and the analysis of benzofurans in complex matrices like plant extracts.[9][12]

Causality Behind Experimental Choices in GC-MS
  • Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5MS), is generally used for the separation of benzofuran derivatives.[7][12] These columns provide good separation based on boiling points and are robust for a wide range of applications.

  • Injection Technique: Splitless injection is often preferred for trace analysis to ensure the maximum transfer of the sample onto the column, thereby enhancing sensitivity. For more concentrated samples, a split injection can be used to prevent column overloading.

  • Temperature Programming: A temperature gradient is crucial for separating a mixture of benzofurans with different boiling points. The program typically starts at a low temperature to trap volatile components and then ramps up to elute higher-boiling compounds.[12]

  • MS Detection: Electron Ionization (EI) is the most common ionization technique in GC-MS.[7] It produces characteristic and reproducible fragmentation patterns that are useful for structural elucidation and library matching.[13] Selected Ion Monitoring (SIM) can be used to enhance sensitivity for target compound quantification.[7]

  • Derivatization: For benzofurans containing polar functional groups (e.g., -OH, -NH2), derivatization may be necessary to increase their volatility and thermal stability.[14] Silylation, which replaces active hydrogens with a trimethylsilyl group, is a common derivatization technique.[14]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Sample Plant Material / Sample Matrix Extraction Solvent Extraction (e.g., Acetone) Sample->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Derivatization Derivatization (if necessary) Concentration->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Separation Capillary Column Separation GCMS_System->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Identification Identification (Library Search) Data_Acquisition->Identification Fragmentation Fragmentation Pattern Analysis Data_Acquisition->Fragmentation

Caption: Workflow for the GC-MS analysis of benzofuran compounds.

Detailed Protocol for GC-MS Analysis

This protocol is a general guideline for the analysis of volatile benzofurans in plant extracts and can be adapted for other matrices.

3.3.1. Sample Preparation (Plant Material) [9]

  • Weigh 10 g of dried, powdered plant material into a 250 mL flask.

  • Add 100 mL of acetone and sonicate the mixture for 30 minutes at room temperature.

  • Filter the extract and concentrate the filtrate to dryness using a rotary evaporator at 40°C.

  • Redissolve the dried extract in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.

3.3.2. GC-MS Conditions

ParameterGC-MS Conditions
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[12]
Carrier Gas Helium at a constant flow of 1.0 mL/min[7]
Injection Mode Splitless
Injector Temp. 250°C
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[12]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
MS Scan Range m/z 35-500[12]
MS Source Temp. 230°C
MS Quad Temp. 150°C
Mass Spectral Fragmentation of Benzofurans

The fragmentation of benzofurans upon electron ionization provides valuable structural information. The molecular ion (M+) is typically observed. Common fragmentation pathways involve the loss of CO, CHO, and cleavage of substituents.[15] For example, protonated benzofuran neolignans often show major fragmentation routes involving the loss of methanol ([M+H‒MeOH]+) and subsequent loss of CO.[15] The NIST database is an excellent resource for reference mass spectra of benzofuran and its derivatives.[16]

Method Validation: Ensuring Trustworthiness

Every protocol described must be part of a self-validating system. The validation of analytical methods is crucial to ensure they are suitable for their intended purpose.[6] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[17][18]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results to the true value.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive guide to the analysis of benzofuran compounds using HPLC and GC-MS. By understanding the principles behind the methodological choices and adhering to detailed, validated protocols, researchers can achieve accurate and reliable results. The selection between HPLC and GC-MS should be based on the specific properties of the benzofuran derivative and the analytical requirements. The workflows and protocols presented herein serve as a robust starting point for method development and validation in the analysis of this important class of compounds in pharmaceutical and other scientific applications.

References

  • Analysis of Benzofuran Deriv
  • Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accur
  • A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 3-Benzylidene-2-benzofuran-1-one. Benchchem.
  • Quantitative Analysis of 2(3H)-Benzofuranone, hexahydro- in Plant Extracts using GC-MS. Benchchem.
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
  • A Comparative Guide to Analytical Method Validation for 2-Acetyldibenzofuran Quantific
  • Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
  • 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed.
  • The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. Benchchem.
  • Some clinical drugs containing benzofuran scaffolds.
  • A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. Benchchem.
  • HPLC vs.
  • Benzofuran. NIST WebBook.
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formul
  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatiz
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Sample prepar
  • mass spectra - fragmentation p
  • GC-MS Spectra of 2-methyl benzofuran.
  • Valid
  • What Is Derivatiz
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • Process for preparing benzofurans.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology.
  • Q2(R2)
  • Sample preparation for pharmaceutical analysis. PubMed.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. PubMed.
  • Derivatization reactions and reagents for gas chrom
  • Aqueous Leaf Extracts of Peppermint (Mentha × piperita) and White Snakeroot (Ageratina altissima) Exhibit Antibacterial and Antiviral Activity. MDPI.
  • Benzofuran - Optional[MS (GC)] - Spectrum. SpectraBase.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the large-scale synthesis of ethyl 5-methoxybenzofuran-2-carboxylate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of Ethyl 5-methoxybenzofuran-2-carboxylate

Ethyl 5-methoxybenzofuran-2-carboxylate is a crucial building block in the synthesis of a wide array of biologically active molecules. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this molecule, with a methoxy group at the 5-position and an ethyl carboxylate at the 2-position, makes it a versatile precursor for the development of novel therapeutic agents and functional materials.

Strategic Approaches to Large-Scale Synthesis

The industrial production of ethyl 5-methoxybenzofuran-2-carboxylate necessitates a synthetic route that is not only high-yielding but also scalable, cost-effective, and safe. This guide will focus on the most robust and widely applicable methods, while also exploring modern catalytic alternatives that offer potential for process optimization and green chemistry.

I. The Classical and Scalable Approach: Williamson Ether Synthesis and Cyclization

A well-established and reliable method for the gram-to-kilogram scale synthesis of ethyl 5-methoxybenzofuran-2-carboxylate involves a two-step sequence starting from the readily available 2-hydroxy-5-methoxybenzaldehyde. This approach is favored for its straightforward reaction conditions and relatively inexpensive starting materials.

Reaction Scheme:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Intramolecular Cyclization A 2-Hydroxy-5-methoxybenzaldehyde B Ethyl 2-(2-formyl-4-methoxyphenoxy)acetate A->B Ethyl bromoacetate, K2CO3, DMF C Ethyl 5-methoxybenzofuran-2-carboxylate B->C Base (e.g., NaOEt)

Caption: Overall reaction scheme for the classical synthesis.

Mechanistic Insights:

The first step is a classical Williamson ether synthesis. The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form the intermediate ether, ethyl 2-(2-formyl-4-methoxyphenoxy)acetate.

The subsequent step is an intramolecular aldol-type condensation followed by dehydration. A base, such as sodium ethoxide, abstracts a proton from the α-carbon of the acetate moiety, generating a carbanion. This carbanion then attacks the carbonyl carbon of the adjacent aldehyde group, leading to a cyclic intermediate. Subsequent elimination of a water molecule results in the formation of the furan ring and yields the desired product.

Protocol for Large-Scale Synthesis:

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular WeightQuantity (for 1 mole scale)
2-Hydroxy-5-methoxybenzaldehyde672-13-9152.15 g/mol 152.15 g (1.0 mol)
Ethyl bromoacetate105-36-2167.00 g/mol 183.7 g (1.1 mol)
Anhydrous Potassium Carbonate584-08-7138.21 g/mol 207.3 g (1.5 mol)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 1.5 L
Sodium Ethoxide (21% in Ethanol)141-52-668.05 g/mol As required
Ethanol64-17-546.07 g/mol As required
Toluene108-88-392.14 g/mol As required

Step-by-Step Procedure:

  • Reaction Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, charge 2-hydroxy-5-methoxybenzaldehyde (152.15 g, 1.0 mol) and anhydrous potassium carbonate (207.3 g, 1.5 mol) in N,N-dimethylformamide (1.5 L).

  • Reagent Addition: Stir the mixture vigorously and cool the reactor to 0-5 °C using a chiller. Slowly add ethyl bromoacetate (183.7 g, 1.1 mol) dropwise over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into 10 L of ice-cold water with stirring. The intermediate, ethyl 2-(2-formyl-4-methoxyphenoxy)acetate, will precipitate as a solid. Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum at 50 °C.

  • Cyclization: In a separate 5 L reactor, prepare a solution of sodium ethoxide in ethanol. Charge the dried intermediate into the reactor containing ethanol (2.0 L). Add the sodium ethoxide solution portion-wise at room temperature. An exothermic reaction will occur. Control the temperature below 40 °C.

  • Product Formation and Isolation: Stir the mixture at room temperature for 2-3 hours. The product, ethyl 5-methoxybenzofuran-2-carboxylate, will precipitate. Cool the mixture to 0-5 °C and stir for another hour to maximize precipitation.

  • Purification: Filter the solid product and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexane, to obtain a pure crystalline solid.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Process Optimization and Scale-Up Considerations:

  • Solvent Choice: While DMF is an excellent solvent for the Williamson ether synthesis, its high boiling point and potential for decomposition can be problematic on a large scale. Alternative solvents like acetonitrile or acetone can be explored.

  • Base Selection: For the cyclization step, other bases such as potassium tert-butoxide can be used. The choice of base can influence the reaction rate and yield.

  • Temperature Control: Both steps involve exothermic events. Efficient heat removal is critical on a large scale to prevent runaway reactions and side product formation.

  • Purification: On a large scale, recrystallization might be cumbersome. Alternative purification methods like slurry washing or melt crystallization should be considered.

II. Modern Catalytic Approaches for Enhanced Efficiency

Recent advancements in organic synthesis have led to the development of catalytic methods that offer milder reaction conditions, higher atom economy, and potentially greener processes.

Palladium-catalyzed reactions have emerged as powerful tools for the construction of benzofuran rings.[1] One-pot procedures involving the coupling of a phenol with an alkyne followed by cyclization are particularly attractive for their efficiency.

Illustrative Reaction Scheme:

G cluster_0 One-Pot Palladium-Catalyzed Synthesis A 2-Iodo-4-methoxyphenol C Ethyl 5-methoxybenzofuran-2-carboxylate A->C Pd catalyst, Ligand, Base B Ethyl propiolate B->C

Caption: Palladium-catalyzed one-pot synthesis.

Causality and Advantages:

This approach leverages the power of palladium catalysis to facilitate a Sonogashira coupling between an ortho-halophenol and a terminal alkyne, followed by an intramolecular cyclization. The key advantages include:

  • Convergence: Two key bonds are formed in a single operation, reducing the number of synthetic steps and work-up procedures.

  • Versatility: A wide range of substituted phenols and alkynes can be used, allowing for the synthesis of diverse benzofuran derivatives.

  • Milder Conditions: These reactions often proceed under milder conditions compared to classical methods.

Challenges for Scale-Up:

  • Catalyst Cost and Removal: Palladium catalysts can be expensive, and their complete removal from the final product is a critical requirement in the pharmaceutical industry.

  • Ligand Sensitivity: The ligands used in these reactions can be sensitive to air and moisture, requiring inert atmosphere conditions.

Copper-catalyzed reactions represent a more cost-effective alternative to palladium-based systems for benzofuran synthesis.[1] These methods often involve the coupling of salicylaldehydes with various partners.

General Workflow:

G A Starting Materials (e.g., 2-hydroxy-5-methoxybenzaldehyde, suitable coupling partner) B Copper-Catalyzed Coupling and Cyclization A->B Cu catalyst, Ligand, Base, Solvent C Work-up and Purification B->C D Final Product (Ethyl 5-methoxybenzofuran-2-carboxylate) C->D

Caption: General workflow for copper-catalyzed synthesis.

Rationale and Benefits:

Copper catalysts are significantly cheaper and more abundant than palladium catalysts. They can effectively promote the formation of the C-O and C-C bonds required for the benzofuran core. This makes copper-catalyzed routes highly attractive for industrial applications.

Safety and Handling for Large-Scale Production

The large-scale synthesis of ethyl 5-methoxybenzofuran-2-carboxylate involves the handling of hazardous materials and requires strict adherence to safety protocols.

  • 2-Hydroxy-5-methoxybenzaldehyde: Irritant. Avoid contact with skin and eyes.

  • Ethyl bromoacetate: Lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

  • Sodium Ethoxide: Corrosive and flammable. Reacts violently with water. Handle under an inert atmosphere.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste.

Conclusion

The synthesis of ethyl 5-methoxybenzofuran-2-carboxylate on a large scale is a well-established process, with the classical Williamson ether synthesis and subsequent cyclization being the most reliable and scalable route. However, the exploration of modern catalytic methods, particularly those employing copper catalysts, offers promising avenues for process optimization, leading to more sustainable and cost-effective manufacturing. A thorough understanding of the reaction mechanisms, careful process control, and strict adherence to safety protocols are paramount for the successful and safe production of this valuable chemical intermediate.

References

  • A review on the synthesis of benzofuran derivatives. (2024). ACS Omega. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). Journal of Chemistry. [Link]

  • Palladium-catalyzed synthesis of 2-(aryloxymethyl)benzofuran 10 from benzofuran-2-ylmethyl acetates 2 and phenols 9. (2021). RSC Advances. [Link]

  • One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2023). Molecules. [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. [Link]

  • Synthesis method of vilazodone intermediate 5- (1-piperazinyl) -2-benzofuran-2-carboxylic acid ethyl ester.
  • Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (2015). ResearchGate. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. [Link]

Sources

Application Note: Expedited Microwave-Assisted Synthesis of Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Need for Green Synthesis

The benzofuran core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1][2] Derivatives of benzofuran-2-carboxylic acid, in particular, exhibit a wide spectrum of biological activities, including potent inhibitory action against enzymes like Pim-1 kinase and lymphoid tyrosine phosphatase (LYP), positioning them as valuable candidates for cancer immunotherapy and other therapeutic areas.[3][4][5] The development of new drugs such as Amiodarone (antiarrhythmic) and Vilazodone (antidepressant) further underscores the scaffold's importance.[1]

Traditionally, the synthesis of these compounds involves multi-step procedures with long reaction times and often harsh conditions.[6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that addresses these limitations.[7] By utilizing microwave irradiation, MAOS offers significant advantages, including dramatic acceleration of reaction rates, improved yields, enhanced product purity, and reduced energy consumption, often with less solvent waste.[8][9][10] This application note provides detailed protocols and expert insights into two primary microwave-assisted strategies for the efficient synthesis of benzofuran-2-carboxylic acids.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating where heat is transferred inefficiently from an external source, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture. The mechanism relies on two main principles:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in these syntheses, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant molecular motion and friction generate heat rapidly and uniformly throughout the bulk of the reaction medium.[11]

  • Ionic Conduction: If ions are present in the mixture, they will migrate back and forth in the oscillating electric field. Collisions between these ions generate heat, further contributing to the rapid temperature increase.[11]

This "inside-out" heating mechanism is highly efficient, allowing for precise temperature control and minimizing the formation of thermal degradation byproducts, which leads to cleaner reactions and simpler purification.[9][10]

Synthetic Strategy I: Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement offers a highly efficient and direct route to benzofuran-2-carboxylic acids starting from readily available 3-halocoumarins.[12] This reaction, first reported in 1870, involves a coumarin-benzofuran ring contraction.[13] Under microwave irradiation, this transformation is exceptionally fast, reducing reaction times from hours to mere minutes.[13][14]

Reaction Mechanism

The mechanism proceeds via a base-catalyzed fission of the coumarin's lactone ring. The resulting phenoxide anion then undergoes an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the furan ring to yield the final benzofuran-2-carboxylic acid product.[13][15]

Perkin_Rearrangement cluster_0 Perkin Rearrangement Mechanism Halocoumarin 3-Halocoumarin RingFission Ring Fission (Intermediate) Halocoumarin->RingFission Base (NaOH) Microwave BenzofuranAcid Benzofuran-2-Carboxylic Acid RingFission->BenzofuranAcid Intramolecular Cyclization

Caption: Simplified mechanism of the Perkin rearrangement.

Detailed Experimental Protocol

This protocol is adapted from an optimized procedure for the microwave-assisted Perkin rearrangement.[13]

Materials:

  • Substituted 3-bromocoumarin (1.0 mmol)

  • Sodium hydroxide (NaOH) (2.5 mmol)

  • Ethanol (EtOH), absolute (10 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor (e.g., Biotage, CEM)

Procedure:

  • Place the substituted 3-bromocoumarin (1.0 mmol) and a magnetic stir bar into the 10 mL microwave reaction vial.

  • In a separate beaker, dissolve sodium hydroxide (2.5 mmol) in absolute ethanol (10 mL).

  • Add the ethanolic NaOH solution to the microwave vial containing the 3-bromocoumarin.

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Power: 300 W

    • Temperature: 79-80°C (monitor pressure to ensure it remains within safe limits)

    • Time: 5 minutes

    • Stirring: On

  • After the irradiation is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).

  • Work-up:

    • Open the vial carefully.

    • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in water (20 mL).

    • Acidify the aqueous solution to pH ~2 using 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired benzofuran-2-carboxylic acid.

Synthetic Strategy II: Microwave-Assisted Sonogashira Coupling and Cyclization

For constructing more complex or diversely substituted benzofurans, a one-pot, multi-component strategy involving a Sonogashira coupling followed by cyclization is highly effective.[16][17] This method couples a 2-iodophenol with a terminal alkyne (such as ethyl propiolate, a precursor to the carboxylic acid) and can be extended to a three-component reaction.[18] Microwave irradiation is crucial for this process, as it significantly shortens reaction times and minimizes the formation of side products.[16]

General Workflow

The process involves an initial palladium-catalyzed Sonogashira coupling of the 2-iodophenol with the alkyne. The resulting 2-(alkynyl)phenol intermediate is not isolated but undergoes an in-situ cyclization to form the benzofuran ring. Subsequent hydrolysis of the ester group yields the target carboxylic acid.

Experimental_Workflow start 1. Reagent Preparation setup 2. Assemble in Microwave Vial start->setup reaction 3. Microwave Irradiation (Set Time, Temp, Power) setup->reaction cool 4. Cooling reaction->cool workup 5. Reaction Work-up (Extraction/Filtration) cool->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify analyze 7. Product Analysis (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for microwave-assisted synthesis.

General Protocol

This is a representative protocol for the synthesis of a benzofuran-2-carboxylate ester, which can then be hydrolyzed.

Materials:

  • 2-Iodophenol (1.0 mmol)

  • Ethyl propiolate (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (TEA) (3.0 mmol)

  • Anhydrous solvent (e.g., DMF or Toluene, 5 mL)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried 10 mL microwave vial, add the 2-iodophenol, Pd(PPh₃)₂Cl₂, CuI, and a magnetic stir bar.

  • Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen).

  • Using a syringe, add the anhydrous solvent, followed by the triethylamine and ethyl propiolate.

  • Remove the septum and quickly seal the vial with a microwave cap.

  • Place the vial in the microwave reactor.

  • Set the reaction parameters (these may require optimization):

    • Temperature: 100-140°C

    • Time: 10-30 minutes

    • Power: Dynamic (adjusts to maintain temperature)

    • Stirring: On

  • After cooling, the reaction mixture can be worked up by filtering through celite to remove the catalyst, followed by standard aqueous extraction and purification by column chromatography to isolate the ethyl benzofuran-2-carboxylate.

  • Hydrolysis: The isolated ester is then dissolved in a mixture of ethanol and aqueous NaOH solution and heated (conventionally or via microwave) to hydrolyze the ester to the desired benzofuran-2-carboxylic acid, followed by acidic work-up as described in Protocol 3.2.

Data Summary and Comparison

The primary advantage of MAOS is the dramatic reduction in reaction time without compromising yield, as demonstrated by the Perkin rearrangement.

MethodReactionTemperature (°C)TimeYield (%)Reference
Microwave Perkin Rearrangement795 minutes>99%[13]
Conventional Perkin RearrangementReflux (Ethanol)~3 hoursHigh[13]
Microwave Sonogashira/Cyclization100-14010-30 minutesGood to Excellent[16]
Conventional Sonogashira/CyclizationVariesSeveral hoursModerate to Good[16]

Field Insights & Troubleshooting

  • Solvent Choice: Use high-boiling point polar solvents (e.g., DMF, DMSO, Ethanol) as they are efficient at absorbing microwave energy. Avoid low-boiling solvents like DCM or ether in sealed vessels due to the risk of excessive pressure buildup.[11]

  • Catalyst Inactivity (Sonogashira): If yields are low, ensure the reaction is performed under strictly anaerobic conditions to prevent deactivation of the palladium catalyst. The formation of palladium black is a sign of catalyst decomposition.[19]

  • Incomplete Reaction (Perkin): Ensure the sodium hydroxide is fully dissolved and used in sufficient molar excess to drive the initial ring-opening step. The purity of the starting 3-halocoumarin is also critical.[19]

  • Safety: Microwave reactions in sealed vessels can generate high pressures. Always use specialized microwave reactors with built-in temperature and pressure sensors and operate within the vessel's recommended limits.

Conclusion

Microwave-assisted synthesis represents a superior, efficient, and environmentally conscious methodology for the preparation of medicinally important benzofuran-2-carboxylic acids.[7][8] Both the Perkin rearrangement and Sonogashira-based strategies benefit immensely from microwave irradiation, offering researchers in drug discovery and organic synthesis powerful tools to accelerate their workflows.[13][16] The protocols and insights provided herein serve as a robust starting point for the rapid assembly of benzofuran libraries for biological screening and further development.

References

  • Marriott, K. S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC.[Link]

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH.[Link]

  • Bandyopadhyay, A., & Chowdhury, S. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.[Link]

  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.[Link]

  • Unknown Author. (2024). Microwave assisted green organic synthesis. Preprints.org.[Link]

  • Zin-Alabdin, O. A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.[Link]

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PubMed.[Link]

  • Calvo-Flores, F. G., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.[Link]

  • Markina, N. A., Chen, Y., & Larock, R. C. (2013). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Thieme.[Link]

  • Marriott, K. S. C., et al. (n.d.). Expedited synthesis of benzofuran-2-carboxylic acids via microwave-assisted Perkin rearrangement reaction. OUCI.[Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.[Link]

  • Anilkumar, G., et al. (2021). Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. ResearchGate.[Link]

  • Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed.[Link]

  • Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed.[Link]

  • Fiasella, A., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES.[Link]

  • Angeli, A., et al. (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society.[Link]

  • Unknown Author. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London B P.[Link]

  • Hedström, E., et al. (2022). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI.[Link]

  • Unknown Author. (n.d.). Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling... ResearchGate.[Link]

  • Du, W., et al. (n.d.). Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans. ResearchGate.[Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Wikipedia.[Link]

  • Marriott, K. S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. ResearchGate.[Link]

  • Villemin, D., et al. (2018). Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. MDPI.[Link]

  • Goncalo, P., et al. (1999). Contribution of microwaves in organic synthesis: statement of a methodology for the microwave-induced preparation of benzofuran-2(3 H )-one and its comparison with classical heating. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis.[Link]

  • Sun, N., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. NIH.[Link]

  • Unknown Author. (2024). Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.[Link]

  • All about chemistry. (2020). Green Chemistry: Microwave assisted synthesis. YouTube.[Link]

  • Bibi, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.[Link]

  • Sanna, C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.[Link]

  • Hu, B., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate.[Link]

  • Sobiak, S., et al. (2013). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.[Link]

Sources

Application Notes & Protocols: Screening of 5-Methoxybenzofuran Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for a multitude of biologically active molecules.[1] Within this class, derivatives featuring a methoxy group, particularly at the C-5 position, have emerged as a promising avenue in oncology research.[2] A growing body of evidence demonstrates that 5-methoxybenzofuran derivatives possess significant cytotoxic and antiproliferative activities against a range of human cancer cell lines.[3][4] Their primary mechanism of action is often attributed to the disruption of microtubule dynamics through the inhibition of tubulin polymerization, a critical process for cell division.[3][5] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[4][5]

This document provides a comprehensive guide for the systematic screening and evaluation of 5-methoxybenzofuran derivatives. It outlines a logical experimental workflow, from initial high-throughput cytotoxicity screening to more detailed mechanistic assays, designed to identify and characterize potent anticancer lead compounds.

Section 1: The Screening Cascade: A Rationale-Driven Workflow

A tiered approach is essential for efficiently screening compound libraries. The process begins with a broad primary screen to identify "hits" with general cytotoxic activity. These hits are then subjected to secondary assays to confirm their activity and elucidate their mechanism of action, ultimately leading to the validation of a lead candidate. This cascade ensures that resources are focused on the most promising compounds.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Library of 5-Methoxybenzofuran Derivatives B Primary Screen: Cytotoxicity Assay (e.g., MTT or SRB) A->B Evaluate Antiproliferative Activity C Hit Identification & Selection (Based on IC₅₀ values) B->C Data Analysis D Secondary Screen: Mechanistic Assays C->D Confirm & Characterize Hits E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Mechanism Validation E->G Investigate Primary Target F->G H Tubulin Polymerization Assay G->H I Validated Lead Compound H->I Final Confirmation

Caption: General workflow for screening and validating anticancer 5-methoxybenzofuran derivatives.

Section 2: Data Presentation: Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying and comparing the potency of anticancer compounds.[6] The following table summarizes published IC₅₀ values for selected 5-methoxybenzofuran derivatives, demonstrating the impact of various substitutions on their activity across different cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineCytotoxicity IC₅₀ (µM)Reference
50g 6-MethoxyA549 (Lung)0.57[3]
HeLa (Cervical)0.73[3]
HCT-116 (Colon)0.87[3]
HepG2 (Liver)5.74[3]
26 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl)A549 (Lung)0.08[3]
36 6-Methoxy, 3-Methyl, 5-((4-methoxyphenyl)ethynyl)A549 (Lung)0.04[3]
Compound 9 5-Methoxy, 4-((dimethylpiperidin-4-yl)methyl), 2-phenylSQ20B (Head & Neck)0.46[2]
Compound 8 5-Methoxy, 6-(dibromoacetyl), 2-methylA549 (Lung)-[4]
HepG2 (Liver)-[4]
Compound 5i 6-Methoxy, 2-(3,4,5-trimethoxybenzoyl), 3-dimethylaminoCEM (T-cell leukemia)0.078[7]
Molt/4 (Lymphoblastic leukemia)0.048[7]

Section 3: Experimental Protocols

These protocols are based on standard methodologies for in vitro anticancer drug screening.[8]

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, the amount of which is proportional to the number of living cells.[6]

A. Materials

  • Selected human cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2). The NCI-60 panel is a standardized resource for initial screening.[10][11][12]

  • Appropriate culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]

  • 5-methoxybenzofuran test compounds, dissolved in DMSO to create stock solutions.

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Positive control (e.g., Doxorubicin, Combretastatin A-4).

B. Procedure

  • Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize and seed the cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3][8]

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the various compound concentrations. Include wells with medium only (blank) and cells with vehicle (DMSO) as controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.[3]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 5-10 minutes to ensure complete solubilization.[6][8]

  • Absorbance Measurement: Measure the absorbance (optical density) at 570 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC₅₀ value, the concentration that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.[13][14]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the "hit" compounds induce cell cycle arrest, a common outcome of tubulin polymerization inhibition.[4]

A. Materials

  • Cancer cells (e.g., HepG2, A549).

  • 6-well plates.

  • Test compound at its IC₅₀ and 2x IC₅₀ concentrations.

  • Phosphate-Buffered Saline (PBS).

  • 70% cold ethanol.

  • Propidium Iodide (PI)/RNase staining solution.

B. Procedure

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells and wash them with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined. An accumulation of cells in the G2/M peak compared to the control suggests cell cycle arrest at this phase.[4]

Section 4: Mechanistic Insights & Visualization

Many potent 5-methoxybenzofuran derivatives exert their anticancer effect by directly interfering with microtubule formation. Microtubules, polymers of α- and β-tubulin dimers, are essential for forming the mitotic spindle during cell division.[3] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[7] The resulting disruption of the mitotic spindle triggers a cell cycle checkpoint, leading to arrest in the G2/M phase and ultimately inducing apoptosis.[3][5]

G compound 5-Methoxybenzofuran Derivative tubulin β-Tubulin Dimer (Colchicine Site) compound->tubulin Binds to inhibition Inhibition of Tubulin Polymerization tubulin->inhibition Prevents disruption Microtubule Dynamic Disruption inhibition->disruption Leads to spindle Mitotic Spindle Failure disruption->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest Triggers apoptosis Apoptosis (Programmed Cell Death) arrest->apoptosis Induces

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 5-methoxybenzofuran-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we will address common challenges, answer frequently asked questions, and provide a validated protocol to help you improve your reaction yields and product purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis. Each answer provides a causal explanation and a step-by-step solution.

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A1: A low or zero yield is one of the most common yet frustrating issues. The cause can typically be traced to one of three areas: reagent quality, reaction conditions, or the workup procedure.

Possible Causes & Solutions:

  • Reagent Quality:

    • Moisture: The primary culprit is often moisture, which can hydrolyze the ethyl bromoacetate and react with the base. The base, potassium carbonate (K₂CO₃), must be anhydrous. Ensure you are using freshly dried K₂CO₃ (e.g., oven-dried at >120°C for several hours) and an anhydrous grade solvent.

    • Starting Material Purity: Impurities in the 2-hydroxy-5-methoxybenzaldehyde can inhibit the reaction. Verify its purity by melting point or NMR spectroscopy before starting.

  • Reaction Conditions:

    • Inefficient Base: Potassium carbonate is a solid base, and the reaction is heterogeneous. Vigorous stirring is crucial to ensure adequate mixing and reaction rates.

    • Incorrect Temperature: The initial O-alkylation is exothermic. Adding ethyl bromoacetate at a low temperature (0-5 °C) is critical to control the reaction rate and prevent side reactions.[1] Subsequently, heating is required for the intramolecular cyclization; a temperature of 60-80°C is typically effective.[1] Insufficient heat will result in a stalled reaction.

  • Workup Issues:

    • Premature Precipitation: If the product is not fully formed, pouring the reaction mixture into water may not yield a precipitate.

    • Product Solubility: The product has some solubility in water-solvent mixtures. Ensure you use ice-cold water for the precipitation step to minimize loss.

Troubleshooting Workflow: Low Yield

G start Low or No Yield Observed reagents Check Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions workup Analyze Workup Procedure start->workup moisture Used anhydrous K2CO3 and solvent? reagents->moisture temp Controlled initial temp (0°C)? Heated sufficiently (e.g., 60°C)? conditions->temp precip Used ice-cold water? Sufficient volume? workup->precip purity Verified aldehyde purity? moisture->purity Yes dry_reagents Action: Thoroughly dry K2CO3 and use anhydrous solvent. moisture->dry_reagents No monitor_rxn Monitor reaction by TLC to confirm completion before workup. purity->monitor_rxn stirring Stirring was vigorous? temp->stirring Yes adjust_temp Action: Maintain 0°C during addition, then heat to 60-80°C for the specified time. temp->adjust_temp No stirring->monitor_rxn Yes increase_stirring Action: Use a more powerful stirrer or mechanical stirrer for better phase mixing. stirring->increase_stirring No success Yield Improved monitor_rxn->success precip->success Yes adjust_workup Action: Use a larger volume of ice-cold water to ensure complete precipitation. precip->adjust_workup No

Caption: A decision tree for troubleshooting low product yield.

Q2: My final product is impure. I see a significant side product in my NMR/LC-MS. What is it and how do I prevent it?

A2: Impurity formation often points to a side reaction competing with your desired pathway. In this synthesis, the most likely byproduct is from an incomplete reaction or an alternative cyclization pathway.

Possible Causes & Solutions:

  • Incomplete Cyclization: The most common impurity is the uncyclized intermediate, ethyl 2-(2-formyl-5-methoxyphenoxy)acetate. This occurs if the reaction is not heated for a sufficient amount of time or at a high enough temperature after the initial alkylation.

    • Prevention: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The intermediate is more polar than the final benzofuran product. Ensure the spot corresponding to the starting aldehyde disappears and a new, higher Rf spot for the product appears and stabilizes. Increase the reaction time or temperature if the conversion stalls.

  • Hydrolysis of the Ester: During the aqueous workup, especially if the pH becomes too high or low, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.

    • Prevention: Perform the workup by pouring the reaction mixture into neutral or slightly acidic ice water. Avoid prolonged contact with strong bases or acids during extraction and washing steps.

  • Purification Strategy:

    • Recrystallization: If the impurity level is low, recrystallization from an appropriate solvent system like ethanol or an ethyl acetate/petroleum ether mixture can be very effective.[1]

    • Column Chromatography: For significant levels of impurities or those with similar polarity to the product, silica gel column chromatography is the most reliable purification method.[2][3] Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic method for preparing ethyl 5-methoxybenzofuran-2-carboxylate?

A1: The most commonly reported and reliable method is a variation of the Perkin-Oglialoro reaction. This involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with an ethyl haloacetate (typically ethyl bromoacetate) in the presence of a weak base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetone.[1][4] This method is generally high-yielding and avoids the use of harsh reagents.

Q2: What are the most critical parameters to control for maximizing yield and purity?

A2: The three most critical parameters are:

  • Anhydrous Conditions: Water is detrimental to the reaction. Ensure all glassware is oven-dried, the base is anhydrous, and the solvent is of an anhydrous grade.

  • Temperature Control: A two-stage temperature profile is key. The initial addition of ethyl bromoacetate should be done at 0°C to control the exothermic O-alkylation. Following this, the reaction must be heated (e.g., 60°C) to facilitate the intramolecular aldol condensation and dehydration that forms the furan ring.[1]

  • Reaction Monitoring: Do not rely solely on time. Use TLC to monitor the consumption of the starting aldehyde and the formation of the product to determine the true endpoint of the reaction.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: The pure product should have a sharp melting point in the range of 37-39 °C.[5] A broad or depressed melting range indicates impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR will show characteristic peaks for the aromatic protons, the furan proton, the methoxy group, and the ethyl ester.

  • Mass Spectrometry (MS): To confirm the molecular weight (236.24 g/mol ).

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety practices are essential. Pay special attention to the following:

  • Ethyl Bromoacetate: This is a lachrymator (causes tearing) and an alkylating agent. It should be handled exclusively in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Solvents: DMF is a reproductive toxicant and is readily absorbed through the skin. Acetone is highly flammable. Handle both in a fume hood and away from ignition sources.

  • Base: While potassium carbonate is relatively benign, it is a mild irritant. Avoid creating and inhaling dust.

Detailed Experimental Protocol

This protocol is based on a common and effective literature procedure.[1]

Materials:

  • 2-Hydroxy-5-methoxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Petroleum ether (or Hexane)

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.2 eq) in anhydrous DMF.

  • Initial Reaction: Cool the stirring mixture in an ice bath to 0°C.

  • Addition: Add ethyl bromoacetate (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Heating: After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes. Then, remove the ice bath and transfer the flask to an oil bath preheated to 60°C.

  • Reaction Monitoring: Let the reaction stir at 60°C for 12 hours. Monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting aldehyde spot is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a large volume of ice-cold water. A solid precipitate should form.

  • Isolation: Stir the aqueous mixture for 30 minutes to ensure complete precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with cold water.

  • Purification: The crude solid can be purified by recrystallization from an ethyl acetate-petroleum ether solvent system to yield the final product as a solid. Dry the purified product under vacuum.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification prep1 Dissolve aldehyde and K2CO3 in anhydrous DMF under N2 prep2 Cool mixture to 0°C prep1->prep2 react1 Add ethyl bromoacetate dropwise at 0°C prep2->react1 react2 Stir at 0°C for 30 min react1->react2 react3 Heat to 60°C for 12h react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to RT, pour into ice water react4->workup1 workup2 Collect solid by vacuum filtration workup1->workup2 workup3 Wash with cold water workup2->workup3 purify1 Recrystallize from EtOAc/Petroleum Ether workup3->purify1 purify2 Dry under vacuum purify1->purify2 product Pure Ethyl 5-methoxybenzofuran- 2-carboxylate purify2->product

Caption: Step-by-step workflow for the synthesis of the target compound.

Quantitative Data Summary

ParameterRecommended ValuePurpose
Molar Ratios
2-Hydroxy-5-methoxybenzaldehyde1.0 eqLimiting Reagent
Ethyl Bromoacetate1.0 - 1.1 eqAlkylating Agent
Anhydrous K₂CO₃1.2 - 1.5 eqBase for deprotonation
Temperatures
Reagent Addition0 - 5 °CControl exotherm, prevent side reactions
Reaction60 - 80 °CDrive intramolecular cyclization
Time
Reaction Time6 - 12 hoursEnsure reaction completion (verify by TLC)
Expected Yield 70 - 85%Typical yield after purification[1]

Reaction Mechanism

The synthesis proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the benzofuran ring.

G start [ 2-Hydroxy-5-methoxybenzaldehyde ] base + K2CO3 (Deprotonation) phenoxide [ Phenoxide Intermediate ] base->phenoxide bromo + Ethyl Bromoacetate (O-Alkylation, SN2) intermediate [ Alkylated Intermediate ] bromo->intermediate enolization Base (Enolization) intermediate->enolization enolate [ Enolate Intermediate ] enolization->enolate cyclization Intramolecular Aldol Condensation enolate->cyclization cyclized [ Cyclized Intermediate ] cyclization->cyclized dehydration Dehydration (-H2O) cyclized->dehydration product [ Ethyl 5-methoxybenzofuran-2-carboxylate ] dehydration->product

Caption: Simplified reaction mechanism for benzofuran formation.

References

  • ChemBK. (2024). 5-methoxy-2-benzofurancarboxylic acid ethyl ester.
  • ChemicalBook. (n.d.). 5-Methoxybenzofuran-2-carboxylic acid CAS#: 10242-08-7.
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Letters in Organic Chemistry, 10(8), 569-574.
  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055-1065.
  • ChemicalBook. (n.d.). 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis.
  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1541.
  • PubMed. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.
  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • Google Patents. (2018). CN107674052A - Vilazodone intermediate 5 (1 piperazinyl) The carboxylic acid, ethyl ester synthetic method of 2 benzofuran 2.
  • Marriott, K. S. C., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 18(9), 10439-10452.
  • Google Patents. (2014). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • BenchChem. (2025). Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid.
  • Khan, I., et al. (2023).
  • Shyadligeri, A. S., & Gadaginamath, G. S. (2000). Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 39(8), 587-593.
  • Mako, A., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Inorganics, 10(11), 205.
  • Abdel-Aziz, H. A., et al. (2010). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o113.
  • Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
  • MolPort. (n.d.). Compound ethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate.
  • Marriott, K. S. C., et al. (2013). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
  • Walker, L. F., et al. (2002). Synthesis of 2,5-dihydrofurans via alkylidene carbene insertion reactions. Journal of the Chemical Society, Perkin Transactions 1, (8), 965-981.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted benzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide you with the technical insights and practical solutions needed to optimize your synthetic routes and improve product yield and purity.

Troubleshooting Guides: A Symptom-Based Approach

This section addresses specific experimental issues, identifies potential underlying side reactions, and offers concrete troubleshooting strategies.

Issue 1: Low or No Yield in Palladium-Catalyzed Benzofuran Synthesis

Question: My palladium-catalyzed reaction, such as a Sonogashira coupling followed by cyclization, is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran syntheses are a common challenge and can be attributed to several factors, primarily catalyst deactivation, suboptimal reaction conditions, and competing side reactions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization Steps
Catalyst Inactivity The palladium catalyst may have reduced activity due to age, improper storage, or the selection of an inappropriate palladium source.[1] Oxygen can also poison the catalyst.- Use a fresh batch of palladium catalyst. - Ensure the catalyst is stored under an inert atmosphere (e.g., nitrogen or argon).[1] - Degas solvents thoroughly to remove dissolved oxygen.[1]
Suboptimal Reaction Conditions Reaction parameters such as temperature, time, solvent, and base are not optimized for the specific substrates.[1]- Temperature: Gradually increase the reaction temperature. While some reactions work at room temperature, others may require heating to 60-100 °C.[1] - Solvent: The choice of solvent can significantly impact solubility and reaction kinetics. Screen different solvents (e.g., THF, DMF, toluene). - Base: The strength and type of base are critical. Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DIPEA).
Alkyne Homocoupling (Glaser Coupling) This is a frequent side reaction, particularly when using a copper co-catalyst in Sonogashira couplings, leading to the formation of diyne byproducts.[1][2]- Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[2] This may necessitate a higher palladium catalyst loading or the use of specialized ligands. - Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling.[1][2] - Amine Base Selection: Bulky amines like diisopropylethylamine (DIPEA) can sometimes suppress homocoupling.[2]
Impure Reagents The presence of impurities in starting materials or solvents can interfere with the catalytic cycle.- Ensure all reagents, especially the o-halophenol and alkyne, are pure and dry.[1] - Use anhydrous solvents.

Experimental Protocol: General Procedure for Palladium-Catalyzed Benzofuran Synthesis

  • To a reaction vessel under an inert atmosphere, add the o-halophenol, palladium catalyst, and ligand (if applicable).

  • Add the degassed solvent and the base.

  • Slowly add the terminal alkyne to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress using TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Issue 2: Formation of Amide Byproduct in Acid-Catalyzed Cyclization

Question: During the acid-catalyzed cyclization of an O-aryl ketoxime to form a benzofuran, I am isolating an amide as the major product. What is causing this?

Answer: The formation of an amide byproduct from an O-aryl ketoxime under acidic conditions is indicative of a competing Beckmann rearrangement.[3] This is a well-known side reaction for oximes in the presence of acid.[3]

Mechanism Overview:

Beckmann_Rearrangement

Troubleshooting Strategies:

Strategy Rationale
Use Milder Acidic Conditions Strong Brønsted acids can promote the Beckmann rearrangement.
Employ Lewis Acids Lewis acids can favor the desired cyclization pathway over the rearrangement.
Aprotic Solvents Using aprotic solvents can help to suppress the rearrangement.[3]
Lower Reaction Temperature Reducing the temperature may decrease the rate of the Beckmann rearrangement relative to the cyclization.[3]
Issue 3: Incomplete Cyclization in Perkin Rearrangement

Question: In my Perkin rearrangement of a 3-halocoumarin to synthesize a benzofuran-2-carboxylic acid, I am observing a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?

Answer: The Perkin rearrangement proceeds in two stages: a rapid base-catalyzed ring opening of the 3-halocoumarin, followed by a slower intramolecular cyclization.[4] Incomplete cyclization leads to the accumulation of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid.[3]

Troubleshooting Steps:

Parameter Optimization Strategy
Base The choice and concentration of the base are critical. Stronger bases like sodium hydroxide or potassium hydroxide in polar solvents (e.g., ethanol, methanol) can facilitate both the ring opening and the subsequent cyclization.[3]
Temperature and Time The Perkin rearrangement often requires elevated temperatures to drive the cyclization to completion.[3] Microwave-assisted heating can significantly reduce reaction times from hours to minutes and improve yields.[5]

Optimized Microwave-Assisted Perkin Rearrangement Protocol:

  • Dissolve the 3-bromocoumarin in ethanol.

  • Add a solution of sodium hydroxide.

  • Heat the mixture in a microwave reactor at 300W for 5 minutes at 79°C.[5]

  • After cooling, acidify the reaction mixture to precipitate the benzofuran-2-carboxylic acid product.

Issue 4: C-Alkylation vs. O-Alkylation Competition

Question: I am attempting an O-alkylation of a phenol with an α-haloketone to form an α-aryloxyketone, a precursor for benzofuran synthesis, but I am getting a mixture of O- and C-alkylated products. How can I favor O-alkylation?

Answer: The regioselectivity of enolate alkylation (C- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the counterion, and the solvent.[6][7]

Factors Influencing C- vs. O-Alkylation:

Factor Favors O-Alkylation Favors C-Alkylation
Electrophile "Hard" electrophiles (e.g., chlorides, triflates)[6]"Soft" electrophiles (e.g., iodides, bromides)[6]
Solvent Polar aprotic solvents (e.g., DMF, DMSO)Polar protic solvents
Counterion K⁺, Cs⁺Li⁺, Mg²⁺

General Recommendations:

To favor the desired O-alkylation for benzofuran synthesis, consider using a harder electrophile if possible, and employ a polar aprotic solvent with a potassium or cesium base.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of my benzofuran synthesis to identify the formation of side products early?

A1: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of most benzofuran syntheses. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of both the desired product and any significant byproducts.[2] For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are recommended.[2]

Q2: Are there any "greener" or more environmentally friendly approaches to minimize side reactions in benzofuran synthesis?

A2: Yes, several modern synthetic strategies aim to improve the efficiency and reduce the environmental impact of benzofuran synthesis. The use of deep eutectic solvents (DES) as an eco-friendly reaction medium has been reported.[8] Additionally, photochemical reactions can sometimes offer cleaner conversions with fewer byproducts.[9] Proton quantum tunneling is another emerging concept that may lead to reactions with fewer side products and higher yields.[10]

Q3: My synthesis involves a substituent migration. Is this a common side reaction?

A3: While not always a side reaction, substituent migrations can occur under certain conditions, particularly in reactions involving[3][3]-sigmatropic rearrangements.[11] Recently, unusual substituent migrations have been harnessed to create highly substituted benzofurans that would be difficult to access through other routes.[12] If you observe an unexpected regioisomer, it is worth considering the possibility of a substituent migration.

Q4: What is the best general purification strategy for removing common byproducts from my crude benzofuran product?

A4: Column chromatography on silica gel is the most common and generally effective method for purifying substituted benzofurans from reaction byproducts.[1][8] The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of your target compound and the impurities.

Visualization of Synthetic Workflows

Benzofuran_Synthesis_Workflow

References

  • Benchchem. (n.d.). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Benchchem. (n.d.). Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide.
  • Benchchem. (n.d.). avoiding byproduct formation in benzofuran ring synthesis.
  • Yoshida, S., Kobayashi, A., & Tabata, S. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. Chemical Communications.
  • Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321.
  • Bowden, K., & Hiscocks, S. P. (1996). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (5), 983-988.
  • Benchchem. (n.d.). preventing byproduct formation in benzofuran synthesis.
  • Neubacher, S. (2012, November 21). C- or O-Alkylation? ChemistryViews.
  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?
  • Tokyo University of Science. (2024, April 17). Breakthrough in Benzofuran Synthesis: New method enables complex molecule creation.
  • Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29134-29155.
  • Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.

Sources

purification challenges of ethyl 5-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 5-methoxybenzofuran-2-carboxylate

A Guide to Overcoming Purification Challenges

Welcome to the technical support center for ethyl 5-methoxybenzofuran-2-carboxylate. As a key intermediate in pharmaceutical and organic synthesis, achieving high purity is critical for downstream applications.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and validated protocols based on established chemical principles and field experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of ethyl 5-methoxybenzofuran-2-carboxylate.

Q1: What are the typical physical properties of ethyl 5-methoxybenzofuran-2-carboxylate and its common precursors?

Understanding the physical properties is the first step in designing a purification strategy. The target compound is a solid at room temperature, which makes recrystallization a viable primary purification method. Its precursors have distinct properties that can be exploited for separation.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Ethyl 5-methoxybenzofuran-2-carboxylate 220.22~60-70 (Varies with purity)>300 (Predicted)Soluble in Ethyl Acetate, DCM, Chloroform; Sparingly soluble in Hexane, Ethanol.[3]
2-Hydroxy-5-methoxybenzaldehyde (Starting Material)152.1543-46239-241Soluble in organic solvents; slightly soluble in hot water.
Ethyl Bromoacetate (Starting Material)167.00-159Miscible with most organic solvents.
5-Methoxybenzofuran-2-carboxylic acid (Potential By-product)192.17212[4]352.4 (Predicted)[4]Soluble in basic aqueous solutions and polar organic solvents.

Q2: What are the most common impurities I should expect after synthesis?

Impurities typically arise from two sources: unreacted starting materials and side-products. The most common synthesis involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate.[4]

  • Unreacted Starting Materials: 2-Hydroxy-5-methoxybenzaldehyde and ethyl bromoacetate.

  • Hydrolysis Product: 5-Methoxybenzofuran-2-carboxylic acid, formed if the ester is cleaved during workup, especially under basic conditions.[4]

  • Side-Products: O-alkylation of the starting aldehyde can be incomplete, and other minor by-products characteristic of benzofuran synthesis may be present.

Q3: What are the recommended primary purification methods for this compound?

The two most effective and widely reported purification techniques for benzofuran derivatives are flash column chromatography and recrystallization.[3]

  • Flash Column Chromatography: Excellent for removing a wide range of impurities with different polarities. It is often the best choice for a first-pass purification of crude reaction mixtures.[5]

  • Recrystallization: Ideal for removing minor impurities from a moderately pure product (>85-90%) to achieve high analytical purity. It is less effective for crude mixtures containing multiple components in significant amounts.[6][7]

Q4: How can I reliably assess the purity of my final product?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for monitoring the progress of column chromatography. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure and assessing purity. The absence of impurity peaks in the ¹H NMR spectrum is a strong confirmation of high purity.

  • Melting Point Analysis: A sharp melting point range (e.g., within 1-2 °C) is characteristic of a pure crystalline solid. Impurities typically broaden and depress the melting point.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Initial Purification Strategy Workflow

Before diving into specific issues, this workflow helps in selecting the appropriate purification path after the initial reaction work-up.

Purification Workflow cluster_0 Decision Process Start Crude Product Post-Workup Purity_Check Assess Purity (TLC / Crude ¹H NMR) Start->Purity_Check Decision Is Product >90% Pure? Purity_Check->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes Chromatography Flash Column Chromatography Decision->Chromatography No   Final_Product Pure Product (>99%) Recrystallization->Final_Product Post_Chrom_Purity Assess Purity Chromatography->Post_Chrom_Purity Post_Chrom_Purity->Recrystallization

Caption: Decision workflow for purification.

Problem 1: My crude product shows multiple spots on TLC after aqueous work-up.

  • Question: My initial TLC analysis (e.g., in 20% ethyl acetate/hexane) shows the desired product spot, but also a baseline spot and several other spots close to the product. What should I do?

  • Answer: This is a common scenario indicating the presence of both polar and non-polar impurities.

    • Baseline Spot: This is likely the carboxylic acid by-product (5-methoxybenzofuran-2-carboxylic acid) or residual base from the reaction. An acidic wash (e.g., dilute HCl) during work-up can help remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove the carboxylic acid impurity. Note that some benzofurans can be sensitive to strong acids or bases.[3]

    • Spots Near Product: These are likely unreacted starting materials or structurally similar side-products. Simple extraction will not suffice. Flash column chromatography is the recommended next step. It is designed to separate compounds with small differences in polarity.

Problem 2: I'm struggling with flash column chromatography.

  • Question 1: I can't get good separation between my product and an impurity. The spots are overlapping on TLC.

  • Answer: This is a classic challenge that requires optimizing the mobile phase (eluent). The goal is to find a solvent system where your product has an Rf value of approximately 0.25-0.35, providing the best resolution.

    • Causality: Silica gel is a polar stationary phase. Non-polar compounds travel faster (higher Rf), while polar compounds travel slower (lower Rf). If your separation is poor, the polarity of your eluent is not optimal for differentiating the components.

    • Solution:

      • Systematically Vary Eluent Polarity: Prepare several TLC test chambers with varying ratios of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).

      • Add a Third Solvent: Sometimes, adding a small percentage (0.5-1%) of a more polar solvent like methanol or a different solvent like dichloromethane (DCM) can drastically alter selectivity and improve separation.

    • Data-Driven Approach: Suggested Solvent Systems

Eluent System (Hexane:Ethyl Acetate)PolarityRecommended For
90:10LowEluting non-polar impurities first.
80:20Medium-LowGood starting point for eluting the product.
70:30MediumUse if the product is eluting too slowly in 80:20.
Gradient (95:5 -> 70:30)VariableHighly effective for complex mixtures with a wide polarity range.
  • Question 2: My compound is streaking or "tailing" on the TLC plate and the column.

  • Answer: Tailing is often caused by acidic functional groups interacting strongly with the slightly acidic silica gel, or by overloading the column.

    • Causality: The free silanol groups (Si-OH) on the silica surface can strongly adsorb certain compounds, preventing them from moving smoothly with the mobile phase.

    • Solutions:

      • Neutralize the Eluent: Add a small amount of triethylamine (~0.1-0.5%) to your eluent system. This base will neutralize the acidic sites on the silica gel, leading to sharper bands.

      • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude-product mass ratio of at least 50:1.

      • Ensure Proper Dissolution: Apply your sample to the column dissolved in a minimal amount of the initial, least polar eluent or another volatile solvent like DCM. Applying it in a strong solvent will cause band broadening.

Troubleshooting Poor Chromatography Separation

Chromatography Troubleshooting Start Poor Separation (Co-elution) Check_Rf Is Product Rf 0.25-0.35? Start->Check_Rf Adjust_Polarity Adjust Eluent Polarity (e.g., change Hex:EtOAc ratio) Check_Rf->Adjust_Polarity No Check_Tailing Is there Tailing? Check_Rf->Check_Tailing Yes Adjust_Polarity->Check_Rf Add_Modifier Add Eluent Modifier (e.g., 0.1% Triethylamine) Check_Tailing->Add_Modifier Yes Check_Load Is Column Overloaded? (>1:50 crude:silica) Check_Tailing->Check_Load No Success Improved Separation Add_Modifier->Success Reduce_Load Reduce Sample Load Check_Load->Reduce_Load Yes Check_Load->Success No Reduce_Load->Success

Caption: Troubleshooting poor chromatography.

Problem 3: I'm having issues with recrystallization.

  • Question 1: My product "oils out" instead of forming crystals.

  • Answer: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

    • Causality: The compound is coming out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

    • Solutions:

      • Lower the Solution Temperature: Use a solvent with a lower boiling point.

      • Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). Heat to clarify and then cool slowly. For this compound, a DCM/hexane or Ethyl Acetate/hexane pair works well.

      • Reduce Cooling Rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

      • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Question 2: No crystals form, even after cooling in an ice bath.

  • Answer: This usually means the solution is not saturated enough, or crystallization is kinetically slow.

    • Solutions:

      • Concentrate the Solution: Evaporate some of the solvent under reduced pressure and attempt to cool again.

      • Induce Crystallization: Try scratching the flask or adding a "seed crystal" from a previous successful batch.

      • Change Solvents: The chosen solvent may be too good. Refer to the solvent screening table below.

    • Data-Driven Approach: Screening Solvents for Recrystallization

SolventSuitability for Ethyl 5-methoxybenzofuran-2-carboxylateComments
Ethanol/MethanolGood. [6]Soluble when hot, less soluble when cold. A good first choice.
IsopropanolGood. Similar to ethanol but less volatile.
Ethyl Acetate / HexaneExcellent (Solvent Pair). [4]Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool.
Dichloromethane / HexaneExcellent (Solvent Pair). Similar to above, good for removing non-polar impurities.
WaterPoor. Compound is generally insoluble in water.[3]

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and checkpoints.

Protocol A: Flash Column Chromatography
  • Prepare the Column: Select a column of appropriate size (e.g., for 1g of crude material, use a column that holds ~50-100g of silica gel). Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Prepare the Sample: Dissolve your crude product (~1g) in a minimal amount of DCM or the mobile phase. Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel (~2-3g), evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Load and Run the Column: Carefully add the sample to the top of the packed column. Begin elution with the low-polarity solvent system, applying gentle pressure.

  • Collect and Monitor Fractions: Collect fractions in test tubes. Monitor the elution progress by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC). Remove the solvent under reduced pressure to yield the purified product.

Protocol B: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • Induce Saturation: Slowly add warm water dropwise while swirling until the solution just begins to turn persistently cloudy. This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to make the solution clear again. If the solution is colored, this is the stage to add a spatula tip of activated charcoal, swirl for a minute, and perform a hot filtration to remove it.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Dry the crystals under vacuum to remove residual solvent.

References

  • PubChem. (n.d.). Ethyl 5-methoxybenzofuran-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-hydroxybenzofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Abdel-Aziz, A. A. (2011). Ethyl 5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o696. Retrieved from [Link]

  • Google Patents. (2014). CN103965148A - Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester.
  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2011). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 68(4), 489-497.
  • ResearchGate. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1581. Retrieved from [Link]

  • Wang, L., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Retrieved from [Link]

  • ResearchGate. (2020). Scheme 1. Synthesis of Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2014). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (2018). US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Institutes of Health. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide: Common Regioselectivity Problems

Low regioselectivity is a frequent hurdle in the synthesis of substituted benzofurans, leading to difficult-to-separate isomeric mixtures and reduced yields of the desired product. This section provides in-depth troubleshooting for specific experimental scenarios.

Question 1: My palladium-catalyzed synthesis of a 2,3-disubstituted benzofuran from an o-iodophenol and an unsymmetrical internal alkyne is giving a mixture of regioisomers. How can I control the regioselectivity?

This is a classic challenge in Larock-type heteroannulations and related palladium-catalyzed methodologies. The regioselectivity is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond.[1] Several factors can be tuned to favor one isomer over the other.

Potential Cause 1: Steric Hindrance

The palladium complex will preferentially add to the less sterically hindered carbon of the alkyne. If your alkyne has substituents of significantly different sizes, this can be a powerful tool for controlling regioselectivity.

  • Solution:

    • Analyze Your Substrates: Evaluate the steric bulk of the substituents on your alkyne. A bulky group like a tert-butyl or trimethylsilyl group will strongly direct the palladium to the other carbon of the alkyne.[1]

    • Modify Your Substrates (If Possible): If you have the flexibility to modify your starting materials, consider introducing a bulky protecting group that can be removed later.

Potential Cause 2: Electronic Effects

The electronic properties of the alkyne substituents can influence the regioselectivity of the migratory insertion. Electron-withdrawing groups can direct the palladium to the more electron-deficient carbon, while electron-donating groups can have the opposite effect.

  • Solution:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can sometimes enhance the electronic differentiation of the alkyne carbons, leading to improved regioselectivity.[2][3]

    • Screen Ligands: Experiment with a variety of phosphine ligands, such as PPh₃, or more specialized ligands like XPhos, to find the optimal one for your specific substrate combination.[2][3]

Potential Cause 3: Reaction Conditions

Temperature and solvent can play a subtle but important role in regioselectivity.

  • Solution:

    • Temperature Optimization: Lowering the reaction temperature may increase the kinetic selectivity of the migratory insertion step.

    • Solvent Screening: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers. Screen a range of solvents with varying polarities.

Experimental Protocol: Ligand Screening for Improved Regioselectivity

  • Setup: In parallel reaction vials, add the o-iodophenol (1.0 equiv.), palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and an anhydrous base like K₂CO₃ (2.0 equiv.).[4]

  • Ligand Addition: To each vial, add a different phosphine ligand (e.g., PPh₃, XPhos, dppf) in the appropriate stoichiometric ratio to the palladium source.

  • Inert Atmosphere: Purge each vial with an inert gas (argon or nitrogen).

  • Reagent Addition: Add the degassed solvent, followed by the unsymmetrical internal alkyne (1.2-1.5 equiv.).

  • Reaction: Stir the reactions at the desired temperature and monitor by TLC or LC-MS.

  • Analysis: After the reaction is complete, analyze the ratio of the two regioisomers in each reaction mixture to identify the optimal ligand.

Question 2: I'm performing an acid-catalyzed intramolecular cyclization of an α-aryloxyketone and obtaining a mixture of linear and angular benzofurans. How can I favor the desired isomer?

This is a common issue in Friedel-Crafts type cyclizations to form the benzofuran ring. The regiochemical outcome depends on the relative stability of the carbocation intermediates formed during the electrophilic aromatic substitution.[5][6]

Potential Cause 1: Electronic Bias of the Aromatic Ring

The electronic nature of the substituents on the aromatic ring will direct the cyclization to either the ortho or para position relative to an existing group.

  • Solution:

    • Substituent Effects: Electron-donating groups on the aromatic ring will activate the ortho and para positions, potentially leading to a mixture of products if both are available. Electron-withdrawing groups will deactivate the ring but may favor one position over another.

    • Blocking Groups: If possible, introduce a blocking group at the undesired cyclization position. This group can be removed in a subsequent step.

Potential Cause 2: Choice of Acid Catalyst

The strength and type of acid catalyst can influence the regioselectivity.

  • Solution:

    • Brønsted vs. Lewis Acids: Brønsted acids (e.g., PPA, H₂SO₄) and Lewis acids (e.g., AlCl₃, TiCl₄) can lead to different product ratios.[7][8] Experiment with both types of acids.

    • Catalyst Screening: A screen of different acid catalysts can reveal the optimal conditions for your desired isomer. For example, TiCl₄ has been shown to promote the regioselective formation of 2-alkyl benzofurans from α-haloketones and phenols.[8]

Data Presentation: Effect of Acid Catalyst on Regioselectivity

CatalystSolventTemperature (°C)Ratio of Isomer A : Isomer B
PPAneat1001 : 5[7]
H₂SO₄Dioxane801 : 2
AlCl₃DCE603 : 1
TiCl₄TFEReflux>20 : 1[8]

Note: The data presented here is illustrative and the optimal conditions will be substrate-dependent.

Visualization: Factors Influencing Regioselectivity in Acid-Catalyzed Cyclization

Caption: Key factors influencing the regiochemical outcome of acid-catalyzed benzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low regioselectivity in benzofuran synthesis?

A: The most frequent cause is often related to the inherent electronic and steric properties of the starting materials, particularly when using unsymmetrically substituted phenols or alkynes.[1][5] In many cases, the energy difference between the transition states leading to the different regioisomers is small, resulting in a mixture of products.

Q2: Can directing groups be used to improve regioselectivity?

A: Yes, directing groups can be a very effective strategy. For example, in the hydrosilylation of propargyl alcohols, an acetal directing group can be used to achieve excellent α-selectivity.[9] The directing group is positioned to favor the formation of one regioisomer over the other, and can often be removed in a subsequent step.

Q3: How does the choice of metal catalyst affect regioselectivity?

A: The metal catalyst plays a crucial role in determining the reaction mechanism and, consequently, the regioselectivity. For instance, in palladium-catalyzed reactions, the nature of the palladium complex and its ligands directly influences the migratory insertion step.[2][3] In contrast, copper-catalyzed syntheses often proceed through different mechanisms, which can lead to different regiochemical outcomes.[10] Gold and rhodium catalysts have also been shown to provide unique regioselectivity in certain benzofuran syntheses.[11][12]

Q4: Are there any catalyst-free methods for regioselective benzofuran synthesis?

A: Yes, some catalyst-free methods have been developed. For example, the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides can proceed with high regioselectivity.[11] These methods often rely on the inherent reactivity of the starting materials and carefully controlled reaction conditions to achieve the desired outcome.

Q5: My electrophilic substitution on a pre-formed benzofuran is giving a mixture of 2- and 3-substituted products. How can I control this?

A: The regioselectivity of electrophilic substitution on the benzofuran ring is a classic problem in heterocyclic chemistry. Attack at the 2-position leads to a carbocation intermediate that is stabilized by the benzene ring, similar to a benzyl cation.[6][13] Attack at the 3-position allows for stabilization by the lone pair of electrons on the oxygen atom.[6][13] The preferred position of attack can be influenced by the specific electrophile and the reaction conditions. Generally, benzofuran tends to favor substitution at the 2-position.[14]

References

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021).
  • Technical Support Center: Optimization of Benzofuran Synthesis. Benchchem.
  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021).
  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine.
  • Regioselectivity of Larock indole synthesis using functionalized alkynes. (2008). PubMed.
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Larock indole synthesis. Wikipedia.
  • Traceless Acetal-Directed Catalytic Hydrosilylation of Propargyl Acetates Harnessing the π-Acidic C
  • One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal.
  • Benzofuran synthesis. Organic Chemistry Portal.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). ECHEMI.
  • Benzofuran Synthesis via Acid Catalyzed Cycliz
  • Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Labor
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Synthesis of Benzofuran Derivatives via Different Methods. Taylor & Francis Online.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Semantic Scholar.
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PMC - NIH.
  • Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans.
  • ChemInform Abstract: Synthesis of Benzofuran Derivatives via Different Methods.
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
  • Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones.
  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC - NIH.
  • Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines.
  • Chemo‐ and regioselectivity of the Brønsted acid catalysed cyclization.
  • One-Pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of in Situ Activated Chromones and Consecutive Cycliz
  • An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols.
  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
  • Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. ECHEMI.
  • (PDF) Reactivity of Benzofuran Derivatives.
  • One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. (2024).
  • Regioselectivity of substitution reactions of benzofuran and indole. ECHEMI.
  • Practical synthesis of indoles and benzofurans in water using a heterogeneous bimetallic c

Sources

Technical Support Center: Purification of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of benzofuran derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure benzofuran compounds. Here, we will address common and persistent impurities and provide practical, field-proven troubleshooting strategies. Our approach is rooted in explaining the "why" behind each technique, ensuring a deeper understanding and more effective problem-solving in your laboratory.

Frequently Asked Questions (FAQs)

General Purification

Q1: What are the most common impurities I can expect in my crude benzofuran product?

A1: Common impurities often stem from unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these can include phenols, salicylaldehydes, halo-ketones, or catalysts (e.g., palladium, copper).[1][2] Side reactions like Perkin rearrangements can also introduce unintended molecules.[3]

Q2: What are the primary methods for purifying benzofuran derivatives?

A2: The two most effective and widely used techniques are silica gel column chromatography and recrystallization.[4][5] Column chromatography is excellent for separating mixtures with multiple components or impurities with similar polarities to your target compound.[4] Recrystallization is a powerful method for removing small amounts of impurities from a solid product and is often used as a final polishing step to achieve high purity.[4][6]

Q3: My purified benzofuran derivative is colored, but I expect a colorless compound. What could be the cause?

A3: Unwanted color often arises from highly conjugated organic impurities or residual metal catalysts.[7][8] It is crucial to first confirm whether the color is inherent to your product or is genuinely an impurity.[7] If it is an impurity, decolorizing agents like activated carbon can be employed.[7][9]

Troubleshooting Guides

This section provides a deeper dive into specific purification challenges and offers step-by-step solutions.

Issue 1: Persistent Colored Impurities

Highly colored impurities can be challenging to remove, often due to their strong adsorption to silica gel or co-crystallization with the desired product.

Causality: Colored impurities are typically large, conjugated organic molecules or residual metal complexes from catalysis.[7][10] These molecules can have polarities similar to the benzofuran derivative, making separation by standard chromatography difficult.

Troubleshooting Protocol: Decolorization with Activated Carbon

Activated carbon, also known as activated charcoal, is a highly porous material with a large surface area that effectively adsorbs large, colored organic molecules.[11][12][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the impure, colored benzofuran derivative in a suitable hot solvent. The choice of solvent is critical; it should fully dissolve the compound at elevated temperatures and have poor solubility at room temperature to allow for subsequent recrystallization.

  • Addition of Activated Carbon: Add a small amount of activated carbon to the hot solution. A general guideline is 1-2% of the solute's weight.

    • Caution: Add the carbon carefully to the hot solution, as it can cause vigorous boiling.[11] It's advisable to briefly cool the solution before adding the carbon.

  • Heating and Mixing: Gently heat and swirl the mixture for 5-10 minutes. Prolonged contact can lead to the adsorption of the desired product, reducing the overall yield.[11]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product in the filter funnel.[11]

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the pure benzofuran derivative.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Data Summary Table:

TechniquePrincipleBest ForKey Considerations
Activated Carbon Adsorption of large, conjugated molecules.[10][12]Removing colored, non-polar to moderately polar impurities.Can reduce yield by adsorbing the product.[11] Requires hot filtration.
Column Chromatography Differential partitioning between a stationary and mobile phase.Separating compounds with different polarities.Can be time-consuming and require significant solvent volumes.
Recrystallization Difference in solubility between the product and impurities at different temperatures.Removing small amounts of impurities from a solid product.Requires finding a suitable solvent system.

Workflow Diagram: Decolorization and Recrystallization

G start Impure, Colored Product dissolve Dissolve in Minimum Hot Solvent start->dissolve add_carbon Add Activated Carbon dissolve->add_carbon heat_swirl Heat and Swirl Briefly add_carbon->heat_swirl hot_filter Hot Gravity Filtration heat_swirl->hot_filter cool Cool Filtrate Slowly hot_filter->cool Decolorized Solution collect Collect Crystals by Vacuum Filtration cool->collect end Pure, Decolorized Product collect->end

Caption: Workflow for removing colored impurities using activated carbon followed by recrystallization.

Issue 2: Removal of Acidic or Basic Impurities

Starting materials or byproducts with acidic or basic functional groups (e.g., phenols, carboxylic acids, amines) can often be selectively removed using acid-base extraction.

Causality: Acid-base extraction exploits the differential solubility of acidic or basic compounds and their corresponding salts in aqueous and organic phases.[14][15] By converting an acidic or basic impurity into its salt form, it becomes water-soluble and can be extracted from the organic layer containing the neutral benzofuran product.[16]

Troubleshooting Protocol: Liquid-Liquid Acid-Base Extraction

This technique is performed in a separatory funnel and involves partitioning the impure product between an organic solvent and an aqueous acidic or basic solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude benzofuran derivative in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash:

    • For Acidic Impurities (e.g., phenols, carboxylic acids): Add a saturated aqueous solution of a weak base like sodium bicarbonate (to remove strong acids) or a stronger base like sodium hydroxide (to remove weaker acids like phenols) to the separatory funnel.

    • For Basic Impurities (e.g., amines): Add a dilute aqueous solution of an acid, such as 1M hydrochloric acid.

  • Extraction: Stopper the funnel, invert, and vent. Shake the funnel vigorously for about 30 seconds, venting periodically to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the aqueous layer (typically the bottom layer, but always check densities).

  • Repeat: Repeat the aqueous wash two to three times to ensure complete removal of the impurity.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual dissolved water.

  • Drying and Evaporation: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the purified benzofuran derivative.

Logical Relationship Diagram: Acid-Base Extraction

G cluster_0 Separatory Funnel organic_layer Organic Layer Benzofuran Derivative Acidic/Basic Impurity shake_vent Shake and Vent organic_layer->shake_vent aqueous_layer Aqueous Layer Basic/Acidic Solution aqueous_layer->shake_vent impure_mixture Impure Benzofuran in Organic Solvent add_aqueous Add Aqueous Base (for acidic impurity) or Acid (for basic impurity) impure_mixture->add_aqueous add_aqueous->organic_layer add_aqueous->aqueous_layer separate_layers Separate Layers shake_vent->separate_layers purified_organic Purified Organic Layer Benzofuran Derivative separate_layers->purified_organic Organic Phase aqueous_impurity Aqueous Layer Impurity Salt separate_layers->aqueous_impurity Aqueous Phase

Caption: Decision process for removing acidic or basic impurities via liquid-liquid extraction.

Issue 3: Poor Separation in Column Chromatography

Achieving good separation of benzofuran derivatives from impurities of similar polarity can be challenging.

Causality: The separation efficiency in column chromatography depends on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (eluent). If the polarity of the product and impurity are too similar, they will co-elute.

Troubleshooting and Optimization:

  • Solvent System Optimization: The key to good separation is finding the right eluent system.[4]

    • Problem: Compound doesn't move from the baseline on TLC.

      • Cause: The eluent is not polar enough.

      • Solution: Gradually increase the proportion of the more polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture).[4]

    • Problem: All spots run at the solvent front on TLC.

      • Cause: The eluent is too polar.

      • Solution: Decrease the proportion of the polar solvent.[4]

  • Use of Different Adsorbents: If silica gel does not provide adequate separation, consider using alternative stationary phases like alumina (basic, neutral, or acidic) or reverse-phase silica.

  • Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can improve the resolution of closely eluting compounds.

Experimental Protocol: Developing a Solvent System for Column Chromatography

  • Spotting: On a TLC plate, spot the crude mixture alongside any available standards of starting materials.

  • Initial Elution: Develop the TLC plate in a solvent system of low polarity (e.g., 5% ethyl acetate in hexane).

  • Analysis: Observe the separation. The ideal solvent system will move the desired compound to an Rf value of approximately 0.3-0.4, with good separation from other spots.

  • Iteration: Adjust the solvent polarity by increasing or decreasing the percentage of the more polar solvent and repeat the TLC analysis until optimal separation is achieved.

References

preventing homocoupling in Sonogashira reactions for benzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a critical step in the synthesis of many pharmaceutical compounds: the Sonogashira cross-coupling reaction for the formation of benzofurans. A common and often frustrating challenge in this reaction is the formation of homocoupled alkyne byproducts, also known as Glaser coupling.[1][2] This guide will address the root causes of this side reaction and provide actionable strategies to minimize its occurrence, thereby improving the yield and purity of your target benzofuran.

Troubleshooting Guide: Minimizing Alkyne Homocoupling

This section addresses specific issues you may encounter during your experiments and provides targeted solutions.

Q1: My main product is the homocoupled diyne from my terminal alkyne. What are the most likely causes?

A1: The formation of the homocoupled diyne, a result of the Glaser coupling side reaction, is a frequent issue in Sonogashira reactions.[1][3] The primary culprits are typically the presence of oxygen and the copper(I) co-catalyst.[1][4] The copper acetylide intermediate, which is crucial for the desired cross-coupling, can undergo oxidative dimerization in the presence of oxygen, leading to the unwanted diyne byproduct.[1] Key factors that promote homocoupling include:

  • Presence of Oxygen: Even trace amounts of oxygen can significantly promote the oxidative dimerization of copper acetylides.[1][4]

  • High Copper Catalyst Loading: While necessary for the reaction, an excessive concentration of the copper(I) co-catalyst can accelerate the rate of homocoupling.[1]

  • Slow Cross-Coupling Rate: If the desired Sonogashira coupling is sluggish, the terminal alkyne has a longer residence time in the reaction mixture, increasing the probability of homocoupling. This can be due to an inactive palladium catalyst or a less reactive aryl/vinyl halide.[1]

  • Elevated Temperatures: In some cases, higher reaction temperatures can favor the homocoupling pathway.[1]

Q2: How can I modify my reaction conditions to suppress homocoupling?

A2: Several strategies can be employed to minimize the formation of the Glaser byproduct. The most effective approach often involves a combination of the following techniques:

  • Implement Copper-Free Conditions: The most direct method to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst from the reaction.[1][2][4] While this may necessitate higher temperatures or more active palladium catalysts, it effectively removes the primary pathway for this side reaction.[1][2]

  • Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and reagents.[1][4] This can be achieved through methods like freeze-pump-thaw cycles or by bubbling an inert gas such as argon or nitrogen through the liquids.[1] It is crucial to maintain a positive pressure of the inert gas throughout the entire reaction setup.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne to the reaction mixture slowly, for instance, using a syringe pump, can help to keep its instantaneous concentration low.[4] This disfavors the bimolecular homocoupling reaction.[4]

  • Optimize Catalyst and Ligand Selection: The choice of palladium catalyst and its associated ligands can significantly influence the reaction outcome. Bulky and electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[5]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira with Reduced Homocoupling

This protocol is a modification of the original Sonogashira conditions, optimized to reduce Glaser coupling.

  • Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen three times.[6]

  • Solvent and Base Addition: Add freshly distilled and degassed triethylamine (5 mL) and THF (10 mL) via syringe.[6]

  • Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS. For less reactive aryl halides, such as bromides, the temperature may need to be increased to 40-60 °C.[6]

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.[6]

Protocol 2: Copper-Free Sonogashira for Benzofuran Synthesis

This protocol is designed to completely eliminate the possibility of copper-mediated homocoupling.

  • Preparation: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and a magnetic stir bar.[1]

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.[1]

  • Reagent Addition: Under a positive flow of inert gas, add the o-halophenol (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), and degassed anhydrous triethylamine (5 mL).[1]

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[1]

  • Work-up: After the reaction is complete, cool to room temperature and filter off the catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the residue by column chromatography.[4]

Visualizing the Reaction Pathways

To better understand the competition between the desired Sonogashira coupling and the undesired Glaser homocoupling, the following diagrams illustrate the catalytic cycles.

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cycle (Desired) cluster_glaser Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-(C≡CR)(L)₂ PdII_Aryl->PdII_Alkyne Transmetalation (from Cu-C≡CR) PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkyne->Product Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base, CuI) Diyne R-C≡C-C≡C-R Cu_Acetylide->Diyne Oxidative Dimerization (O₂)

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Frequently Asked Questions (FAQs)

Q3: What is the role of each component in the Sonogashira reaction?

A3:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): This is the primary catalyst that facilitates the cross-coupling of the sp²-hybridized carbon of the aryl/vinyl halide with the sp-hybridized carbon of the alkyne.[1]

  • Copper(I) Co-catalyst (e.g., CuI): This activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]

  • Base (e.g., Triethylamine, Diisopropylamine): The base is necessary to deprotonate the terminal alkyne and to neutralize the hydrogen halide that is formed as a byproduct during the reaction.[1]

  • Ligand (e.g., PPh₃): Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact the efficiency of the reaction.

Q4: Can I use a different base? How does the choice of base and solvent affect homocoupling?

A4: Yes, the choice of base and solvent is critical. While tertiary amines like triethylamine are common, secondary amines such as piperidine or diisopropylamine can sometimes be more effective.[6] The base not only deprotonates the alkyne but can also influence the catalytic cycle.[6] The solvent must be able to dissolve all reaction components and its polarity can affect reaction rates and selectivity.[7] For benzofuran synthesis via intramolecular cyclization, solvents like DMF and acetonitrile have been found to be more favorable than toluene or THF.[8]

Q5: Are there specific ligands that are recommended for suppressing homocoupling?

A5: Yes, the choice of phosphine ligand on the palladium catalyst can significantly influence the extent of homocoupling.[4] Bulky and electron-rich phosphine ligands can favor the desired cross-coupling pathway.[4][5] For instance, ligands like X-Phos and cataCXium A have been shown to be effective in promoting the desired reaction, even in copper-free systems.[6] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown promise in stabilizing the palladium catalyst and can be used in both copper-cocatalyzed and copper-free Sonogashira reactions.[2][5]

Q6: My reaction is still sluggish even after implementing these changes. What else can I check?

A6: If you are still experiencing low yields or slow reaction rates, consider the following:

  • Catalyst Activity: Ensure your palladium catalyst is active. Catalysts can degrade over time, especially with improper storage. Using a fresh batch of catalyst is often a simple solution.[8]

  • Reagent Purity: Impure starting materials, particularly the o-halophenol and the alkyne, can inhibit the reaction.[8] Ensure all reagents are pure and dry.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > OTf > Br >> Cl.[2][9] If you are using a less reactive aryl bromide or chloride, you may need to use a more active catalyst system, higher temperatures, or switch to the corresponding aryl iodide.

Data Summary Table

ParameterRecommendation for Minimizing HomocouplingRationale
Copper Co-catalyst Use copper-free conditions or minimize CuI loading (e.g., <2 mol%).Copper catalyzes the oxidative homocoupling (Glaser) side reaction.[2][10]
Atmosphere Strictly inert (Argon or Nitrogen).Oxygen is required for the oxidative dimerization of the alkyne.[4][6]
Alkyne Addition Slow addition via syringe pump.Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction.[4]
Palladium Ligands Use bulky, electron-rich phosphines (e.g., X-Phos) or NHCs.These ligands promote the desired reductive elimination step, outcompeting homocoupling.[5][6]
Base Screen secondary amines (e.g., piperidine, diisopropylamine) in addition to tertiary amines.The nature of the amine can influence the catalytic cycle and the rate of side reactions.[6]
Solvent For benzofuran synthesis, consider DMF or acetonitrile.These solvents can be more favorable for the intramolecular cyclization step.[8]

Troubleshooting Workflow

Troubleshooting_Workflow start High Homocoupling Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert implement_inert Action: Rigorously degas all solvents and reagents. Maintain positive inert gas pressure. check_inert->implement_inert No check_copper Are you using a copper co-catalyst? check_inert->check_copper Yes implement_inert->check_copper go_copper_free Action: Switch to a copper-free protocol. check_copper->go_copper_free Yes optimize_conditions Action: Optimize other parameters: - Slow alkyne addition - Screen ligands (bulky, e-rich) - Screen bases and solvents check_copper->optimize_conditions No (already copper-free) success Homocoupling Minimized go_copper_free->success optimize_conditions->success

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016-08-01).
  • Preventing homocoupling in Sonogashira reactions of 1-(Bromoethynyl)cyclohexene - Benchchem.
  • Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis - Benchchem.
  • Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes - Benchchem.
  • minimizing homocoupling side products in Sonogashira reactions - Benchchem.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
  • Sonogashira coupling - Wikipedia.
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003-09-01). Available at: [Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. (2008-08-15).
  • Sonogashira Coupling | NROChemistry.
  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.

Sources

Validation & Comparative

A Comprehensive Guide to the Structural Validation of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthetic compounds is a cornerstone of rigorous scientific practice. Benzofuran derivatives, due to their wide range of biological activities, are a class of heterocyclic compounds of significant interest.[1] This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for the structural validation of a key benzofuran derivative: 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester. Our focus will be on not just presenting the data, but on elucidating the causal relationships between the molecular structure and the resulting spectral output, thereby providing a robust framework for researchers in the field.

The Synergy of Orthogonal Techniques in Structural Elucidation

The validation of a chemical structure is most reliable when approached from multiple analytical perspectives.[2][3] NMR spectroscopy provides an unparalleled view of the atomic connectivity and the chemical environment of nuclei, essentially mapping the carbon-hydrogen framework.[4][5] In contrast, mass spectrometry excels at providing the high-accuracy molecular weight and, through fragmentation analysis, offers corroborating evidence of substructural motifs.[4][6] The integration of these two powerful, orthogonal techniques provides a self-validating system that significantly enhances the confidence in a proposed structure.[3]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectral data, the following standardized numbering scheme for this compound will be used throughout this guide.

Figure 1: Structure and atom numbering of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[5]

¹H NMR: Mapping the Proton Environments

The proton NMR spectrum provides a quantitative and qualitative fingerprint of the hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to its local electronic environment, while spin-spin coupling provides information about adjacent protons.

Expected ¹H NMR Data:

Proton AssignmentMultiplicityIntegrationApprox. Chemical Shift (δ, ppm)Rationale
H-4d1H~7.44Deshielded aromatic proton, ortho to the electron-donating methoxy group.
H-6dd1H~6.85Aromatic proton, ortho and meta to electron-donating groups, showing coupling to H-4 and H-7.
H-7d1H~7.33Aromatic proton, meta to the methoxy group.
H-3s1H~7.20Proton on the furan ring, typically deshielded.
-OCH₂CH₃ (Methylene)q2H~4.24Protons on the carbon adjacent to the ester oxygen, deshielded and split by the methyl protons.[7][8]
-OCH₃ (Methoxy)s3H~3.87Protons of the methoxy group, appearing as a singlet in a characteristic region.[9]
-OCH₂CH₃ (Methyl)t3H~1.23Protons of the ethyl group's methyl, split by the adjacent methylene protons.[8]

Causality Behind Chemical Shifts and Multiplicities:

  • Aromatic Protons (H-4, H-6, H-7): The positions of these protons in the 6.8-7.5 ppm range are characteristic of a substituted benzene ring.[10] The electron-donating nature of the methoxy and benzofuran oxygen atoms influences the electron density around these protons, causing specific shielding and deshielding effects.

  • Furan Proton (H-3): This proton is on an electron-rich heterocyclic ring, but its proximity to the electron-withdrawing carboxylate group results in a downfield shift.

  • Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) are directly attached to an oxygen atom, leading to a significant downfield shift to around 4.24 ppm.[7] Their multiplicity as a quartet is a direct result of being adjacent to the three protons of the methyl group (n+1 rule, 3+1=4). Conversely, the methyl protons (-OCH₂CH₃) appear as a triplet around 1.23 ppm due to coupling with the two methylene protons (n+1 rule, 2+1=3).[8]

  • Methoxy Protons (-OCH₃): These protons are isolated from other protons by the oxygen atom and therefore appear as a sharp singlet. Their chemical shift around 3.87 ppm is typical for a methoxy group attached to an aromatic ring.[9][11]

G cluster_aromatic Aromatic System cluster_ester Ethyl Ester Chain H4 H-4 (~7.44 ppm, d) H6 H-6 (~6.85 ppm, dd) H4->H6 J ≈ 8.8 Hz H7 H-7 (~7.33 ppm, d) H6->H7 J ≈ 2.5 Hz CH2 -OCH2- (~4.24 ppm, q) CH3 -CH3 (~1.23 ppm, t) CH2->CH3 J ≈ 7.1 Hz H3 H-3 (~7.20 ppm, s) OCH3 -OCH3 (~3.87 ppm, s)

Figure 2: Key ¹H NMR correlations and expected chemical shifts.

¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., sp², sp³, carbonyl).

Expected ¹³C NMR Data:

Carbon AssignmentApprox. Chemical Shift (δ, ppm)Rationale
C=O (Ester)~167.7Carbonyl carbon of the ester group, highly deshielded.[12]
C-5~158.6Aromatic carbon attached to the electron-donating methoxy group.
C-7a~150.1Quaternary carbon of the benzofuran ring system.
C-2~147.3Quaternary carbon of the benzofuran ring system.
C-3a~135.6Quaternary carbon of the benzofuran ring system.
C-4~125.7Aromatic CH carbon.
C-7~114.1Aromatic CH carbon.
C-6~114.1Aromatic CH carbon.
C-3~106.8Furan CH carbon.
-O CH₂CH₃ (Methylene)~60.7Carbon attached to the ester oxygen.[12]
-OCH₃ (Methoxy)~55.2Methoxy carbon, in the typical range for aromatic methoxy groups.[13]
-OCH₂CH₃ (Methyl)~14.3Terminal methyl carbon of the ethyl group.[12]

Rationale for ¹³C Chemical Shifts: The electronegativity of attached atoms and the hybridization state are the primary determinants of ¹³C chemical shifts. The carbonyl carbon (C=O) is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Aromatic and furan carbons appear in the 100-160 ppm range. The carbon of the methoxy group is found at a characteristic upfield position around 55 ppm.[11][13] The sp³ hybridized carbons of the ethyl group are the most shielded, appearing furthest upfield.

2D NMR: The Definitive Connectivity Map

While 1D NMR provides a wealth of information, 2D NMR techniques like COSY, HSQC, and HMBC are often necessary for unambiguous assignment.

  • COSY (Correlation Spectroscopy): Would confirm the coupling between H-4 and H-6, H-6 and H-7, and between the methylene and methyl protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal of the atom it is attached to, confirming the assignments made in the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for piecing the structure together. It reveals correlations between protons and carbons that are two or three bonds away. Key expected HMBC correlations would include:

    • The methoxy protons (~3.87 ppm) to C-5 (~158.6 ppm).

    • The furan proton H-3 (~7.20 ppm) to the carbonyl carbon (~167.7 ppm) and C-2, C-3a.

    • The methylene protons (~4.24 ppm) to the carbonyl carbon (~167.7 ppm) and the ethyl's methyl carbon (~14.3 ppm).

G A 1D ¹H NMR C 2D COSY A->C H-H Connectivity D 2D HSQC A->D Direct C-H Correlation E 2D HMBC A->E Long-Range C-H Correlation B 1D ¹³C NMR B->D B->E F Unambiguous Structure C->F D->F E->F

Figure 3: Workflow for comprehensive NMR-based structural validation.

II. Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and insights into its structure through analysis of fragmentation patterns.

Molecular Ion Peak: For this compound (C₁₂H₁₂O₄), the expected masses are:

  • Molecular Weight: 220.22 g/mol

  • Monoisotopic Mass: 220.0736 u

High-resolution mass spectrometry (HRMS) is the preferred method as it can confirm the elemental composition to within a few parts per million (ppm), providing strong evidence for the molecular formula.[2]

Fragmentation Analysis: The fragmentation of benzofuran derivatives in a mass spectrometer can be complex, but predictable pathways often emerge.[14][15][16] For the title compound, key fragmentation events would likely involve the ester and methoxy functional groups.

Expected Key Fragment Ions (Electron Ionization - EI-MS):

m/zProposed FragmentNeutral LossRationale
220[M]⁺-Molecular Ion
191[M - C₂H₅]⁺•C₂H₅ (29 u)Loss of the ethyl radical from the ester group.
175[M - OC₂H₅]⁺•OC₂H₅ (45 u)Cleavage of the C-O bond of the ester, loss of the ethoxy radical.
147[M - OC₂H₅ - CO]⁺•OC₂H₅, CO (73 u)Subsequent loss of carbon monoxide from the m/z 175 fragment.
118[Benzofuran]⁺C₂H₅O₂C, OCH₃Fragmentation of the core benzofuran ring system.[17]

Causality in Fragmentation: The fragmentation process is governed by the relative stability of the resulting ions and neutral species. The ester group is a common site for initial fragmentation due to the relative weakness of the C-O bonds and the stability of the resulting acylium ions.[6][18]

G M [M]⁺ m/z 220 F1 [M - C₂H₅]⁺ m/z 191 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z 175 M->F2 - •OC₂H₅ F3 [M - OC₂H₅ - CO]⁺ m/z 147 F2->F3 - CO

Figure 4: Predicted major fragmentation pathway for the title compound.

III. Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[19]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • ¹H NMR: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (if required): Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing as necessary.

Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • For ESI-MS, the solution can be directly infused or injected via an LC system. For EI-MS, the sample is typically introduced via a direct insertion probe or a GC inlet.

  • Data Acquisition:

    • HRMS: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement of the molecular ion.

    • Tandem MS (MS/MS): Isolate the molecular ion ([M+H]⁺ for ESI or M⁺ for EI) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides the MS/MS data crucial for structural confirmation.[3]

Conclusion: A Self-Validating Approach

The structural validation of this compound serves as an excellent case study for the power of combining NMR and mass spectrometry. Mass spectrometry provides the molecular formula (C₁₂H₁₂O₄) with high confidence. NMR spectroscopy then takes this formula and builds the atomic framework, confirming the presence of the methoxy group, the ethyl ester, and the specific substitution pattern on the benzofuran core. The predicted ¹H and ¹³C NMR shifts, along with the fragmentation pattern from MS, create a cohesive and self-validating dataset. Any deviation from this expected data would immediately signal a potential issue with the proposed structure, prompting further investigation. This rigorous, multi-faceted approach is indispensable for ensuring the scientific integrity of research in chemistry and drug development.

References

  • ResearchGate. (n.d.). SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. Retrieved from [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Retrieved from [Link]

  • Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubMed. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Retrieved from [Link]

  • PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm].... Retrieved from [Link]

  • ResearchGate. (n.d.). The absorption spectra of the benzofuran derivatives 3a–c recorded in.... Retrieved from [Link]

  • ACS Publications. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Retrieved from [Link]

  • ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. Retrieved from [Link]

  • ChemBK. (2024). 5-methoxy-2-benzofurancarboxylic acid ethyl ester. Retrieved from [Link]

  • University of Manitoba. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzofuran. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • RSC Publishing. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Retrieved from [Link]

  • PMC - NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a furan ring, is a cornerstone in medicinal chemistry.[1] Its prevalence in natural products with diverse biological activities has fueled extensive research into the synthesis and evaluation of novel benzofuran derivatives.[1][2] This guide provides an in-depth comparative analysis of the biological activities of various benzofuran analogs, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties, supported by experimental data and detailed protocols.

Unveiling the Anticancer Potential of Benzofuran Analogs

Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the disruption of fundamental cellular processes.[1]

A crucial aspect of their anticancer activity lies in the structure-activity relationship (SAR), where the type and position of substituents on the benzofuran core significantly influence their potency and selectivity.[3] For instance, the introduction of halogen atoms like bromine, chlorine, or fluorine into the benzofuran ring has been shown to significantly increase anticancer activities.[3] This is attributed to the ability of halogens to form "halogen bonds," which enhance the binding affinity of the compound to its biological target.[3]

Furthermore, substitutions at the C-2 position, such as ester or heterocyclic rings, have been identified as crucial for cytotoxic activity.[3] Hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, and piperazines, have also demonstrated potent cytotoxic effects.[3]

Comparative Cytotoxicity Data of Benzofuran Analogs

The following table summarizes the in vitro inhibitory activities (IC₅₀ values) of various benzofuran derivatives against different cancer cell lines, as reported in the literature. This data highlights the impact of structural modifications on their anticancer efficacy.

Compound/AnalogCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference
Compound 1 K562 (Leukemia)5Bromine atom on the methyl group at the 3-position.[3]
HL60 (Leukemia)0.1[3]
Compound 11a A549 (Lung)0.12Keto-substituent on the piperazine ring.[3]
SGC7901 (Colonic)2.75[3]
7R,8S-balanophonin HT-1080 (Fibrosarcoma)<35.62Dihydrobenzofuran neolignan.[3]
Compound 16 A549 (Lung)0.12Hybrid of benzofuran and N-aryl piperazine.[5]
SGC7901 (Gastric)2.75[5]
Compound 17i H460 (Lung)2.06LSD1 inhibitor.[6]
MCF-7 (Breast)2.90[6]
Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of benzofuran derivatives exert their antiproliferative effects by interfering with tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division, making them a prime target for anticancer drugs.[1][3] The general mechanism involves the binding of the benzofuran derivative to the colchicine binding site on β-tubulin.[1] This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization and disruption of the mitotic spindle.[1][3] This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately leading to programmed cell death (apoptosis).[3]

Tubulin_Inhibition cluster_cell Cancer Cell Benzofuran_Analog Benzofuran Analog Tubulin_Dimers α/β-Tubulin Dimers Benzofuran_Analog->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Benzofuran_Analog->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Mechanism of tubulin polymerization inhibition by benzofuran analogs.

Combating Inflammation: The Anti-inflammatory Role of Benzofurans

Inflammation is a key player in numerous diseases, and benzofuran derivatives have demonstrated significant anti-inflammatory properties.[7][8] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

Certain aza-benzofuran compounds have been shown to inhibit the release of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7] For example, compounds 1 and 4, isolated from the marine-derived fungus Penicillium crustosum, exhibited potent anti-inflammatory activity by inhibiting NO production with IC₅₀ values of 17.3 and 16.5 μM, respectively.[7]

Hybrid molecules, such as piperazine/benzofuran hybrids, have also shown excellent inhibitory effects on NO generation.[8] Compound 5d from one such study not only inhibited NO but also downregulated the secretion of other pro-inflammatory factors like COX-2, TNF-α, and IL-6.[8] This compound was found to exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.[8]

Comparative Anti-inflammatory Activity of Benzofuran Analogs
Compound/AnalogAssayIC₅₀ (µM)Key Structural FeaturesReference
Compound 1 NO Inhibition (RAW 264.7)17.3Aza-benzofuran[7]
Compound 4 NO Inhibition (RAW 264.7)16.5Aza-benzofuran[7]
Compound 5d NO Inhibition (RAW 264.7)52.23Piperazine/benzofuran hybrid[8]
Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central regulators of inflammation.[8] Upon stimulation by inflammatory signals like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators.[8][9] Certain benzofuran derivatives can interfere with these pathways, thereby reducing the inflammatory response. For instance, piperazine/benzofuran hybrid 5d was shown to significantly inhibit the phosphorylation levels of IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, which are all critical components of the NF-κB and MAPK pathways.[8]

Inflammatory_Pathways cluster_pathways Inflammatory Signaling LPS LPS Receptor Toll-like Receptor LPS->Receptor MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκB, p65) Receptor->NFkB_Pathway Benzofuran_Analog Benzofuran Analog Benzofuran_Analog->MAPK_Pathway Inhibition Benzofuran_Analog->NFkB_Pathway Inhibition Proinflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-6) MAPK_Pathway->Proinflammatory_Mediators Activation NFkB_Pathway->Proinflammatory_Mediators Activation

Modulation of NF-κB and MAPK pathways by benzofuran analogs.

The Broad Spectrum of Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a wide range of microorganisms, including bacteria and fungi.[10] The antimicrobial efficacy is, once again, closely linked to the structural features of the analogs.

For example, a series of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives showed good antimicrobial activity against four bacterial and four fungal strains. Similarly, benzofuran derivatives containing oxadiazole and pyrazole moieties exhibited moderate to good microbial inhibition. A study on benzofuran ketoxime derivatives revealed that one analog was highly active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.039 μg/mL, while others showed good activity against Candida albicans.

In a comparative study, novel benzofuran-derived curcumin-like compounds exhibited significantly higher antimicrobial and antifungal activity than curcumin itself.[11] A 6-methoxy-substituted analog, in particular, showed the highest activity.[11]

Comparative Antimicrobial Activity of Benzofuran Analogs
Compound/AnalogMicroorganismMIC (µg/mL)Key Structural FeaturesReference
Benzofuran ketoxime 38 S. aureus0.039Ketoxime containing a cyclobutyl group.
Compound 6b B. subtilis, S. aureus, E. coli6.25Amide derivative.[10]
Compound M5a, M5g Enterococcus Faecalis50Hydrazine derivatives with various benzaldehydes.[12]
Compound M5i, M5k, M5l Candida albicans25Hydrazine derivatives with various benzaldehydes.[12]

Antioxidant and Neuroprotective Effects

Benzofuran derivatives also exhibit notable antioxidant and neuroprotective activities.[13][14] The antioxidant properties are often attributed to their ability to scavenge free radicals.[14][15] It has been reported that the transformation of a chroman skeleton (found in Vitamin E) to a benzofuran skeleton can increase antioxidant activity.[14]

In the realm of neuroprotection, certain benzofuran-2-carboxamide derivatives have shown considerable protection against NMDA-induced excitotoxic neuronal cell damage.[13][16] Structure-activity relationship studies suggest that a methyl substitution at the R2 position and a hydroxyl substitution at the R3 position of the benzofuran moiety are important for this neuroprotective action.[13][17] One such compound, 1f, exhibited a neuroprotective effect almost comparable to memantine, a known NMDA antagonist.[13][16]

Furthermore, some benzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][18] For instance, a benzofuran-containing organoselenium compound demonstrated the ability to attenuate oxidative stress and regulate neuroinflammatory responses in a mouse model of Alzheimer's disease.[19]

Comparative Antioxidant and Neuroprotective Activity
Compound/AnalogBiological ActivityKey FindingsKey Structural FeaturesReference
Compound 1f NeuroprotectionComparable to memantine at 30 µM against NMDA-induced excitotoxicity.-CH₃ at R2 position of benzofuran-2-carboxamide.[13][16]
Compound 1j Neuroprotection & AntioxidantMarked anti-excitotoxic effects and moderate DPPH radical scavenging.-OH at R3 position of benzofuran-2-carboxamide.[13][17]
TFSeB NeuroprotectionNormalized AChE activity and reduced MAO-B activity in an Alzheimer's model.Benzofuran-containing organoselenium compound.[19]
Benzofuran-stilbene hybrid 3 AntioxidantDemonstrated to be the best antioxidative agent among the studied compounds.Planar structure.[20]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key experiments cited.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][9]

Workflow:

MTT_Workflow Cell_Seeding 1. Cell Seeding Compound_Treatment 2. Treatment with Benzofuran Analog Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Incubation 4. Incubate (2-4 hours) MTT_Addition->Incubation Solubilization 5. Solubilize Formazan Incubation->Solubilization Absorbance_Reading 6. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 7. Calculate % Viability & IC₅₀ Absorbance_Reading->Data_Analysis

Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[1][9]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[1][9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[1]

Anti-inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the amount of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[21]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[21]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the benzofuran analogs for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours to induce NO production.[21]

  • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.[21]

  • Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a separate 96-well plate.[21]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[21]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[21]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Workflow:

MIC_Workflow Serial_Dilution 1. Prepare Serial Dilutions of Benzofuran Analog Inoculation 2. Inoculate with Bacterial Suspension Serial_Dilution->Inoculation Incubation 3. Incubate (18-24 hours) Inoculation->Incubation Visual_Inspection 4. Determine MIC (Lowest concentration with no visible growth) Incubation->Visual_Inspection

Workflow of the Broth Microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a series of two-fold dilutions of the benzofuran analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[11]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Also, prepare various concentrations of the benzofuran analogs and a positive control (e.g., ascorbic acid) in methanol.[11][17]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the benzofuran analog solution to a solution of DPPH.[17]

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[11][17]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[11][17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[11]

Conclusion

The benzofuran scaffold represents a privileged structure in drug discovery, offering a versatile platform for the development of potent therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent patterns on the benzofuran core in dictating biological activity. By understanding these relationships and employing robust experimental methodologies, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds. The detailed protocols and mechanistic insights provided herein aim to facilitate further exploration and development of novel benzofuran analogs with enhanced efficacy and selectivity for a multitude of diseases.

References

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Kim, H. J., Lee, J. Y., Kim, H., & Chong, Y. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of Pharmacal Research, 38(5), 725–733. [Link]

  • Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Li, X., Li, X., Liu, Y., Zhang, J., Wang, Y., & Li, Z. (2022). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 20(4), 253. [Link]

  • Kim, H. J., Lee, J. Y., Kim, H., & Chong, Y. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of Pharmacal Research, 38(5), 725–733. [Link]

  • Kim, H. J., Lee, J. Y., Kim, H., & Chong, Y. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of Pharmacal Research, 38(5), 725–733. [Link]

  • da Silva, L. M., de Gomes, M. G., de Oliveira, D. R., & de Bem, A. F. (2023). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. Molecular Neurobiology, 60(10), 5898–5913. [Link]

  • González-Ramírez, L. A., & Inestrosa, N. C. (2018). Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. Frontiers in Pharmacology, 9, 1146. [Link]

  • El-Gamal, M. I., & Al-Ameen, M. A. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 12(42), 27245–27267. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Li, J., & Li, Z. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6649. [Link]

  • Ohta, K., Igarashi, K., & Sugawara, M. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(10), 1475–1486. [Link]

  • Ohta, K., Igarashi, K., & Sugawara, M. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(10), 1475–1486. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Li, J., & Li, Z. (2022). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. Molecules, 27(19), 6649. [Link]

  • Al-Abdullah, E. S., Al-Harbi, N. O., & Al-Wabli, R. I. (2018). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 115–121. [Link]

  • Shai, E., Shabat, D., & Tshuva, E. Y. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10599. [Link]

  • S. B. K., & S. S. (2014). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 4(2), 1-8. [Link]

  • Al-Majid, A. M., Barakat, A., & Al-Othman, Z. A. (2022). Benzofuran derivative with anticancer activity. [Link]

  • Kulkarni, M. V., Kulkarni, G. M., Lin, C. H., & Sun, C. M. (2006). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 68(4), 473-477. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Li, J., & Li, Z. (2018). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. Molecules, 23(10), 2531. [Link]

  • Wang, Y., Zhang, Y., Zhang, Y., Li, J., & Li, Z. (2021). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. European Journal of Medicinal Chemistry, 220, 113501. [Link]

  • Nawrot-Modranka, J., & Pernak, J. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529. [Link]

  • Shai, E., Shabat, D., & Tshuva, E. Y. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10599. [Link]

  • S. A. A., & S. A. G. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research, 22(4), 1-10. [Link]

  • Kulkarni, M. V., Kulkarni, G. M., Lin, C. H., & Sun, C. M. (2006). New Benzofuran Derivatives as an Antioxidant Agent. Indian Journal of Pharmaceutical Sciences, 68(4), 473-477. [Link]

  • B. S. S., & G. S. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Journal of Drug Delivery and Therapeutics, 13(7), 1-10. [Link]

  • Koca, M., Servi, S., & Kirilmis, C. (2005). part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351–1358. [Link]

  • Kamal, A., Reddy, M. K., & Reddy, M. K. (2018). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. Molecules, 23(11), 2828. [Link]

  • Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28552–28577. [Link]

  • Younus, M. A., Omar, A. O., & Hassin, M. B. (2025). Comparative Study of Curcumin and Novel Benzofuran-Derived Analogues through Biological activates. Health Biotechnology and Biopharma (HBB), 9(1), e231153. [Link]

  • Martinez, A., & Rodriguez-Giron, B. (2011). Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants. Molecules, 16(12), 10435–10443. [Link]

  • Nguyen, T. S., & Le, T. H. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances, 11(23), 13936–13948. [Link]

  • Al-Tel, T. H. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(15), 5773. [Link]

  • Miao, Y. H., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28552–28577. [Link]

  • Prasad, K. J. R., & Kumar, K. S. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Heterocyclic Chemistry, 53(5), 1367-1382. [Link]

Sources

A Comparative In Vitro Analysis of 5-Methoxybenzofuran-2-carboxylic Acid, Ethyl Ester Derivatives: Antimicrobial and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Drug Discovery

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][3] Among these, derivatives of 5-Methoxybenzofuran-2-carboxylic acid, and its ethyl ester, have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative overview of the in vitro antimicrobial and anticancer activities of these derivatives, supported by experimental data from various studies. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present detailed experimental protocols for key biological assays, and visualize the underlying mechanisms of action where elucidated.

Comparative In Vitro Antimicrobial Activity

Derivatives of the 5-methoxybenzofuran-2-carboxylic acid scaffold have been investigated for their ability to inhibit the growth of various pathogenic microorganisms. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Methodology: Broth Microdilution for MIC Determination

A standardized method for determining the MIC of antimicrobial agents is the broth microdilution assay. This technique allows for the simultaneous testing of multiple compounds at various concentrations.

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (typically 18-24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Diagram of the Broth Microdilution Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_results Visually Inspect for Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Comparative Antimicrobial Data
Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
Halogenated BenzofuransStaphylococcus aureus50 - 200[3]
Candida albicans100[3]
3-Aryl-substituted BenzofuransStaphylococcus aureus0.39 - 3.12[4]
Methicillin-resistant S. aureus0.39 - 3.12[4]
Bacillus subtilis0.39 - 3.12[4]
Candida albicans> 50[4]

Insights from the Data:

  • Halogenation: The introduction of halogen atoms to the benzofuran scaffold appears to confer moderate antimicrobial activity, particularly against Gram-positive bacteria and fungi.[3]

  • Aryl Substitution at C-3: The presence of an aryl substituent at the C-3 position, connected via a methanone linker, leads to potent antibacterial activity against both susceptible and resistant strains of Staphylococcus aureus and Bacillus subtilis.[4] This suggests that this substitution pattern is a key determinant for antibacterial efficacy.

  • Hydrophobicity: The enhanced activity of the 3-aryl substituted derivatives may be attributed to an increase in hydrophobicity, which can facilitate penetration of the bacterial cell membrane.[4]

Comparative In Vitro Anticancer Activity

A significant body of research has focused on the anticancer potential of benzofuran derivatives. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparing potency.

Methodology: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Diagram of the MTT Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds treat_cells Treat Cells with Compounds seed_cells->treat_cells prep_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Anticancer Data

The following table summarizes the cytotoxic activity of various benzofuran derivatives against different cancer cell lines. It is important to note that direct comparisons should be made with caution as the data is collated from different studies.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
5-Chlorobenzofuran-2-carboxamidesMCF-10A (non-cancerous)> 10[1]
Various Cancer Cell LinesAs low as 1.136[1]
Benzofuran-Quinazolinone HybridsMCF-7 (Breast)Active (specific IC50 not provided)[1]
Benzofuran-N-Aryl Piperazine HybridsA549 (Lung)0.12 - 8.57[5]
SGC7901 (Gastric)2.75 - 16.27[5]
2-Benzoylbenzofuran DerivativesMCF-7 (Breast)Potent (exact IC50 not provided)[5]

Insights from the Data:

  • Selectivity: Certain benzofuran derivatives, such as the 5-chlorobenzofuran-2-carboxamides, have shown selectivity for cancer cells over non-cancerous cell lines, which is a crucial aspect of chemotherapy.[1]

  • Hybrid Molecules: The fusion of the benzofuran scaffold with other pharmacologically active moieties, like quinazolinone and N-aryl piperazine, has yielded hybrid compounds with potent anticancer activity.[1][5] This strategy of molecular hybridization is a promising approach for developing novel anticancer agents.

  • Substitutions at C-2: The nature of the substituent at the C-2 position of the benzofuran ring appears to be critical for cytotoxic activity.[1] Ester and heterocyclic ring substitutions at this position have been found to be important for anticancer efficacy.[1]

Mechanisms of Action: A Glimpse into Cellular Pathways

While the precise mechanisms of action for many 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester derivatives are still under investigation, studies on related benzofuran compounds have shed light on their potential cellular targets.

Diagram of Potential Anticancer Mechanisms of Benzofuran Derivatives:

G cluster_pathways Cellular Pathways Benzofuran Benzofuran Derivatives Apoptosis Induction of Apoptosis Benzofuran->Apoptosis triggers CellCycle Cell Cycle Arrest (e.g., G2/M phase) Benzofuran->CellCycle induces Angiogenesis Inhibition of Angiogenesis Benzofuran->Angiogenesis inhibits Kinase Kinase Inhibition (e.g., VEGFR-2) Benzofuran->Kinase inhibits

Sources

A Comparative Guide to 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

December 31, 2025

Introduction: The Benzofuran Scaffold in Oncology

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of investigation. Among these, the benzofuran scaffold, a fusion of a benzene and a furan ring, has garnered significant attention for its broad spectrum of biological activities, including potent anticancer properties.[1][2] This guide provides a comparative analysis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, a specific benzofuran derivative, in the context of other established and experimental anticancer agents. While direct experimental data on the anticancer activity of this specific ester is limited in publicly available literature, this guide will leverage data from closely related benzofuran analogs to provide a scientifically grounded perspective on its potential efficacy and mechanisms of action. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the potential of this chemical space.

The Promise of the Benzofuran Core: A Privileged Scaffold in Cancer Research

Benzofuran derivatives have consistently demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] The versatility of the benzofuran ring system allows for substitutions at multiple positions, leading to a diverse library of compounds with a wide range of pharmacological profiles.[5] Structure-activity relationship (SAR) studies have begun to elucidate the key structural features that contribute to the anticancer potency of these molecules. Notably, substitutions at the C-2 and C-5 positions of the benzofuran ring have been shown to be critical for cytotoxic activity.[4][5]

Comparative Analysis of Anticancer Activity: Benzofurans vs. Standard Chemotherapeutics

To contextualize the potential of this compound, it is essential to compare the efficacy of related benzofuran derivatives with that of standard-of-care chemotherapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various benzofuran derivatives and common anticancer drugs against several human cancer cell lines.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzofuran Derivatives
5-(...)-3-methyl-1-benzofuran-2-carboxamideHCT116~5.0[4]
6-Methoxy-...-benzofuran-2-carboxamideA5490.57[6]
6-Methoxy-...-benzofuran-2-carboxamideHCT-1160.87[6]
6-Methoxy-...-benzofuran-2-carboxamideMCF-7Not Reported[6]
Benzo[b]furan derivative 26 MCF-70.057[3]
Benzo[b]furan derivative 36 MCF-70.051[3]
Standard Chemotherapeutics
DoxorubicinMCF-70.4 - 2.5[7][8]
DoxorubicinA549>20[7]
DoxorubicinHCT-116Not widely reported
CisplatinMCF-7Highly variable[9]
CisplatinA5493.3 - 16.48[10][11][12]
CisplatinHCT-116Not widely reported
PaclitaxelMCF-73.5 - 18.6[13]
PaclitaxelA5491.35 nM - 10 µg/l[14][15][16]
PaclitaxelHCT-116Not widely reported

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.[7]

Mechanisms of Action: How Benzofurans Exert Their Anticancer Effects

Benzofuran derivatives employ a variety of mechanisms to induce cancer cell death, often targeting multiple pathways involved in cell proliferation and survival.[17]

Induction of Apoptosis

A primary mechanism of action for many anticancer agents, including numerous benzofuran derivatives, is the induction of apoptosis, or programmed cell death.[3][18][19] This is often achieved through the modulation of key regulatory proteins in the apoptotic cascade.

Benzofuran Benzofuran Derivatives Mitochondria Mitochondrial Dysfunction Benzofuran->Mitochondria ER_Stress Endoplasmic Reticulum Stress Benzofuran->ER_Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Benzofuran-induced apoptosis pathway.

Cell Cycle Arrest

Disruption of the normal cell cycle is another effective strategy for inhibiting tumor growth. Several benzofuran derivatives have been shown to induce cell cycle arrest, most commonly at the G2/M phase.[17][19] This prevents cancer cells from proceeding through mitosis and ultimately leads to cell death.

G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M Arrest G2/M Arrest G2->Arrest M->G1 M->Arrest Benzofuran Benzofuran Derivatives Benzofuran->Arrest Induces Start Start with Cancer Cell Culture Treatment Treat with Benzofuran Derivative Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cycle Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cycle Flow_Apoptosis Flow Cytometry (Apoptosis Assay) Treatment->Flow_Apoptosis IC50 Determine IC50 MTT->IC50 Mechanism Elucidate Mechanism of Action Flow_Cycle->Mechanism Flow_Apoptosis->Mechanism

Caption: Workflow for evaluating anticancer benzofurans.

Conclusion and Future Directions

While specific data for this compound remains to be elucidated, the extensive research on the broader benzofuran class of compounds strongly suggests its potential as a valuable lead structure in anticancer drug discovery. The presence of the methoxy group at the 5-position is a feature shared with other biologically active benzofurans, hinting at a possible role in modulating the compound's efficacy. [6] Future research should focus on the synthesis and in-depth biological evaluation of this compound. Direct assessment of its cytotoxicity against a panel of cancer cell lines, elucidation of its specific mechanism of action, and in vivo studies are crucial next steps to validate its potential as a therapeutic agent. The comparative data and experimental protocols provided in this guide offer a solid framework for embarking on such an investigation.

References

  • Manna, S. K., et al. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. Journal of Biological Chemistry, 285(28), 21644-21657. [Link]

  • Chen, Y. C., et al. (2016). A novel benzofuran derivative, ACDB, induces apoptosis of human chondrosarcoma cells through mitochondrial dysfunction and endoplasmic reticulum stress. Oncotarget, 7(50), 83530-83543. [Link]

  • Abdel-hameid, M. K., et al. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. Archiv der Pharmazie, 354(11), e2100201. [Link]

  • BenchChem. (2025). A Comparative Guide to Benzofuran Derivatives in Anticancer Research. BenchChem.
  • Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic Chemistry, 66, 124-131. [Link]

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem, 9(1), 155-168. [Link]

  • Manna, S. K., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF-κB. The Journal of biological chemistry, 285(28), 21644–21657. [Link]

  • Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11516. [Link]

  • Various Authors. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(9), 1265. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187588. [Link]

  • Various Authors. (2024). Impact of benzofurans 9 h and 11d towards the cell cycle phases of Panc-1 cancer cells... ResearchGate. [Link]

  • Lee, J. Y., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2536-2541. [Link]

  • Various Authors. (2021). Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. ResearchGate. [Link]

  • Rattanawong, T., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Abdel-Sattar, E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11487-11516. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Yuniati, T., et al. (2017). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 8(1), 24-30. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Various Authors. (2019). Structures of 2- and 3-benzofurancarboxylic acid derivatives VI–VII with cytotoxic activity. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Analysis of Doxorubicin's Anticancer Activity in MCF-7 and A549 Cell Lines. BenchChem.
  • Various Authors. (2020). Comparison of IC 50 values for free doxorubicin and doxorubicin co-delivered with polyhedral oligomeric silsesquioxane in three different cell lines. ResearchGate. [Link]

  • Various Authors. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Source not specified. [Link]

  • Kasparkova, J., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12275. [Link]

  • Ghorbani, M., et al. (2022). Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Avicenna Journal of Phytomedicine, 12(2), 168-177. [Link]

  • Various Authors. (2017). IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve... ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Pharmacology, 13, 923398. [Link]

  • Eldehna, W. M., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Scientific Reports, 11(1), 1-15. [Link]

  • Various Authors. (2019). IC 50 values of paclitaxel in A549 attached and A549 floating cells. * p < 0.05 compared to free paclitaxel. ResearchGate. [Link]

  • Various Authors. (2021). IC50 values of compounds and cisplatin towards A549 cells assessed via... ResearchGate. [Link]

  • Chen, Y., et al. (2013). Comparative proteomic analysis of paclitaxel sensitive A549 lung adenocarcinoma cell line and its resistant counterpart A549-Taxol. Cancer Science, 104(10), 1346-1353. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in pharmacology, 13, 923398. [Link]

  • Li, T., et al. (2020). PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. Journal of Cellular and Molecular Medicine, 24(15), 8596-8606. [Link]

  • Wang, Y., et al. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac - Dove Medical Press. International Journal of Nanomedicine, 14, 3187–3199. [Link]

  • Apopa, P. L., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. International Journal of Medical Science and Clinical Invention, 6(4), 4434-4441. [Link]

  • Sharma, A., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Therapeutic Patents, 34(1), 1-20. [Link]

  • Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. Frontiers in Pharmacology, 13, 923398. [Link]

Sources

A Comprehensive Spectroscopic and Chromatographic Guide to Confirming the Purity of Ethyl 5-methoxybenzofuran-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is not merely a quality benchmark but a foundational pillar of safety and efficacy. Ethyl 5-methoxybenzofuran-2-carboxylate, a key building block in the synthesis of various biologically active molecules, is no exception. This guide provides an in-depth, multi-faceted approach to confirming the purity of this compound, leveraging a suite of spectroscopic and chromatographic techniques. As a Senior Application Scientist, my focus extends beyond procedural steps to elucidate the underlying scientific principles, ensuring a robust and self-validating analytical workflow.

The Imperative of Purity in Drug Development

The presence of even minute impurities in an active pharmaceutical ingredient (API) or its intermediates can have profound consequences, ranging from altered pharmacological profiles to unforeseen toxicological effects. For a scaffold like ethyl 5-methoxybenzofuran-2-carboxylate, which serves as a starting point for more complex molecules, ensuring its purity is paramount to avoid the propagation of impurities into the final drug substance. This guide, therefore, emphasizes a holistic approach, combining structural confirmation with quantitative purity assessment.

Core Spectroscopic Confirmation: A Triad of Techniques

The initial and most fundamental step in purity analysis is the unequivocal confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint of ethyl 5-methoxybenzofuran-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a near-complete structural assignment.

Causality in Spectral Interpretation: The chemical shift (δ) of a nucleus in an NMR spectrum is directly influenced by its electronic environment. Electron-withdrawing groups, such as the ester and methoxy groups in our target molecule, will deshield nearby protons and carbons, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups would cause an upfield shift. The coupling patterns (multiplicity) in ¹H NMR arise from the interaction of neighboring, non-equivalent protons and provide crucial information about the connectivity of the molecule.

Expected Spectroscopic Data for Ethyl 5-methoxybenzofuran-2-carboxylate:

Technique Expected Chemical Shifts (δ) / Peaks (cm⁻¹) / m/z Assignment
¹H NMR ~1.4 (t, 3H)-CH₃ of ethyl group
~3.9 (s, 3H)-OCH₃ group
~4.4 (q, 2H)-OCH₂- of ethyl group
~7.0-7.6 (m, 4H)Aromatic and furan protons
¹³C NMR ~14.5-CH₃ of ethyl group
~56.0-OCH₃ group
~61.5-OCH₂- of ethyl group
~103-160Aromatic and furan carbons
~160Ester carbonyl carbon (C=O)
FT-IR ~1720-1730C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic)
~1250, ~1030C-O stretch (ether and ester)
Mass Spec (EI) 220.07[M]⁺ (Molecular Ion)
191.06[M - C₂H₅]⁺
175.07[M - OCH₂CH₃]⁺
147.04[M - COOC₂H₅]⁺

Note: The exact chemical shifts in NMR can vary slightly depending on the solvent and concentration. The predicted values are based on the analysis of structurally similar compounds.[1][2]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral "fingerprint."

Causality in Spectral Interpretation: The absorption of IR radiation excites molecular vibrations (stretching and bending). The frequency of these vibrations is determined by the masses of the atoms and the strength of the bond connecting them. For instance, the strong, polar carbonyl (C=O) bond in the ester group of our target molecule will exhibit a strong absorption band in a specific region of the spectrum.

For ethyl 5-methoxybenzofuran-2-carboxylate, the key diagnostic peaks will be the C=O stretch of the ester, the C-O stretches of the ester and ether, and the C=C stretches of the aromatic ring.[3][4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Causality in Spectral Interpretation: The fragmentation pattern is a direct consequence of the molecule's structure. Weaker bonds and bonds that lead to the formation of stable carbocations or neutral molecules are more likely to break. For ethyl 5-methoxybenzofuran-2-carboxylate, characteristic fragments would arise from the loss of the ethyl group, the ethoxy group, or the entire ethyl carboxylate group. The molecular ion peak at m/z 220.07 confirms the molecular formula C₁₂H₁₂O₄.[5]

Workflow for Spectroscopic Purity Confirmation

Caption: Workflow for the comprehensive spectroscopic analysis of ethyl 5-methoxybenzofuran-2-carboxylate.

Quantitative Purity Analysis: Beyond Structural Confirmation

While the triad of spectroscopic techniques confirms the identity of the compound, they are not inherently quantitative. To determine the purity of the sample in percentage terms and to detect and quantify any minor impurities, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity

HPLC, particularly when coupled with a UV detector (HPLC-UV), is the most widely used technique for purity determination in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Causality in Method Development: The choice of stationary phase (e.g., C18 for reverse-phase chromatography) and mobile phase (e.g., a mixture of acetonitrile and water) is dictated by the polarity of the analyte. For ethyl 5-methoxybenzofuran-2-carboxylate, a reverse-phase method is suitable. The retention time of the compound is a characteristic property under a specific set of conditions, and the area of the peak in the chromatogram is directly proportional to its concentration. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Comparison with an Alternative: Gas Chromatography (GC)

For volatile and thermally stable compounds, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) can also be an effective tool for purity analysis. GC separates compounds based on their boiling points and interaction with the stationary phase.

Technique Advantages Disadvantages Best Suited For
HPLC-UV High resolution, applicable to a wide range of compounds, non-destructive.Can be more complex to develop methods, may not detect non-UV active impurities.Routine quality control, quantitative purity analysis of non-volatile compounds.
GC-MS High sensitivity, provides structural information for impurities.Requires volatile and thermally stable analytes, can cause degradation of some compounds.Analysis of volatile impurities, confirmation of impurity identity.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of ethyl 5-methoxybenzofuran-2-carboxylate and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: FT-IR Sample Preparation and Analysis (ATR Method)
  • Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount of the solid ethyl 5-methoxybenzofuran-2-carboxylate sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify the characteristic absorption bands and compare them to the expected values.

Protocol 3: HPLC-UV Method for Purity Determination
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.

  • Standard and Sample Preparation: Prepare a stock solution of a reference standard of ethyl 5-methoxybenzofuran-2-carboxylate of known purity in the mobile phase. Prepare a sample solution of the material to be tested at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically the λmax).

  • Analysis: Inject the sample solution and record the chromatogram for a sufficient time to allow all potential impurities to elute.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the sum of the areas of all peaks in the chromatogram.

Logical Relationship of Spectroscopic Data to Structure

structure_elucidation cluster_structure Ethyl 5-methoxybenzofuran-2-carboxylate cluster_data Spectroscopic Data cluster_nmr NMR cluster_ir FT-IR cluster_ms Mass Spec mol H_NMR 1H NMR: - Ethyl group signals (t, q) - Methoxy singlet - Aromatic/furan signals H_NMR->mol Confirms proton environments and connectivity C_NMR 13C NMR: - Carbonyl carbon - Alkyl carbons - Aromatic/furan carbons C_NMR->mol Confirms carbon backbone IR IR: - C=O stretch - C-O stretches - Aromatic C=C stretches IR->mol Identifies functional groups MS MS: - Molecular Ion Peak - Fragmentation Pattern MS->mol Confirms molecular weight and substructures

Caption: Logical relationship between spectroscopic data and the structure of ethyl 5-methoxybenzofuran-2-carboxylate.

Conclusion: A Self-Validating Approach to Purity Confirmation

References

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]

  • PubChem. (n.d.). Ethyl 5-methoxybenzofuran-2-carboxylate. National Center for Biotechnology Information. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). MDPI. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 69(6), 1055–1065. [Link]

  • FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). (n.d.). ResearchGate. [Link]

  • Ethyl 5-bromobenzofuran-2-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o696. [Link]

  • Ethyl-2-benzofuran. (n.d.). NIST WebBook. [Link]

Sources

Unveiling the Antibacterial Potential of 5-Methoxybenzofuran Derivatives: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the escalating crisis of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Among the myriad of heterocyclic compounds explored, benzofuran and its derivatives have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of the antibacterial efficacy of a specific subclass, 5-methoxybenzofuran derivatives, supported by experimental data and detailed methodologies. By presenting a clear comparison with established antibiotics, this document aims to facilitate the rational design and development of new antibacterial drugs.

The core benzofuran structure is a versatile pharmacophore found in both natural products and synthetic compounds, exhibiting activities ranging from antifungal and antiviral to anticancer and anti-inflammatory.[4][5] The addition of a methoxy group at the 5-position, along with other substitutions, can significantly modulate the antibacterial properties of the benzofuran core. This guide will focus on halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, drawing on published data to assess their in vitro efficacy against key Gram-positive and Gram-negative pathogens.

Comparative Antibacterial Efficacy

The antibacterial potency of the synthesized 5-methoxybenzofuran derivatives was evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6] The following table summarizes the MIC values of various derivatives against a panel of clinically relevant bacteria, alongside the performance of standard antibiotics for context. Lower MIC values are indicative of higher antibacterial potency.

Compound/AntibioticChemical ClassGram-positive BacteriaGram-negative Bacteria
Staphylococcus aureus (ATCC 29213) Escherichia coli (ATCC 25922)
5-Methoxybenzofuran Derivatives MIC (µg/mL) MIC (µg/mL)
Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHalogenated Benzofuran>200>200
Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylateHalogenated Benzofuran100>200
Methyl 6-bromo-2-((diethylamino)methyl)-5-methoxy-1-benzofuran-3-carboxylate hydrochlorideAminoalkyl Benzofuran25200
Methyl 6-bromo-2-((dimethylamino)methyl)-5-methoxy-1-benzofuran-3-carboxylate hydrochlorideAminoalkyl Benzofuran50>200
Standard Antibiotics MIC (µg/mL) MIC (µg/mL)
CiprofloxacinFluoroquinolone0.6[7]0.016[8]
Ampicillinβ-lactam0.258

Note: The MIC values for the 5-methoxybenzofuran derivatives are sourced from Krawiecka et al., 2012.[5][6][9][10] The MIC values for standard antibiotics are sourced from various publications for comparative purposes.

From the data presented, it is evident that the introduction of an aminoalkyl group at the 2-position of the benzofuran ring significantly enhances the antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with the diethylamino derivative exhibiting the lowest MIC value of 25 µg/mL. While still less potent than ciprofloxacin, this level of activity is noteworthy for a novel compound. The halogenated derivatives, in contrast, showed limited efficacy against the tested strains. All the synthesized 5-methoxybenzofuran derivatives demonstrated weak activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa.

Proposed Mechanism of Antibacterial Action

While the precise mechanism of action for these specific 5-methoxybenzofuran derivatives is yet to be fully elucidated, the broader class of benzofurans is known to exert its antibacterial effects through various pathways.[1] These can include disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The following diagram illustrates a hypothetical signaling pathway for the antibacterial action of 5-methoxybenzofuran derivatives, based on established mechanisms for related compounds.

G cluster_0 Bacterial Cell Derivative 5-Methoxybenzofuran Derivative Membrane Cell Membrane Disruption Derivative->Membrane Lipophilicity allows membrane interaction Enzyme Enzyme Inhibition Derivative->Enzyme Binding to active sites DNA DNA Gyrase Inhibition Derivative->DNA Intercalation or enzyme inhibition ROS Reactive Oxygen Species (ROS) Production Membrane->ROS CellDeath Bacterial Cell Death Enzyme->CellDeath DNA->CellDeath ROS->CellDeath

Caption: Proposed antibacterial mechanism of 5-methoxybenzofuran derivatives.

This proposed mechanism suggests that the lipophilic nature of the benzofuran core facilitates its interaction with and disruption of the bacterial cell membrane. Furthermore, the molecule may penetrate the cell and inhibit the function of essential enzymes or interfere with DNA replication by targeting enzymes like DNA gyrase. This multifaceted attack can lead to a cascade of events, including the production of reactive oxygen species, ultimately resulting in bacterial cell death.

Experimental Protocols

The determination of antibacterial efficacy relies on standardized and reproducible methodologies. The following section details the protocol for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) values.

Broth Microdilution Assay for MIC Determination

This method is a widely accepted standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • 5-methoxybenzofuran derivatives and standard antibiotics

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare stock solutions of the 5-methoxybenzofuran derivatives and standard antibiotics in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the wells of the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial agent dilutions.

    • Include a growth control well (inoculum without antimicrobial agent) and a sterility control well (broth without inoculum).

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

The following diagram illustrates the experimental workflow for the broth microdilution assay.

G cluster_workflow Broth Microdilution Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compounds in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] These oxygen-containing heterocyles are structurally similar to many bioactive natural products and have demonstrated potent anticancer, anti-inflammatory, neuroprotective, and antibiotic properties.[1][2] The versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. In computational drug discovery, molecular docking serves as a critical first step to screen libraries of such derivatives, predicting their binding affinity and interaction patterns with specific biological targets.[3] This guide provides a comprehensive framework for conducting a rigorous comparative docking study, using benzofuran derivatives as a case study to illustrate the principles and protocols that ensure scientifically valid and insightful results.

The 'Why' and 'How' of Molecular Docking: A Foundational Overview

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., a benzofuran derivative) when bound to a second (the receptor, typically a protein target) to form a stable complex.[3][4] The primary goals are twofold: to predict the binding mode and to estimate the binding affinity (strength) of the complex. The binding affinity is often expressed as a docking score, with lower energy values typically indicating a more stable interaction.[5] This process allows researchers to rapidly screen thousands of compounds and prioritize those with the highest likelihood of being potent inhibitors for further experimental validation, significantly accelerating the drug discovery pipeline.[6]

Experimental Protocol: A Validated Workflow for Comparative Docking

A trustworthy docking study is a self-validating one. The protocol described below is designed to ensure reproducibility and confidence in the results. It incorporates a crucial validation step: re-docking a known inhibitor to confirm that the chosen parameters can accurately reproduce a crystallographically determined binding pose. We will use Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, as our example receptor.[7]

Step 1: Receptor Preparation

  • Causality: The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for docking. It often contains water molecules, co-factors, and lacks hydrogen atoms, all of which can interfere with the docking algorithm. This preparation step ensures the protein is in a chemically correct and computationally ready state.

  • Protocol:

    • Obtain Structure: Download the 3D crystal structure of the target protein. For this guide, we will use EGFR kinase domain (PDB ID: 4HJO).[6]

    • Clean Structure: Using molecular visualization software (e.g., PyMOL, Discovery Studio), remove all water molecules and any co-crystallized ligands or ions not essential for the binding interaction.

    • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.

    • Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges). This is essential for calculating the electrostatic interactions between the protein and the ligand.[8]

Step 2: Ligand Preparation

  • Causality: The ligand's 3D conformation and charge distribution are as important as the protein's. A ligand must be in a low-energy, stable conformation to yield a meaningful docking score.

  • Protocol:

    • Obtain Structures: Source the 3D structures of your benzofuran derivatives and at least one known inhibitor (e.g., Gefitinib or Erlotinib for EGFR).[8] If 3D structures are unavailable, they can be sketched using software like ChemDraw and converted to 3D.[9]

    • Energy Minimization: Perform energy minimization on all ligand structures using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to find its most stable, low-energy conformation.[8]

    • Save in Correct Format: Save the prepared ligand files in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina).

Step 3: Docking Simulation & Validation

  • Causality: The docking simulation explores numerous possible binding poses of the ligand within the receptor's active site. Defining a "grid box" focuses the computational search on the relevant area, saving time and increasing accuracy. Validation with a known inhibitor is paramount to trust the results for your novel compounds.

  • Protocol:

    • Grid Box Generation: Define the active site by creating a grid box that encompasses the key amino acid residues where the known inhibitor binds.

    • Protocol Validation (Re-docking): First, dock the known, co-crystallized inhibitor back into the active site.

    • RMSD Calculation: Compare the predicted pose of the re-docked inhibitor with its original crystal structure pose by calculating the Root Mean Square Deviation (RMSD). An RMSD value < 2.0 Å is generally considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.

    • Comparative Docking: Once the protocol is validated, execute the docking simulation for your benzofuran derivatives using the same grid parameters.[8] Software like AutoDock Vina will generate several possible binding poses for each ligand, ranked by their docking score (binding energy).[3]

Step 4: Analysis of Results

  • Causality: The docking score is only the first piece of the puzzle. A detailed analysis of the specific molecular interactions provides crucial insights into why a compound binds strongly and can guide future chemical modifications to improve potency.

  • Protocol:

    • Rank by Binding Energy: Identify the top-ranked pose (lowest binding energy) for each benzofuran derivative.

    • Visualize Interactions: Use visualization software to analyze the binding pose. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the receptor's amino acid residues.[6][8]

    • Compare with Known Inhibitor: Critically compare the binding mode and interactions of your top derivatives with those of the known inhibitor. Do your compounds interact with the same key residues? Do they form similar types of bonds?[6]

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Obtain Receptor (e.g., PDB: 4HJO) PrepReceptor 3. Prepare Receptor (Remove H2O, Add Hydrogens) PDB->PrepReceptor Ligands 2. Obtain Ligands (Benzofurans, Known Inhibitor) PrepLigands 4. Prepare Ligands (Energy Minimization) Ligands->PrepLigands Grid 5. Define Active Site (Grid Box Generation) PrepReceptor->Grid Validate 6. Validate Protocol (Re-dock Known Inhibitor, RMSD < 2Å) PrepLigands->Validate Grid->Validate Dock 7. Dock Benzofuran Derivatives Validate->Dock Analyze 8. Analyze Results (Binding Energy, Interactions) Dock->Analyze Compare 9. Comparative Analysis (vs. Known Inhibitor) Analyze->Compare ADMET 10. In Silico ADMET (Drug-likeness Prediction) Compare->ADMET

A validated workflow for comparative molecular docking studies.

Case Study: Benzofuran Derivatives Targeting EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and various benzofuran derivatives have shown inhibitory potential against it.[10][11] Following the protocol above, we can generate comparative data. The results should be summarized in a clear, structured table for easy comparison.

Table 1: Comparative Docking Results for EGFR (PDB ID: 4HJO)

Compound Name Role Binding Energy (kcal/mol) Key Interacting Residues
Benzofuran Derivative A Test Compound -10.2 Thr766, Asp831, Met769
Benzofuran Derivative B Test Compound -9.1 Leu718, Ala743, Leu844
Gefitinib Known Inhibitor -9.8 Met769, Lys745, Cys775

| Erlotinib | Known Inhibitor | -9.7 | Met769, Thr766, Gln767 |

Note: Data is representative of typical results found in literature and serves for illustrative purposes.[6][8]

From this hypothetical data, we can infer that "Benzofuran Derivative A" shows a more favorable binding energy than the known inhibitors Gefitinib and Erlotinib, suggesting it could be a potent inhibitor.[6] Crucially, its interactions with key residues like Thr766 and Asp831, which are known to be important for EGFR inhibition, provide a strong rationale for its predicted high affinity.[6]

G EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Pathway Downstream Signaling (PI3K/AKT/mTOR) EGFR->Pathway Activates Inhibitor Benzofuran Inhibitor Inhibitor->EGFR Blocks Proliferation Tumor Growth & Proliferation Pathway->Proliferation Promotes Block X

Inhibition of the EGFR signaling pathway by a benzofuran derivative.

Beyond Docking: The Role of In Silico ADMET Prediction

A low binding energy does not guarantee a successful drug. The compound must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction is a crucial subsequent step to filter out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity.[12][13] Various online tools and software, such as SwissADME and admetSAR, can predict properties like oral bioavailability, blood-brain barrier penetration, and potential carcinogenicity.[6][14] Compounds that exhibit both strong binding affinity and a promising ADMET profile are the most valuable leads to advance to in vitro and in vivo testing.

Conclusion

Comparative molecular docking is a powerful and cost-effective tool for identifying and prioritizing promising benzofuran derivatives in drug discovery. However, the predictive power of these studies is entirely dependent on the scientific rigor of the methodology. By following a validated workflow that includes careful preparation of both receptor and ligands, protocol validation via re-docking of known inhibitors, detailed analysis of molecular interactions, and subsequent in silico ADMET screening, researchers can generate reliable and actionable insights. This structured approach elevates docking from a simple screening exercise to a hypothesis-driven method for rational drug design, paving the way for the discovery of novel benzofuran-based therapeutics.

References

  • Gariganti, Y., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. Journal of Molecular Modeling, 29(9), 273. Available at: [Link]

  • El-Khouly, O. A., et al. (2018). Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Gariganti, Y., et al. (2023). In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. PubMed. Available at: [Link]

  • Mphahlele, M. J., et al. (2018). Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation. Molecules, 23(11), 2948. Available at: [Link]

  • Swamy, S., et al. (2021). Synthesis, anticancer and molecular docking studies of benzofuran derivatives. ResearchGate. Available at: [Link]

  • Yadav, M., et al. (2023). IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. Journal of Advanced Zoology, 44(S-3), 226-234. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12085-12111. Available at: [Link]

  • El-Miligy, M. M. H., et al. (2019). Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking. Bioorganic Chemistry, 87, 476-491. Available at: [Link]

  • Mphahlele, M. J., et al. (2018). Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies. ResearchGate. Available at: [Link]

  • Yadav, M., et al. (2024). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. African Journal of Biomedical Research, 27(3S). Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. Available at: [Link]

  • El-Miligy, M. M. H., et al. (2017). New hybrid molecules combining benzothiophene or benzofuran with rhodanine as dual COX-1/2 and 5-LOX inhibitors: Synthesis, biological evaluation and docking study. Bioorganic Chemistry, 72, 103-113. Available at: [Link]

  • El-Assy, B., et al. (2022). Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. ResearchGate. Available at: [Link]

  • Scognamiglio, P. L., et al. (2021). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. International Journal of Molecular Sciences, 22(19), 10638. Available at: [Link]

  • Yadav, M., et al. (2024). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. Available at: [Link]

  • Anantacharya, R., et al. (2016). Antiproliferative, DNA cleavage, and ADMET study of substituted 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid and its esters. Cogent Chemistry, 2(1). Available at: [Link]

  • Khan, I., et al. (2021). Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies. Molecules, 26(23), 7114. Available at: [Link]

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for Benzofuran Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of benzofuran and its derivatives is paramount due to their significant pharmacological activities. As analytical methods evolve and are transferred between laboratories or updated with new technology, a robust cross-validation process is not just a regulatory expectation but a scientific necessity to ensure data integrity and consistency. This guide provides an in-depth comparison of analytical methods for benzofuran quantification, focusing on the principles and practical execution of cross-validation to ensure reliable and reproducible results.

The Imperative of Cross-Validation in Analytical Method Lifecycles

An analytical method is a living entity, subject to changes throughout a product's lifecycle. Cross-validation is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results under different conditions, such as in a different laboratory, with different analysts, or on different instrumentation.[1] This process is a cornerstone of analytical method transfer and is critical for maintaining data integrity in multi-site studies and regulatory submissions to bodies like the FDA and EMA.[1][2]

The primary goal of cross-validation is to demonstrate that two different analytical procedures or the same procedure in different laboratories yield comparable data.[3] This is typically achieved through comparative testing, where the same set of samples from a homogeneous batch is analyzed by both the transferring and receiving laboratories, and the results are statistically compared against predefined acceptance criteria.[4]

Strategic Approaches to Method Transfer and Cross-Validation

The selection of a cross-validation strategy depends on the complexity of the method, the experience of the receiving laboratory, and the stage of drug development.[4] The main approaches include:

  • Comparative Testing : The most common approach, where both the sending and receiving labs analyze identical samples, and the results are statistically compared.[4]

  • Co-validation : The receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory. This is often used when a new method is being developed for implementation at multiple sites.[4]

  • Revalidation : The receiving laboratory performs a full or partial revalidation of the analytical method. This is typically necessary when there are significant differences in the laboratory environments or equipment.[4]

The following diagram illustrates a typical workflow for a comparative testing approach to cross-validation.

Cross-Validation Workflow Figure 1: Comparative Testing Workflow for Cross-Validation cluster_transferring_lab Transferring Laboratory cluster_receiving_lab Receiving Laboratory cluster_comparison Data Comparison & Evaluation T_Method Validated Analytical Method T_Protocol Develop & Approve Transfer Protocol T_Method->T_Protocol T_Samples Prepare & Ship Homogeneous Samples T_Protocol->T_Samples R_Training Analyst Training & Method Familiarization T_Protocol->R_Training T_Analysis Analyze Samples T_Samples->T_Analysis R_Analysis Analyze Samples T_Samples->R_Analysis T_Data Generate Data Set A T_Analysis->T_Data Stat_Analysis Statistical Analysis (e.g., TOST) T_Data->Stat_Analysis R_Training->R_Analysis R_Data Generate Data Set B R_Analysis->R_Data R_Data->Stat_Analysis Acceptance Compare Against Acceptance Criteria Stat_Analysis->Acceptance Report Final Method Transfer Report Acceptance->Report Validation Parameters Figure 2: Interrelationship of Key Validation Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Range Range Linearity->Range Range->Accuracy Specificity Specificity Specificity->Accuracy Specificity->Precision LOD LOD LOD->Specificity LOQ LOQ LOQ->Precision Robustness Robustness Robustness->Precision

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and proper disposal of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS No: 50551-56-9). As a crucial intermediate in pharmaceutical research and organic synthesis, ensuring its responsible management from receipt to disposal is paramount for personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.

Hazard Assessment and Chemical Profile

Before any handling or disposal procedure, a thorough understanding of the compound's hazard profile is essential. While the toxicology of this compound has not been fully investigated, available data necessitates treating it as a hazardous substance.[1] The primary known hazards are outlined below.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Hazard Statement Precautionary Recommendations
Skin Sensitization H317: May cause an allergic skin reaction.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Eye Irritation H319: Causes serious eye irritation.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Respiratory Irritation H335: May cause respiratory irritation.[2][3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

| Combustion Hazard | Emits toxic fumes under fire conditions.[1] | Use carbon dioxide, dry chemical powder, or alcohol/polymer foam for extinction.[1] |

The causality behind these classifications dictates our handling procedures. The ester functional group and aromatic system can interact with biological macromolecules, leading to irritation and sensitization. Therefore, all protocols must be designed to eliminate routes of exposure.

Personnel Protection and Engineering Controls

Exposure prevention is the primary goal. All work with this compound must be conducted within a framework of robust engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and solution preparation involving this compound must be performed inside a certified chemical fume hood.[1] This is critical to prevent the inhalation of vapors or fine particulates, directly addressing the respiratory irritation hazard.[2][3]

Personal Protective Equipment (PPE): A multi-layered PPE approach is required to prevent skin and eye contact.

Table 2: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale and Best Practices
Hand Protection Nitrile rubber gloves. Provides a barrier against skin contact, preventing potential irritation and sensitization.[1] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal.
Eye Protection Chemical safety goggles or a face shield. Essential for preventing direct contact with the eyes, which can cause serious irritation.[1][4]
Body Protection Laboratory coat. Protects against incidental spills and contamination of personal clothing.

| Respiratory | Not required if handled exclusively within a functioning fume hood. | A fume hood is the primary engineering control for respiratory protection.[1] |

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins the moment the chemical is deemed waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[5][6] The following workflow ensures compliance and safety.

Step 1: Waste Characterization

The generator of the waste is legally responsible for determining if it is hazardous.[7] Given its identified hazards (irritant, sensitizer), this compound waste must be managed as hazardous chemical waste .

Step 2: Segregation and Containerization

Proper segregation is crucial to prevent dangerous chemical reactions.[8][9]

  • Designate a Waste Stream: Dedicate a specific waste container for this compound and any solvents (e.g., ethyl acetate, dichloromethane) used with it.

  • Container Selection: Use a chemically compatible, leak-proof container with a tightly sealing lid. Plastic is often preferred for its durability.[10] The container must be in good condition.

  • Avoid Co-mingling: DO NOT mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.

Step 3: Labeling

All waste containers must be accurately and clearly labeled to comply with OSHA and EPA regulations.[9][11]

  • The label must clearly state "Hazardous Waste."

  • List all chemical constituents by their full name, including solvents.

  • Indicate the specific hazards present (e.g., "Irritant," "Skin Sensitizer").

  • Mark the date when waste was first added to the container.

Step 4: On-Site Accumulation

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]

  • Location: The SAA must not interfere with normal lab operations.[13]

  • Containment: Store the waste container within secondary containment (such as a spill tray) to capture any potential leaks.[13][14]

  • Closure: Keep the waste container sealed at all times, except when adding waste.[10][12]

  • Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste).[10][12]

cluster_workflow Diagram 1: On-Site Waste Management Workflow A Step 1: Characterize Treat as Hazardous Waste B Step 2: Segregate & Contain Use dedicated, compatible container A->B Generator's Responsibility C Step 3: Label Correctly 'Hazardous Waste' + Contents B->C Prevent Reactions D Step 4: Accumulate Safely Store in designated SAA with secondary containment C->D Ensure Compliance

Caption: On-Site Waste Management Workflow

Accidental Spill and Exposure Procedures

Immediate and correct response to a spill or exposure is critical.

Spill Cleanup Protocol:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Wear appropriate PPE, including a respirator if necessary, impervious boots, and heavy rubber gloves.[1]

  • Contain: Scoop up solid material or absorb liquid with an inert material (e.g., vermiculite, sand).

  • Collect: Place the absorbed material into a designated, sealable container for hazardous waste disposal.[1]

  • Decontaminate: Ventilate the area and wash the spill surface after cleanup is complete.[1]

First Aid for Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.[1]

  • Skin Contact: Wash the affected area with generous amounts of soap and running water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

Final Disposal Pathway

The ultimate disposal of this chemical waste must be handled by a licensed and approved facility to ensure complete destruction and environmental protection.

Recommended Disposal Method: The preferred and most environmentally sound method of disposal is incineration .[1]

  • The material should be dissolved or mixed with a combustible solvent.

  • This mixture is then burned in a regulated chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

Arranging for Disposal:

  • Contact Vendor: Your institution's Environmental Health & Safety (EH&S) office will have a contract with a licensed hazardous waste disposal company.[12]

  • Schedule Pickup: Contact EH&S to schedule a pickup of your properly containerized and labeled waste from the Satellite Accumulation Area.

  • Manifesting: The waste will be tracked using a hazardous waste manifest system from your lab to the final disposal facility, ensuring a complete "cradle-to-grave" record as required by the EPA.[7]

cluster_disposal Diagram 2: Disposal Pathway Decision Logic Start Waste Ready for Disposal (Container Full & Labeled) EH_S Contact Institutional EH&S Office Start->EH_S Vendor Licensed Hazardous Waste Vendor Schedules Pickup EH_S->Vendor Transport Waste Transported Under EPA Manifest Vendor->Transport Incinerate Final Disposal: High-Temperature Incineration with Scrubber Transport->Incinerate

Caption: Disposal Pathway Decision Logic

Overarching Regulatory Compliance

All procedures described in this guide are designed to comply with key federal regulations.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP), employee training, and safe handling procedures.[15][16]

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, including its identification, storage, transportation, and disposal.[6][17]

By adhering to this comprehensive disposal protocol, your laboratory can ensure a safe working environment, maintain regulatory compliance, and uphold its commitment to environmental stewardship.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Unknown Source. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Unknown Source. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]

  • 5-methoxy-2-benzofurancarboxylic acid ethyl ester. (n.d.). ChemBK. Retrieved from [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]

  • 7-Methoxybenzofuran-2-carboxylic acid Safety Data Sheet. (2010, April 10). Thermo Fisher Scientific. Retrieved from [Link]

  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA FACTSHEET. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester
Reactant of Route 2
Reactant of Route 2
5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.